molecular formula C44H63BrN6O6 B15542005 CY5-Peg5-azide bromide

CY5-Peg5-azide bromide

Número de catálogo: B15542005
Peso molecular: 851.9 g/mol
Clave InChI: BJIMARIGVPJVBT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

CY5-Peg5-azide bromide is a useful research compound. Its molecular formula is C44H63BrN6O6 and its molecular weight is 851.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C44H63BrN6O6

Peso molecular

851.9 g/mol

Nombre IUPAC

N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide bromide

InChI

InChI=1S/C44H62N6O6.BrH/c1-43(2)36-16-11-13-18-38(36)49(5)40(43)20-8-6-9-21-41-44(3,4)37-17-12-14-19-39(37)50(41)25-15-7-10-22-42(51)46-23-26-52-28-30-54-32-34-56-35-33-55-31-29-53-27-24-47-48-45;/h6,8-9,11-14,16-21H,7,10,15,22-35H2,1-5H3;1H

Clave InChI

BJIMARIGVPJVBT-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

CY5-Peg5-azide Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, properties, and applications of CY5-Peg5-azide bromide, a fluorescent labeling reagent crucial for advanced bioconjugation and molecular imaging techniques.

Introduction

This compound is a specialized chemical compound that integrates a cyanine (B1664457) 5 (CY5) fluorophore, a five-unit polyethylene (B3416737) glycol (Peg5) spacer, and a terminal azide (B81097) group. This unique tripartite structure makes it an invaluable tool in biological and pharmaceutical research, particularly in the field of bioconjugation. The CY5 dye provides a strong fluorescent signal in the far-red spectrum, which is advantageous for minimizing background fluorescence from biological samples. The hydrophilic Peg5 linker enhances solubility in aqueous buffers and reduces steric hindrance, facilitating the attachment of the dye to biomolecules. The terminal azide group is a key functional moiety for "click chemistry," a set of highly efficient and specific chemical reactions. This guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols for its use.

Core Properties and Specifications

The key characteristics of this compound are summarized in the tables below. These properties are essential for designing and executing experiments involving this fluorescent probe.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₄₄H₆₃BrN₆O₆[1]
Molecular Weight 851.91 g/mol [1]
Purity ≥98%[1]
Appearance SolidN/A
Solubility Soluble in DMSO, DMF, DCM[2]
Storage Conditions -20°C, sealed, away from moisture and light[1]
Spectroscopic Properties
PropertyValueSource
Excitation Maximum (λex) 646 nm[2]
Emission Maximum (λem) 662 nm[2]
Molar Extinction Coefficient 232,000 cm⁻¹M⁻¹[2]

Mechanism of Action: Click Chemistry

This compound is primarily utilized in click chemistry reactions, which are known for their high yield, specificity, and biocompatibility. The terminal azide group of the molecule can participate in two main types of click reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring by reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst. This is the most common form of click chemistry.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for live-cell imaging and in vivo applications.[3]

Experimental Workflows and Signaling Pathways

The versatility of this compound allows for its integration into various experimental workflows for the labeling and detection of biomolecules. Below are diagrams illustrating the logical flow of CuAAC and SPAAC reactions.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product CY5_Azide CY5-Peg5-azide Labeled_Biomolecule CY5-Labeled Biomolecule (via Triazole Linkage) CY5_Azide->Labeled_Biomolecule Alkyne_Biomolecule Alkyne-modified Biomolecule Alkyne_Biomolecule->Labeled_Biomolecule Cu_II Cu(II) Source (e.g., CuSO4) Cu_I Cu(I) Catalyst Cu_II->Cu_I Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu_I Cu_I->Labeled_Biomolecule Catalyzes Reaction

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product CY5_Azide CY5-Peg5-azide Labeled_Biomolecule CY5-Labeled Biomolecule (via Triazole Linkage) CY5_Azide->Labeled_Biomolecule DBCO_Biomolecule DBCO-modified Biomolecule DBCO_Biomolecule->Labeled_Biomolecule Conditions Physiological Conditions (Aqueous Buffer, RT) Conditions->Labeled_Biomolecule Copper-Free

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are intended as a guide and may require optimization for specific applications.

Protocol 1: Labeling of an Alkyne-Modified Protein via CuAAC

This protocol describes the labeling of a protein that has been previously modified to contain a terminal alkyne group.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare a stock solution of this compound: Dissolve the this compound in DMSO to a final concentration of 10 mM.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Alkyne-modified protein solution (to a final concentration of 1-5 mg/mL)

    • This compound stock solution (to a final molar excess of 2-5 fold over the protein)

    • Premixed solution of CuSO₄ and THPTA ligand (final concentrations of 0.25 mM and 1.25 mM, respectively)

    • Freshly prepared sodium ascorbate solution (to a final concentration of 5 mM)

  • Incubate the reaction: Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein: Remove the excess unreacted dye and other small molecules by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterize the labeled protein: Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and 650 nm (for CY5 concentration).

Protocol 2: Labeling of a DBCO-Modified Antibody via SPAAC

This protocol details the copper-free labeling of an antibody that has been functionalized with a DBCO group.

Materials:

  • DBCO-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Prepare a stock solution of this compound: Dissolve the this compound in DMSO to a final concentration of 10 mM.

  • Set up the conjugation reaction:

    • To the DBCO-modified antibody solution (typically 1-2 mg/mL), add a 5-10 fold molar excess of the this compound stock solution.

    • The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.

  • Incubate the reaction: Gently mix the solution and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Purify the labeled antibody: Remove the unreacted this compound by SEC or dialysis.

  • Characterize the labeled antibody: Determine the concentration of the antibody and the incorporated dye using spectrophotometry at 280 nm and 650 nm, respectively, to calculate the DOL.

Applications in Research and Drug Development

The ability to specifically and efficiently label biomolecules with this compound opens up a wide range of applications in research and drug development:

  • Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins, lipids, or other biomolecules within cells and tissues.

  • Flow Cytometry: Quantify and sort cell populations based on the presence of a labeled cell surface marker.

  • In Vivo Imaging: Track the biodistribution of labeled antibodies, peptides, or nanoparticles in animal models.

  • PROTAC Development: CY5-Peg5-azide can be used as a fluorescently tagged linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to study their cellular uptake and mechanism of action.[4]

  • High-Throughput Screening: Develop fluorescent assays for drug discovery and diagnostics.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its combination of a bright, far-red fluorophore, a biocompatible PEG spacer, and a click-chemistry-ready azide group makes it an ideal choice for a wide array of applications in modern biological and pharmaceutical research. The detailed protocols and technical information provided in this guide are intended to facilitate the successful implementation of this reagent in the laboratory.

References

An In-depth Technical Guide to CY5-Peg5-azide Bromide: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CY5-Peg5-azide bromide, a fluorescent labeling reagent crucial for advanced life sciences research. This document details its chemical structure, physicochemical and spectral properties, and provides detailed protocols for its application in bioconjugation via click chemistry. Furthermore, it illustrates key experimental workflows and biological pathways where this molecule is instrumental.

Core Concepts: Chemical Structure and Properties

This compound is a versatile molecule that combines a vibrant cyanine (B1664457) 5 (Cy5) fluorophore with a polyethylene (B3416737) glycol (PEG) linker, terminating in a reactive azide (B81097) group. The bromide salt form enhances its stability and handling. The Cy5 dye is a far-red fluorescent marker, making it ideal for biological imaging applications where minimizing background autofluorescence is critical. The hydrophilic Peg5 linker, consisting of five ethylene (B1197577) glycol units, improves aqueous solubility and reduces steric hindrance, facilitating the conjugation to biomolecules. The terminal azide group is a key functional moiety for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.

Chemical Structure

The fundamental structure of this compound comprises three key components: the Cy5 core for fluorescence, the Peg5 linker for solubility and spacing, and the azide group for bioorthogonal conjugation.

Molecular Formula: C₄₄H₆₃BrN₆O₆[1]

SMILES: CC(C1=CC=CC=C1N/2C)(C)C2=C/C=C/C=C/C3=--INVALID-LINK--C(C=CC=C4)=C4C3(C)C.[Br-][1]

Physicochemical and Spectral Properties

A summary of the key quantitative properties of this compound is presented in the table below. These properties are essential for designing and executing robust experimental protocols.

PropertyValueReference
Molecular Weight 851.91 g/mol [1]
Purity ≥98%[1]
Appearance (Not specified)
Solubility Soluble in DMSO, DMF
Storage Conditions -20°C, protected from light and moisture[1]
Excitation Maximum (λex) ~646 nm
Emission Maximum (λem) ~662 nm

Applications in Bioconjugation: The Power of Click Chemistry

This compound is primarily employed in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, nucleic acids, and carbohydrates.[2] Its utility stems from the azide group, which readily participates in click chemistry reactions. This allows for the precise and stable attachment of the Cy5 fluorophore to a target molecule, enabling a wide range of downstream applications, including:

  • Fluorescence Microscopy: Visualize the localization and trafficking of labeled biomolecules within cells and tissues.

  • Flow Cytometry: Quantify and sort cell populations based on the presence of a labeled biomolecule.

  • Western Blotting and ELISAs: Detect and quantify specific proteins in complex mixtures.

  • In Vivo Imaging: Track the biodistribution of labeled molecules in living organisms.

The two main types of click chemistry reactions involving azides are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between an azide and a terminal alkyne in the presence of a copper(I) catalyst. It is highly efficient and specific.[3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne allows the reaction to proceed without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.[5]

Experimental Protocols

The following protocols provide a general framework for using this compound in bioconjugation experiments. Optimization may be required depending on the specific biomolecule and experimental context.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol describes the labeling of a protein that has been pre-functionalized with a terminal alkyne group.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO or DMF for dissolving the azide

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 100 mM in water)

  • Reducing agent, such as sodium ascorbate (B8700270), freshly prepared stock solution (e.g., 300 mM in water)

  • Purification resin (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reagents:

    • Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.

    • Prepare fresh sodium ascorbate solution.

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to a final concentration that is in 5-20 fold molar excess to the protein.

    • Add the THPTA stock solution to a final concentration of 5 mM.

    • Add the CuSO₄ stock solution to a final concentration of 1 mM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 15 mM.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the Labeled Protein:

    • Remove the excess labeling reagents and byproducts by size-exclusion chromatography or dialysis.

  • Characterize the Labeled Protein:

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for labeling an alkyne-modified protein with this compound using CuAAC.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis protein Alkyne-Modified Protein mix Combine Reagents & Incubate (1-2h, RT) protein->mix azide This compound in DMSO azide->mix copper CuSO4/THPTA Solution copper->mix ascorbate Sodium Ascorbate Solution (Fresh) ascorbate->mix purify Size-Exclusion Chromatography mix->purify analyze Spectrophotometry (DOL) & Downstream Applications purify->analyze

A generalized workflow for protein bioconjugation via CuAAC.

Visualizing Cellular Processes: BONCAT Workflow

A powerful application of this compound is in the visualization of newly synthesized proteins in cells through a technique called Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT). This method allows for the specific labeling and subsequent imaging of proteins that are actively being translated.

In a typical BONCAT experiment, cells are first incubated with a non-canonical amino acid that contains an alkyne group, such as homopropargylglycine (HPG), which is an analog of methionine. HPG is incorporated into newly synthesized proteins by the cellular translational machinery. Following this metabolic labeling step, the cells are fixed, permeabilized, and the alkyne-modified proteins are then reacted with an azide-functionalized fluorescent dye, such as this compound, via a click chemistry reaction. This results in the fluorescent labeling of only the proteins that were synthesized during the HPG incubation period.

The following diagram illustrates the key steps in the BONCAT workflow for visualizing nascent protein synthesis.

boncat_workflow cluster_cell_culture Cellular Process cluster_labeling Fluorescent Labeling cluster_imaging Analysis culture Cell Culture metabolic_labeling Incubate with Alkyne-Amino Acid (HPG) culture->metabolic_labeling Step 1 incorporation HPG incorporated into newly synthesized proteins metabolic_labeling->incorporation Step 2 fix_perm Fix and Permeabilize Cells incorporation->fix_perm Step 3 click_reaction Click Chemistry with This compound fix_perm->click_reaction Step 4 labeled_protein Fluorescently Labeled Nascent Proteome click_reaction->labeled_protein Step 5 imaging Fluorescence Microscopy labeled_protein->imaging Step 6 data_analysis Image Analysis and Quantification imaging->data_analysis Step 7

Workflow for visualizing nascent proteins using BONCAT.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its combination of a bright, far-red fluorophore, a solubilizing PEG linker, and a bioorthogonal azide handle makes it an ideal reagent for the fluorescent labeling of a wide range of biomolecules. The ability to employ this molecule in highly specific and efficient click chemistry reactions has opened up new avenues for studying complex biological processes with high precision and sensitivity. This guide provides the foundational knowledge and protocols to successfully integrate this compound into a variety of research applications, from basic bioconjugation to advanced cellular imaging techniques.

References

A Technical Guide to the Excitation and Emission Spectra of CY5-PEG5-Azide Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of CY5-PEG5-azide bromide, a fluorescent dye increasingly utilized in bioconjugation, imaging, and diagnostic applications. The document details its excitation and emission characteristics, outlines standardized protocols for spectral measurements, and presents a logical workflow for data acquisition.

Core Spectral Characteristics

This compound is a far-red fluorescent probe belonging to the cyanine (B1664457) dye family. Its core, the CY5 fluorophore, is renowned for its high molar extinction coefficient and good quantum yield, making it a bright and sensitive label. The polyethylene (B3416737) glycol (PEG) linker enhances aqueous solubility and reduces non-specific binding, while the azide (B81097) group provides a reactive handle for "click chemistry" conjugation to alkyne-modified biomolecules.

The spectral properties of cyanine dyes can be influenced by their local environment, including solvent polarity and conjugation to macromolecules. However, the fundamental excitation and emission maxima provide a crucial baseline for experimental design and data interpretation.

Quantitative Spectral Data

The following table summarizes the key quantitative spectral data for CY5-PEG5-azide and related CY5 derivatives. It is important to note that slight variations in spectral maxima can be observed between different suppliers and measurement conditions.

CompoundExcitation Maximum (nm)Emission Maximum (nm)Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹)Quantum YieldSource
CY5-PEG5-azide 646 662 232,000 Not specifiedBroadPharm[1]
CY5-PEG3-azide646662232,000Not specifiedBroadPharm[2]
CY5 Azide646662250,0000.2Jena Bioscience, BroadPharm[3][4]
CY5 (general)649 - 651667 - 670~250,000~0.27Various Sources[5][6][7]
CY5 (alternative)~675~694Not specifiedNot specifiedSyronOptics[8]

Experimental Protocol: Measurement of Excitation and Emission Spectra

This section provides a detailed methodology for determining the excitation and emission spectra of this compound.

1. Materials and Reagents:

  • This compound

  • Spectroscopic grade solvent (e.g., dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or phosphate-buffered saline (PBS))

  • Fluorescence spectrophotometer

  • Quartz cuvettes with a 1 cm path length

  • Micropipettes and tips

2. Sample Preparation:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent such as DMSO or DMF.[1][3] Ensure the dye is fully dissolved. Store the stock solution at -20°C, protected from light.[1][3]

  • Working Solution Preparation: Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration that results in an absorbance of approximately 0.05 at the excitation maximum to avoid inner filter effects.[9]

3. Instrumental Setup:

  • Power on the fluorescence spectrophotometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable output.

  • Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

4. Measurement of Emission Spectrum:

  • Place a cuvette containing the working solution into the sample holder of the spectrophotometer.

  • Set the excitation wavelength to the expected maximum (e.g., 646 nm).[1][2][3][4]

  • Scan a range of emission wavelengths, ensuring the range brackets the expected emission maximum (e.g., 650 nm to 750 nm).[10]

  • Record the resulting fluorescence intensity at each emission wavelength. The peak of this spectrum is the emission maximum.

5. Measurement of Excitation Spectrum:

  • Keep the same sample in the spectrophotometer.

  • Set the emission wavelength to the determined maximum (e.g., 662 nm).[1][2][3][4]

  • Scan a range of excitation wavelengths, bracketing the expected excitation maximum (e.g., 550 nm to 660 nm).

  • Record the resulting fluorescence intensity at each excitation wavelength. The peak of this spectrum corresponds to the excitation maximum.

6. Data Analysis:

  • Plot fluorescence intensity versus wavelength for both the emission and excitation scans.

  • Identify the wavelength at which the maximum fluorescence intensity occurs for each spectrum. These are the excitation and emission maxima.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the fluorescence spectra of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measure Spectral Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 1 mM in DMSO) prep_work Prepare Working Solution (Abs ~ 0.05 in Buffer) prep_stock->prep_work Dilute instrument_setup Instrument Setup (Warm-up, Slit Widths) prep_work->instrument_setup measure_emission Measure Emission Spectrum (Excite at ~646 nm) instrument_setup->measure_emission measure_excitation Measure Excitation Spectrum (Detect at ~662 nm) measure_emission->measure_excitation plot_spectra Plot Intensity vs. Wavelength measure_excitation->plot_spectra identify_maxima Identify Excitation & Emission Maxima plot_spectra->identify_maxima

Caption: Workflow for determining fluorescence spectra.

Signaling Pathway Diagram (Illustrative)

While this compound does not have an intrinsic signaling pathway, it is often used to visualize such pathways. The following is an illustrative example of how this dye could be used to track a labeled ligand binding to a cell surface receptor and initiating a downstream signaling cascade.

signaling_pathway cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor pathway_protein1 Signaling Protein 1 receptor->pathway_protein1 Activates pathway_protein2 Signaling Protein 2 pathway_protein1->pathway_protein2 Phosphorylates response Cellular Response pathway_protein2->response Leads to ligand CY5-Labeled Ligand ligand->receptor Binds

Caption: Ligand-receptor signaling visualization.

References

An In-depth Technical Guide to CY5-Peg5-azide bromide: Mechanism of Action in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CY5-Peg5-azide bromide, a versatile fluorescent probe, and its mechanism of action in bioconjugation. We will delve into the core chemical principles, experimental protocols, and data presentation relevant to its application in labeling and imaging biomolecules.

Introduction to this compound

This compound is a specialized chemical reagent designed for the fluorescent labeling of biomolecules. It consists of three key functional components:

  • CY5 (Cyanine5): A fluorescent dye that exhibits bright fluorescence in the far-red region of the spectrum. This property is advantageous for biological imaging as it minimizes autofluorescence from native cellular components, leading to a higher signal-to-noise ratio.

  • Peg5 (Polyethylene glycol, 5 units): A flexible, water-soluble linker. The PEG chain enhances the solubility of the entire molecule in aqueous buffers, which is crucial for biological experiments. It also acts as a spacer, distancing the bulky CY5 dye from the target biomolecule, thereby reducing the potential for steric hindrance or interference with the biomolecule's function.

  • Azide (B81097) (-N3): A highly specific and bioorthogonal reactive group. The azide moiety does not typically react with functional groups found in native biological systems, ensuring that the labeling reaction is highly selective. It serves as a "handle" for covalent attachment to a complementary alkyne-modified biomolecule.

  • Bromide (Br-): A counter-ion to the positively charged cyanine (B1664457) dye, which does not participate in the bioconjugation reaction.

The primary utility of CY5-Peg5-azide lies in its ability to participate in "click chemistry," a class of reactions that are rapid, specific, and high-yielding.

Mechanism of Action in Bioconjugation: Azide-Alkyne Cycloadditions

The azide group of CY5-Peg5-azide is the cornerstone of its bioconjugation capability. It reacts with an alkyne functional group to form a stable triazole ring. This reaction can be performed through two primary methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that joins an azide with a terminal alkyne.[1] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).[2] The copper catalyst brings the azide and alkyne components into close proximity, significantly accelerating the rate of the cycloaddition reaction to form a 1,4-disubstituted triazole.

Key Features of CuAAC:

  • High Reaction Rate and Yield: The reaction is typically fast and proceeds to completion, resulting in high yields of the conjugated product.[3]

  • Specificity: The azide and alkyne groups are bioorthogonal, meaning they do not react with other functional groups present in biomolecules.[3]

  • Versatility: CuAAC can be performed in aqueous buffers over a wide pH range (pH 4-11).[3]

A significant limitation of CuAAC is the cytotoxicity of the copper catalyst, which can damage biomolecules and is not suitable for experiments in living cells or organisms.[1]

CuAAC_Mechanism cluster_catalyst Catalyst cluster_product Product CY5_Azide CY5-Peg5-N3 Alkyne_Molecule Biomolecule-Alkyne Triazole_Product CY5-Peg5-Triazole-Biomolecule CY5_Azide->Triazole_Product CuSO4, Na-Ascorbate Alkyne_Molecule->Triazole_Product CuSO4, Na-Ascorbate Cu_I Copper (I)

Figure 1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity issues associated with CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction does not require a copper catalyst.[4] Instead, it utilizes a cyclooctyne (B158145), a highly strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[5] The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, allowing it to proceed efficiently at physiological temperatures.[4]

Key Features of SPAAC:

  • Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for bioconjugation in living cells and whole organisms.[4][6]

  • Bioorthogonality: Like CuAAC, the reacting partners are highly selective and do not interfere with native biological processes.[4]

  • Controlled Reaction: The reaction kinetics can be tuned by modifying the structure of the cyclooctyne.[7]

SPAAC is the method of choice for applications requiring the labeling of biomolecules in their native cellular environment.

SPAAC_Mechanism cluster_product Product CY5_Azide CY5-Peg5-N3 Strained_Alkyne Biomolecule-Cyclooctyne (e.g., DBCO) Triazole_Product CY5-Peg5-Triazole-Biomolecule CY5_Azide->Triazole_Product Catalyst-Free (Physiological Conditions) Strained_Alkyne->Triazole_Product Catalyst-Free (Physiological Conditions)

Figure 2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.

Data Presentation

Quantitative data for CY5-Peg5-azide is crucial for experimental design and data interpretation.

PropertyValueReference
Molecular Formula C44H63BrN6O6[8]
Molecular Weight 851.91 g/mol [8]
Excitation Maximum (λex) 646 nm[5]
Emission Maximum (λem) 662 nm[5]
Extinction Coefficient (ε) 232,000 M-1cm-1[5]
Purity ≥95%[5]
Solubility DMSO, DMF, DCM[5]
Storage Conditions -20°C, protected from light[5][8]

Experimental Protocols

The following are generalized protocols for the bioconjugation of CY5-Peg5-azide to alkyne-modified proteins and for labeling in cells. Optimization may be required for specific applications.

Protocol for CuAAC Labeling of an Alkyne-Modified Protein

This protocol is adapted for labeling a purified protein that has been functionalized with a terminal alkyne.

Materials:

  • Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS)

  • This compound

  • DMSO (anhydrous)

  • 1.5x Protein Labeling Buffer (containing a copper(II) salt, a copper-stabilizing ligand like THPTA, and aminoguanidine)[9]

  • Ascorbic acid solution (50 mM in water, freshly prepared)[9]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a concentration of 10 mM.

    • Prepare a fresh 50 mM solution of ascorbic acid in water.[9]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution with the 1.5x Protein Labeling Buffer. The protein solution should not exceed 1/3 of the total reaction volume.[9]

    • Add the CY5-Peg5-azide stock solution to the reaction mixture. A 3-10 fold molar excess of the dye over the protein is typically used.[9]

  • Initiate the Reaction:

    • Add the freshly prepared ascorbic acid solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I).[9]

    • Gently mix the solution.

  • Incubation:

    • Incubate the reaction at room temperature for 8-16 hours, protected from light.[10]

  • Purification:

    • Remove the unreacted CY5-Peg5-azide and other small molecules by size-exclusion chromatography or dialysis to isolate the labeled protein conjugate.[10]

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare 10 mM CY5-Peg5-azide in DMSO C Combine Alkyne-Protein, Labeling Buffer, and CY5-Peg5-azide A->C B Prepare fresh 50 mM Ascorbic Acid D Add Ascorbic Acid to initiate reaction B->D C->D E Incubate 8-16h at room temperature (in dark) D->E F Purify conjugate via Size-Exclusion Chromatography E->F G Analyze by SDS-PAGE and Spectroscopy F->G

Figure 3. Experimental workflow for CuAAC labeling of a protein.
Protocol for SPAAC Labeling of Metabolically-Tagged Live Cells

This protocol describes the labeling of live cells that have incorporated a cyclooctyne-modified metabolic precursor (e.g., into cell surface glycoproteins).

Materials:

  • Adherent mammalian cells cultured on coverslips or in imaging plates

  • Cell culture medium containing a cyclooctyne-modified metabolic precursor

  • This compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells in a medium containing the cyclooctyne-modified metabolic precursor for 24-48 hours to allow for its incorporation into biomolecules.

  • Prepare Labeling Solution:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 10-50 µM.

  • Cell Labeling:

    • Wash the cells twice with warm PBS to remove any unincorporated metabolic precursor.

    • Add the CY5-Peg5-azide-containing medium to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.[4]

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove any unreacted dye.[4]

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for CY5 (e.g., Excitation: ~640 nm, Emission: ~670 nm).

Application Example: Visualizing a Specific Cell Surface Receptor

CY5-Peg5-azide can be used to track the localization and trafficking of a specific cell surface receptor. For instance, if a receptor of interest is genetically engineered to contain an unnatural amino acid with a cyclooctyne group, subsequent labeling with CY5-Peg5-azide via SPAAC allows for the visualization of the receptor on the cell surface. This can be used to study receptor internalization upon ligand binding.

Signaling_Pathway cluster_cell Cell Membrane cluster_internalization Internalization Receptor Receptor with Cyclooctyne Tag Endosome Endosome with Labeled Receptor Receptor->Endosome Internalization Ligand Ligand Ligand->Receptor Binding CY5_Azide CY5-Peg5-azide CY5_Azide->Receptor SPAAC Labeling Downstream Downstream Signaling (e.g., Kinase Cascade) Endosome->Downstream

Figure 4. Conceptual pathway for tracking receptor internalization.

Conclusion

This compound is a powerful tool for the fluorescent labeling of biomolecules. Its utility stems from the bioorthogonal reactivity of the azide group, which enables highly specific covalent attachment to alkyne-modified targets via CuAAC or SPAAC. The choice between these two methods is primarily dictated by the experimental context, with SPAAC being the preferred method for applications in living systems. The bright, far-red fluorescence of the CY5 dye, combined with the beneficial properties of the PEG linker, makes this reagent an excellent choice for a wide range of bioconjugation applications in research and drug development.

References

An In-depth Technical Guide to Click Chemistry Using CY5-Peg5-azide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Click Chemistry

Coined by K. Barry Sharpless in 2001, "click chemistry" describes a class of chemical reactions that are rapid, selective, high-yielding, and biocompatible.[1][2][3] These reactions are characterized by their modularity and tolerance of a wide range of functional groups and reaction conditions, typically proceeding in benign solvents like water.[4][5] The cornerstone of click chemistry is the azide-alkyne Huisgen cycloaddition, a reaction that forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[6][7] Due to the near-absence of azide (B81097) and alkyne groups in natural biological systems, this reaction is highly bioorthogonal, meaning it proceeds without interfering with native biochemical processes.[4][8] This specificity makes it an invaluable tool for bioconjugation, fluorescent labeling, and the modification of complex biomolecules like proteins and nucleic acids.[6][9][10]

This guide focuses on the practical application of click chemistry using CY5-Peg5-azide, a fluorescent probe designed for covalent labeling of alkyne-modified molecules.

Core Components: The CY5-Peg5-azide Probe

CY5-Peg5-azide is a versatile chemical probe that combines three key functional elements:

  • CY5 (Cyanine5) Dye: A fluorescent dye that emits in the far-red region of the spectrum, making it ideal for imaging applications where minimizing background autofluorescence is critical.

  • Peg5 (Pentaethylene Glycol) Linker: A hydrophilic spacer that enhances the water solubility of the molecule, preventing aggregation and improving accessibility to target molecules in aqueous biological environments.[11]

  • Azide (-N3) Group: The reactive handle that participates in the click chemistry reaction, enabling covalent attachment to a terminal alkyne.

Quantitative Data: Properties of CY5-Peg5-azide

The following table summarizes the key quantitative properties of the CY5-Peg5-azide probe.

PropertyValueReference
Molecular FormulaC₄₄H₆₃ClN₆O₆[12]
Molecular Weight807.5 g/mol [12]
Excitation Maximum (λex)646 nm[12]
Emission Maximum (λem)662 nm[12]
Molar Extinction Coefficient232,000 M⁻¹cm⁻¹[12]
Purity>95%[12]
SolubilityDMSO, DMF, DCM[12]
Storage Condition-20°C[12]

Key Methodologies and Reaction Mechanisms

There are two primary methods for executing the azide-alkyne cycloaddition, each with distinct advantages depending on the experimental context.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prevalent form of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][13][14] In this reaction, a copper(I) catalyst dramatically accelerates the ligation between a terminal alkyne and an azide, yielding a 1,4-disubstituted 1,2,3-triazole.[6][7][13] The reaction is extremely efficient and regiospecific.[7][13] Because Cu(I) can be generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270), the protocol is straightforward.[7] To prevent copper-mediated damage to biomolecules and enhance reaction efficiency, a stabilizing ligand such as TBTA (tris-(benzyltriazolylmethyl)amine) is often included.[4][15]

CuAAC_Mechanism Azide CY5-Peg5-N₃ Triazole CY5-Peg5-Triazole-Biomolecule Azide->Triazole + Alkyne Biomolecule-C≡CH Alkyne->Triazole + Copper Cu(I) Catalyst (+ Ligand, Reductant) Copper->Triazole Catalyzes

Caption: The CuAAC reaction mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While highly efficient, the cytotoxicity of copper catalysts can be a concern for applications in living cells or organisms.[10][16] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this issue by eliminating the need for a metal catalyst.[3][16][17][] SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), as the alkyne partner.[19] The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, proceeding rapidly under physiological conditions without any catalyst.[][20] This makes SPAAC the preferred method for in vivo labeling and live-cell imaging.[19]

SPAAC_Mechanism Azide CY5-Peg5-N₃ Triazole CY5-Peg5-Triazole-Biomolecule Azide->Triazole + StrainedAlkyne Biomolecule-DBCO (Strained Alkyne) StrainedAlkyne->Triazole +

Caption: The SPAAC reaction mechanism.

Experimental Protocols

The following sections provide detailed methodologies for labeling alkyne-modified biomolecules with CY5-Peg5-azide using both CuAAC and SPAAC.

Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein

This protocol provides a general workflow for conjugating CY5-Peg5-azide to a protein that has been metabolically or chemically functionalized with a terminal alkyne.

CuAAC_Workflow Start Start: Alkyne-Modified Protein PrepReagents 1. Prepare Reagents - CY5-Peg5-Azide (in DMSO) - CuSO₄ Solution - Ligand (e.g., THPTA/TBTA) Solution - Sodium Ascorbate (Freshly Prepared) Start->PrepReagents MixComponents 2. Combine Reactants - Add protein, azide, CuSO₄, and ligand to buffer. - Vortex gently. PrepReagents->MixComponents Initiate 3. Initiate Reaction - Add sodium ascorbate to start the reaction. MixComponents->Initiate Incubate 4. Incubate - Protect from light. - Incubate for 1-2 hours at room temperature. Initiate->Incubate Purify 5. Purify Conjugate - Remove excess reagents via dialysis, size-exclusion chromatography, or precipitation. Incubate->Purify Analyze 6. Analyze Product - SDS-PAGE (in-gel fluorescence) - UV-Vis Spectroscopy Purify->Analyze End End: CY5-Labeled Protein Analyze->End

Caption: Experimental workflow for CuAAC.

1. Reagent Preparation:

  • CY5-Peg5-azide Stock (10 mM): Dissolve the required amount of CY5-Peg5-azide in anhydrous DMSO. Store at -20°C, protected from light.

  • Copper(II) Sulfate (CuSO₄) Stock (50 mM): Dissolve CuSO₄·5H₂O in deionized water.

  • Ligand Stock (50 mM): Dissolve a copper-stabilizing ligand (e.g., THPTA or TBTA) in a suitable solvent (e.g., DMSO/water).

  • Sodium Ascorbate Stock (1 M): Prepare this solution fresh immediately before use by dissolving sodium ascorbate in deionized water.

2. Reaction Procedure:

  • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add the CY5-Peg5-azide stock solution to a final concentration of 100-250 µM (a 5-10 fold molar excess over the protein).

  • Add the CuSO₄ stock and the ligand stock to final concentrations of 1 mM and 2 mM, respectively. Mix gently.

  • To initiate the reaction, add the freshly prepared sodium ascorbate stock to a final concentration of 5 mM.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

3. Purification and Analysis:

  • Remove unreacted CY5-Peg5-azide and catalyst components using a desalting column (e.g., PD-10), dialysis, or protein precipitation.

  • Analyze the labeled protein using SDS-PAGE and in-gel fluorescence scanning to confirm conjugation.

  • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for protein) and ~646 nm (for CY5).

Protocol 2: SPAAC Labeling for Live-Cell Imaging

This protocol outlines the process of labeling cells that have incorporated a strained alkyne (e.g., DBCO) via metabolic labeling.

Caption: Experimental workflow for SPAAC.

1. Cell Preparation:

  • Culture cells of interest under standard conditions.

  • Metabolically label the cells by incubating them with a DBCO-functionalized precursor (e.g., a DBCO-amino acid or DBCO-sugar) for a predetermined time (e.g., 4-24 hours).

  • Gently wash the cells twice with warm PBS or culture medium to remove any unincorporated DBCO precursor.

2. Labeling Procedure:

  • Prepare a labeling solution by diluting the CY5-Peg5-azide stock into pre-warmed culture medium to a final concentration of 5-50 µM.

  • Add the labeling solution to the washed cells.

  • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

3. Washing and Imaging:

  • Remove the labeling solution and wash the cells three times with warm PBS or culture medium to eliminate unbound probe.

  • The cells are now ready for live-cell imaging. Alternatively, they can be fixed, permeabilized, and counterstained as required by the experimental design.

  • Image the cells using a fluorescence microscope equipped with a filter set appropriate for CY5 (e.g., Excitation: 620-650 nm; Emission: 660-700 nm).

Applications in Research and Drug Development

The conjugation of CY5-Peg5-azide to biomolecules via click chemistry enables a wide array of applications:

  • Activity-Based Protein Profiling (ABPP): Labeling and identifying active enzymes in complex biological samples.[21]

  • Fluorescence Microscopy: Visualizing the localization and dynamics of labeled proteins, glycans, or nucleic acids in fixed or living cells.[22]

  • Flow Cytometry: Quantifying the uptake of labeled molecules or identifying specific cell populations.[22]

  • Drug Development: Attaching fluorescent tags to drug candidates to study their distribution, target engagement, and mechanism of action.[23]

  • Antibody-Drug Conjugates (ADCs): Using click chemistry for the site-specific conjugation of payloads to antibodies, where CY5 can act as a diagnostic or imaging agent.[10][24]

This guide provides a foundational understanding and practical protocols for utilizing CY5-Peg5-azide in click chemistry applications. By leveraging the simplicity and robustness of these reactions, researchers can effectively label and study a vast range of biological molecules and processes.

References

The Swiss Army Knife of Bioconjugation: An In-depth Technical Guide to CY5-Peg5-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology and drug development, the ability to precisely label and track biomolecules is paramount. Among the arsenal (B13267) of tools available for this purpose, CY5-Peg5-azide has emerged as a versatile and powerful reagent. This technical guide provides a comprehensive overview of the core applications, experimental protocols, and technical data associated with CY5-Peg5-azide, empowering researchers to effectively harness its capabilities.

Core Principles and Applications

CY5-Peg5-azide is a fluorescent labeling reagent that combines the spectral properties of the Cyanine 5 (Cy5) fluorophore with the bio-orthogonal reactivity of an azide (B81097) group, all connected via a polyethylene (B3416737) glycol (PEG) spacer. The Cy5 dye offers intense fluorescence in the far-red region of the spectrum, minimizing background fluorescence from biological samples. The azide group is the key to its versatility, enabling its participation in "click chemistry" reactions.

The primary application of CY5-Peg5-azide lies in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry.[1] This reaction forms a stable triazole linkage between the azide on CY5-Peg5-azide and an alkyne-modified biomolecule. The reaction is highly specific, efficient, and can be performed in aqueous buffers, making it ideal for biological applications.[2]

Key applications in molecular biology include:

  • Fluorescent Labeling of Biomolecules: Proteins, oligonucleotides, and other molecules can be functionalized with an alkyne group and subsequently labeled with CY5-Peg5-azide for visualization and quantification.[3]

  • In Vivo Imaging and Cell Tracking: The far-red emission of Cy5 is well-suited for deep-tissue imaging in living organisms with reduced scattering and absorption.[3]

  • Drug Delivery Vehicle Tracking: Liposomes, nanoparticles, and other drug delivery systems can be tagged with CY5-Peg5-azide to monitor their biodistribution and cellular uptake.

  • Visualizing Molecular Interactions: By labeling specific binding partners, CY5-Peg5-azide can be used in fluorescence-based assays to study protein-protein or protein-nucleic acid interactions.

Quantitative Data Summary

For effective experimental design, a clear understanding of the physicochemical properties of CY5-Peg5-azide is essential. The following tables summarize key quantitative data for CY5-Peg5-azide and a related compound, CY5-Peg3-azide.

Table 1: Physicochemical Properties of CY5-Peg5-azide

PropertyValueReference
Molecular FormulaC₄₄H₆₃ClN₆O₆[4][5]
Molecular Weight807.5 g/mol [4][5]
Purity≥95%[4]
SolubilityDMSO, DMF, DCM[4]
Storage Condition-20°C[4]

Table 2: Spectroscopic Properties of CY5-Peg5-azide

PropertyValueReference
Excitation Maximum (λ_max)646 nm[4]
Emission Maximum (λ_em)662 nm[4]
Molar Extinction Coefficient (ε)232,000 cm⁻¹M⁻¹[4]

Table 3: Comparative Properties of CY5-Peg-azide Variants

CompoundMolecular Weight ( g/mol )PurityExcitation Max. (nm)Emission Max. (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Reference
CY5-Peg5-azide807.5≥95%646662232,000[4]
CY5-Peg3-azide719.4≥96%646662232,000[6]
CY5 Azide601.2≥95%646662250,000[7]

Experimental Protocols

The following protocols provide a detailed methodology for common applications of CY5-Peg5-azide. These should be considered as a starting point, and optimization may be required for specific experimental systems.

Protocol 1: Fluorescent Labeling of Alkyne-Modified Proteins

This protocol outlines the steps for labeling a protein that has been functionalized with a terminal alkyne group.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • CY5-Peg5-azide

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Protein purification spin column or dialysis cassette

  • Microcentrifuge tubes

Procedure:

  • Protein Preparation:

    • Ensure the alkyne-modified protein is in a buffer free of primary amines (like Tris or glycine) as these can interfere with some labeling chemistries, though less of a concern for click chemistry itself. The concentration should ideally be 2-10 mg/mL.[8]

  • Reagent Preparation:

    • Allow the vial of CY5-Peg5-azide to warm to room temperature.

    • Prepare a 10 mM stock solution of CY5-Peg5-azide in anhydrous DMSO or DMF.[2] Vortex until fully dissolved. Use this solution immediately.

    • Prepare fresh 100 mM sodium ascorbate solution in water.

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified protein solution.

      • CY5-Peg5-azide stock solution (a 2 to 10-fold molar excess over the protein is a good starting point).[9]

      • Premixed solution of CuSO₄ and ligand. A 1:5 molar ratio of copper to ligand is often used.[10] Final copper concentrations can range from 50 µM to 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[10]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect the reaction from light by wrapping the tube in aluminum foil.[11]

  • Purification:

    • Remove the unreacted CY5-Peg5-azide and other reaction components using a protein purification spin column or by dialysis against a suitable buffer.[8]

  • Quantification (Optional):

    • The degree of labeling can be determined by measuring the absorbance of the purified protein at 280 nm and the Cy5 absorbance at ~650 nm.[12]

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides

This protocol describes the labeling of a synthetic oligonucleotide containing an alkyne modification.

Materials:

  • Alkyne-modified oligonucleotide

  • CY5-Peg5-azide

  • Anhydrous DMSO

  • Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)

  • Copper(II)-TBTA stock solution (10 mM in 55% DMSO)

  • Ascorbic Acid stock solution (5 mM in water, freshly prepared)

  • Acetone with 3% lithium perchlorate (B79767)

  • Microcentrifuge tubes

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the alkyne-modified oligonucleotide in water to a concentration of 20-200 µM in a pressure-tight vial.[13]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of CY5-Peg5-azide in anhydrous DMSO.[13]

    • Prepare fresh 5 mM ascorbic acid in water.[13]

  • Click Reaction Setup:

    • To the oligonucleotide solution, add the following reagents in order, vortexing after each addition:

      • 2 M TEAA buffer to a final concentration of 0.2 M.[13]

      • DMSO to a final concentration of 50% (v/v).[13]

      • CY5-Peg5-azide stock solution to a final concentration 1.5 times that of the oligonucleotide.[13]

      • 5 mM Ascorbic Acid stock solution to a final concentration of 0.5 mM.[13]

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[13]

    • Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.[13] Flush the vial with inert gas and cap tightly.

  • Incubation:

    • Vortex the mixture thoroughly. If precipitation is observed, heat at 80°C for 3 minutes and vortex again.[2]

    • Incubate at room temperature overnight.[2]

  • Purification:

    • Precipitate the labeled oligonucleotide by adding at least a 4-fold excess volume of 3% lithium perchlorate in acetone.[13]

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the oligonucleotide.

    • Discard the supernatant and wash the pellet with acetone.

    • The purified, labeled oligonucleotide can be further purified by HPLC if necessary.

Mandatory Visualizations

Experimental Workflow for Fluorescent Protein Labeling

Fluorescent_Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Protein Alkyne-Modified Protein Reaction_Mix Reaction Mixture Protein->Reaction_Mix CY5_Azide CY5-Peg5-azide Stock Solution CY5_Azide->Reaction_Mix Catalyst Cu(I) Catalyst (CuSO4 + Ligand) Catalyst->Reaction_Mix Reducer Reducing Agent (Sodium Ascorbate) Reducer->Reaction_Mix Purification Purification (Spin Column / Dialysis) Reaction_Mix->Purification Incubate Analysis Analysis (Spectroscopy / SDS-PAGE) Purification->Analysis Labeled_Protein Labeled Protein Analysis->Labeled_Protein

Caption: Workflow for fluorescently labeling an alkyne-modified protein with CY5-Peg5-azide.

Conceptual Signaling Pathway Tracking

Signaling_Pathway_Tracking cluster_cell Cellular Environment cluster_labeling Fluorescent Labeling Ligand Extracellular Ligand (Alkyne-modified) Labeled_Ligand Fluorescently Labeled Ligand Ligand->Labeled_Ligand Click Reaction Receptor Membrane Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Cascade TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocation Gene Target Gene CY5_Azide CY5-Peg5-azide CY5_Azide->Labeled_Ligand Labeled_Ligand->Receptor Binding & Tracking

Caption: Conceptual diagram of tracking a signaling pathway using a fluorescently labeled ligand.

Troubleshooting Common Issues in Click Chemistry

While CuAAC is a robust reaction, certain issues can arise. The following table outlines common problems and their potential solutions.[10][14][15]

Table 4: Troubleshooting Guide for CuAAC Reactions

ProblemPotential CauseRecommended Solution
Low or No Product Yield Inactive Copper(I) Catalyst (Oxidation)Ensure fresh sodium ascorbate is used. Degas solvents to remove oxygen.
Inappropriate LigandUse a water-soluble ligand like THPTA for aqueous reactions. Optimize the ligand-to-copper ratio (typically 5:1).
Steric HindranceIncrease reaction time or temperature. Consider a longer PEG spacer on the azide or alkyne.
Interfering Functional GroupsIf the biomolecule contains thiols, consider using a copper-free click chemistry approach or protecting the thiol groups.
Side Product Formation Oxidative Damage to BiomoleculesAdd aminoguanidine (B1677879) to the reaction mixture to scavenge reactive oxygen species.[10]
Aggregation of Labeled BiomoleculeOptimize the degree of labeling; excessive labeling can lead to precipitation. Ensure adequate mixing during the reaction.

By understanding the principles, applications, and detailed protocols outlined in this guide, researchers can confidently and effectively utilize CY5-Peg5-azide to advance their molecular biology and drug development endeavors.

References

The Pivotal Role of the PEG Linker in CY5-Peg5-azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of the polyethylene (B3416737) glycol (PEG) linker in the CY5-Peg5-azide molecule. By understanding the distinct contributions of the Cyanine 5 (Cy5) fluorophore, the 5-unit PEG spacer, and the terminal azide (B81097) group, researchers can optimally leverage this reagent for a wide range of applications in bioconjugation, cellular imaging, and diagnostics.

Core Components and Their Functions

The CY5-Peg5-azide molecule is a sophisticated chemical tool comprised of three key functional moieties:

  • Cyanine 5 (Cy5): A bright, far-red fluorescent dye. Its excitation and emission maxima are in a region of the spectrum where biological specimens exhibit minimal autofluorescence, leading to a high signal-to-noise ratio in imaging applications.[1]

  • PEG5 Linker: A discrete chain of five polyethylene glycol units. This hydrophilic spacer is the central focus of this guide, imparting several beneficial properties to the overall molecule.

  • Azide Group (-N3): A bioorthogonal reactive group. It allows for the highly specific and efficient covalent attachment of the dye to a target molecule containing an alkyne group via "click chemistry".[2][3]

The synergy between these components makes CY5-Peg5-azide a versatile tool for fluorescently labeling a wide array of biomolecules, including proteins, nucleic acids, and small molecules.

The Multifaceted Role of the PEG5 Linker

The inclusion of a PEG linker, even a short one with five ethylene (B1197577) glycol units, dramatically enhances the physicochemical and biological properties of the Cy5 dye. These improvements are critical for the successful application of the fluorescent probe in complex biological systems.

Enhanced Hydrophilicity and Solubility

Cyanine dyes, including Cy5, can be hydrophobic and prone to aggregation in aqueous environments, which can lead to fluorescence quenching and reduced reactivity.[4] The hydrophilic nature of the PEG linker significantly improves the water solubility of CY5-Peg5-azide.[5][6] This enhanced solubility prevents aggregation, ensuring that the dye remains monomeric and highly fluorescent in physiological buffers.[4] Furthermore, the PEG linker can also improve solubility in some organic solvents, providing flexibility in conjugation reaction conditions.[7]

Reduced Non-Specific Binding

A major challenge in biological assays is the non-specific adsorption of probes to surfaces and biomolecules, which leads to high background signals and reduced assay sensitivity. The flexible, hydrophilic PEG chain creates a "shield" around the Cy5 dye, which has been shown to reduce non-specific binding to proteins and cell surfaces.[8][9] This is attributed to the formation of a hydration layer by the PEG linker, which sterically hinders unintended hydrophobic and ionic interactions.

Minimized Steric Hindrance

When conjugating a fluorescent dye to a large biomolecule, such as an antibody, steric hindrance can impede the interaction of the biomolecule with its target. The PEG5 linker acts as a flexible spacer, physically separating the bulky Cy5 dye from the conjugated biomolecule.[6] This separation ensures that the biological activity of the target molecule is minimally affected by the attached fluorophore. The length of the PEG linker can be tuned to provide the optimal distance for a specific application.[6][10]

Improved Biocompatibility and Pharmacokinetics

For in vivo applications, PEGylation is a well-established strategy to improve the pharmacokinetic profile of molecules.[11][12] The PEG linker can shield the Cy5 dye from enzymatic degradation and reduce its recognition by the immune system, potentially lowering immunogenicity.[6][10] While the short PEG5 linker in CY5-Peg5-azide has a modest effect compared to longer PEG chains, it still contributes to increased stability and bioavailability.[5][7]

Quantitative Impact of the PEG Linker

The following tables summarize the expected quantitative effects of incorporating a PEG linker into a fluorescent probe, based on data from related studies.

PropertyWithout PEG LinkerWith PEG LinkerFold Change/Improvement
Aqueous Solubility Low (prone to aggregation)HighSignificantly Increased
Non-Specific Binding HighLowSignificantly Reduced
Fluorescence Quantum Yield (in aqueous buffer) Lower (due to aggregation)HigherIncreased
Steric Hindrance in Conjugation HighLowReduced
Biocompatibility ModerateHighImproved

Table 1: Qualitative and Expected Quantitative Improvements Conferred by the PEG Linker.

ParameterCy5 (no linker)CY5-PEG5
Excitation Maximum (nm) ~649~646
Emission Maximum (nm) ~667~662
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~232,000
Solubility DMSO, DMFDMSO, DMF, DCM, Low in Water

Table 2: Physicochemical Properties of Cy5 and CY5-PEG5-azide. Data is compiled from multiple sources for general comparison.[7][13][14][15]

Experimental Protocols

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of CY5-Peg5-azide to an alkyne-modified protein.

Materials:

  • CY5-Peg5-azide

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)

  • DMSO

  • Desalting column for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with CY5-Peg5-azide. A 2- to 5-fold molar excess of the dye is recommended.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. A 1:2 to 1:5 molar ratio of CuSO₄ to THPTA is common.[4] Let this mixture stand for a few minutes.

  • Initiate the Reaction: Add the catalyst premix to the protein-dye mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the click reaction.[4] The final concentrations should be optimized but can be started at approximately 0.5 mM CuSO₄, 2.5 mM THPTA, and 5 mM sodium ascorbate.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the excess, unreacted CY5-Peg5-azide and catalyst components using a desalting column or dialysis.

  • Characterization: Confirm the conjugation and determine the degree of labeling using UV-Vis spectroscopy, HPLC, and/or mass spectrometry.[16][17]

Protocol for Fluorescent Labeling of Cells

This protocol outlines the labeling of metabolically-tagged cells containing alkyne groups with CY5-Peg5-azide.

Materials:

  • Cells metabolically labeled with an alkyne-containing precursor

  • CY5-Peg5-azide

  • Cell culture medium

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction cocktail (as described in Protocol 4.1)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture and metabolically label cells with an alkyne-containing precursor according to established protocols.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. If labeling intracellular targets, permeabilize the cells with a suitable buffer.

  • Click Reaction: Prepare the click chemistry reaction cocktail as described above. Add the cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unreacted reagents.

  • Imaging: Mount the cells and visualize the fluorescently labeled structures using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Visualizations

experimental_workflow cluster_step1 Step 1: Preparation cluster_step2 Step 2: Click Reaction cluster_step3 Step 3: Purification cluster_step4 Step 4: Characterization alkyne_protein Alkyne-modified Protein reaction_mixture Reaction Mixture alkyne_protein->reaction_mixture cy5_peg5_azide CY5-Peg5-azide cy5_peg5_azide->reaction_mixture purification Size-Exclusion Chromatography reaction_mixture->purification Crude Product characterization HPLC / Mass Spec purification->characterization Purified Conjugate

Caption: Workflow for the conjugation of CY5-Peg5-azide to a protein.

signaling_pathway cluster_properties Properties of CY5-Peg5-azide cluster_effects Functional Outcomes cluster_application Application Benefits hydrophilicity Increased Hydrophilicity solubility Enhanced Solubility hydrophilicity->solubility aggregation Reduced Aggregation solubility->aggregation biocompatibility Improved Biocompatibility nonspecific_binding Decreased Non-Specific Binding biocompatibility->nonspecific_binding signal_to_noise High Signal-to-Noise Ratio aggregation->signal_to_noise nonspecific_binding->signal_to_noise steric_hindrance Minimized Steric Hindrance bioactivity Preserved Bioactivity steric_hindrance->bioactivity

Caption: Logical relationships of the PEG linker's benefits.

Conclusion

The PEG5 linker in CY5-Peg5-azide is not merely a spacer but a critical component that significantly enhances the performance of the fluorescent probe in biological applications. By improving solubility, reducing non-specific binding, and minimizing steric hindrance, the PEG linker ensures that the excellent fluorescent properties of the Cy5 dye can be effectively utilized for the specific and sensitive labeling of biomolecules. This technical guide provides researchers and drug development professionals with the foundational knowledge to effectively apply CY5-Peg5-azide in their experimental workflows.

References

A Technical Guide to CY5-Peg5-Azide Bromide for Labeling Alkyne-Modified Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of CY5-Peg5-azide bromide, a fluorescent labeling reagent, and its application in the precise modification of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry."

Introduction to this compound

This compound is a specialized chemical tool used in bioconjugation, the process of linking molecules together to form a stable conjugate. It consists of three key components:

  • CY5 (Cyanine5): A fluorescent dye that absorbs light at a specific wavelength and emits it at a longer wavelength. This property allows for the detection and visualization of the labeled biomolecule.

  • Peg5 (Pentaethylene Glycol): A flexible, water-soluble spacer that increases the solubility of the entire molecule in aqueous buffers, which are commonly used in biological experiments.

  • Azide (B81097) (-N3): A chemical group that is highly reactive with alkyne groups in the presence of a copper(I) catalyst. This reaction is the foundation of click chemistry.

The primary application of this reagent is to attach the bright CY5 fluorophore to biomolecules—such as proteins, nucleic acids, or peptides—that have been pre-modified to contain an alkyne group.[1] This labeling technique is highly specific and efficient, making it a valuable tool in various research and development areas, including cellular imaging, proteomics, and drug discovery.[][3]

Physicochemical and Spectroscopic Properties

Accurate quantitative data is crucial for experimental design. The properties of this compound are summarized below. Note that molecular formulas and weights may vary slightly between suppliers based on the counter-ion (e.g., bromide vs. chloride).

PropertyValueSource
Molecular Formula C44H63BrN6O6[4]
Molecular Weight 851.91 g/mol [4]
Excitation Maximum (λex) ~646 nm[5]
Emission Maximum (λem) ~662 nm[5]
Molar Extinction Coefficient ~232,000 cm-1M-1[5]
Purity ≥95-98%[4][5]
Solubility Soluble in DMSO, DMF[5]
Storage Conditions -20°C, sealed, protected from light and moisture[4]

The Core Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The labeling reaction relies on the principles of "Click Chemistry," a term for reactions that are highly efficient, specific, and biocompatible.[6] The CuAAC reaction joins the azide group of CY5-Peg5-azide with a terminal alkyne on the target biomolecule.[7] This forms a stable, covalent triazole linkage.[8]

A key advantage of this method is its bioorthogonality; neither azide nor alkyne groups are naturally present in most biological systems, ensuring that the reaction only occurs between the intended components.[1][7] The reaction is typically catalyzed by copper(I), which is generated in situ from a copper(II) salt (like CuSO4) and a reducing agent (like sodium ascorbate).[9]

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System Biomolecule Alkyne-Modified Biomolecule LabeledProduct CY5-Labeled Biomolecule (Stable Triazole Linkage) Biomolecule->LabeledProduct + Dye CY5-Peg5-Azide Dye->LabeledProduct Copper Copper(II) Sulfate Copper->LabeledProduct Cu(I) catalyst ReducingAgent Sodium Ascorbate (B8700270) ReducingAgent->Copper reduces Ligand Copper Ligand (e.g., THPTA, TBTA) Ligand->Copper stabilizes & accelerates

Caption: The CuAAC reaction mechanism for labeling biomolecules.

Experimental Workflow and Protocols

The following sections provide a general workflow and a detailed protocol for a typical labeling experiment. Optimization may be required depending on the specific biomolecule and experimental context.

General Experimental Workflow

The process of labeling an alkyne-modified biomolecule can be broken down into several key stages: reagent preparation, the click reaction itself, and finally, purification of the labeled product.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage A Prepare Stock Solutions: - Alkyne-Biomolecule - CY5-Peg5-Azide (in DMSO) - CuSO₄ - Copper Ligand - Sodium Ascorbate (fresh) B Combine alkyne-biomolecule and CY5-Peg5-azide. A->B C Add copper ligand. B->C D Add CuSO₄. C->D E Initiate reaction by adding fresh sodium ascorbate. D->E F Incubate at room temperature (e.g., 1-2 hours). E->F G Remove unreacted dye and reagents (e.g., via size-exclusion chromatography, dialysis, or precipitation). F->G H Confirm labeling via SDS-PAGE or spectroscopy. G->H I Store labeled biomolecule at -20°C or -80°C. H->I

Caption: Standard workflow for biomolecule labeling via CuAAC.

Detailed Protocol for Protein Labeling

This protocol is a starting point for labeling an alkyne-modified protein.[9][10] Concentrations and volumes should be optimized.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO.

  • Copper (II) Sulfate (CuSO₄) Stock: 20 mM in deionized water.[10]

  • Copper Ligand (e.g., THPTA) Stock: 100 mM in deionized water.[10]

  • Sodium Ascorbate Stock: 100 mM in deionized water (must be prepared fresh).

Procedure:

  • Prepare Reagents:

    • Dissolve CY5-Peg5-azide in DMSO to create a 1-10 mM stock solution.[10]

    • Prepare a fresh solution of sodium ascorbate right before use, as it is prone to oxidation.[10]

  • Set up the Reaction: The following table provides example volumes for a 100 µL final reaction volume.

ComponentStock ConcentrationVolume to AddFinal Concentration
Alkyne-Protein1 mg/mL (~20 µM)50 µL10 µM
Buffer (e.g., PBS)-35 µL-
CY5-Peg5-Azide10 mM1 µL100 µM (10x excess)
Copper Ligand (THPTA)100 mM2 µL2 mM
CuSO₄20 mM1 µL200 µM
Sodium Ascorbate100 mM1 µL1 mM
Total Volume 100 µL
  • Reaction Steps: a. In a microcentrifuge tube, combine the alkyne-protein, buffer, and CY5-Peg5-azide solution. Mix gently. b. Add the copper ligand solution and mix. Ligands like THPTA or TBTA protect the biomolecule from oxidative damage and accelerate the reaction.[9][11] c. Add the CuSO₄ solution and mix. d. To initiate the reaction, add the freshly prepared sodium ascorbate solution. Vortex briefly.[9] e. Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove excess, unreacted CY5-Peg5-azide and copper catalyst using a method appropriate for your biomolecule's size and properties. Common methods include:

      • Size-Exclusion Chromatography (SEC): Effective for separating the larger labeled protein from smaller reactants.

      • Dialysis: Suitable for larger proteins.

      • Acetone or TCA Precipitation: Can be used to precipitate the protein, leaving small molecules in the supernatant.

  • Validation and Storage:

    • Confirm successful labeling by running the purified product on an SDS-PAGE gel and visualizing the fluorescence of the CY5 dye.

    • Quantify the degree of labeling using UV-Vis spectroscopy.

    • Store the purified, labeled biomolecule at -20°C or -80°C, protected from light.

Application: Visualizing Ligand-Receptor Interaction

A common application for fluorescently labeled biomolecules is in cellular imaging to track biological processes. For example, a protein ligand labeled with CY5 can be used to visualize its binding to a specific receptor on the cell surface and its subsequent internalization.

Signaling_Pathway cluster_cell Cell Ligand CY5-Labeled Ligand Receptor Cell Surface Receptor Ligand->Receptor 1. Binding Endosome Endosome (Internalized Complex) Receptor->Endosome 2. Internalization Membrane Cell Membrane Lysosome Lysosome (Degradation) Endosome->Lysosome 3. Trafficking & Degradation

Caption: Tracking a CY5-labeled ligand binding and internalization.

References

An In-Depth Technical Guide to CY5-Peg5-azide in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of CY5-Peg5-azide, a versatile fluorescent probe, in the realm of advanced fluorescence microscopy. We will delve into its chemical characteristics, the underlying "click chemistry" that enables its utility, and detailed protocols for its application in studying critical cellular processes such as protein glycosylation and nascent protein synthesis.

Core Principles of CY5-Peg5-azide and its Application

CY5-Peg5-azide is a specialized fluorescent molecule designed for bio-orthogonal labeling. Its structure consists of three key components:

  • CY5 Fluorophore: A bright, far-red fluorescent dye that is well-suited for biological imaging due to its high extinction coefficient and emission in a spectral range that minimizes autofluorescence from cellular components.[1][2]

  • Peg5 Linker: A polyethylene (B3416737) glycol (PEG) spacer with five repeating units. This hydrophilic linker enhances the water solubility of the molecule and minimizes non-specific binding to cells and other biomolecules, thereby improving the signal-to-noise ratio in imaging experiments.

  • Azide (B81097) Group (-N3): A bio-orthogonal functional group that is essentially inert in biological systems. It specifically and efficiently reacts with a complementary alkyne group through a process known as "click chemistry."[3][4]

The primary application of CY5-Peg5-azide lies in a two-step labeling strategy:

  • Metabolic Labeling: Cells are cultured with a metabolic precursor containing an alkyne group. This precursor is a modified version of a natural building block (e.g., an amino acid or a sugar) that is incorporated into biomolecules of interest (e.g., proteins or glycans) through the cell's own metabolic pathways.

  • Click Chemistry Reaction: The alkyne-modified biomolecules are then covalently labeled with CY5-Peg5-azide. This reaction is highly specific and occurs under biocompatible conditions, allowing for the precise visualization of the target molecules within cells.[5]

This powerful technique enables researchers to study dynamic cellular processes with high specificity and minimal perturbation to the biological system.

Quantitative Data for CY5-Peg5-azide and Related Reagents

For effective experimental design, a clear understanding of the quantitative properties of the reagents is essential. The following tables summarize key data for CY5-Peg5-azide and commonly used metabolic precursors.

PropertyValueSource
Chemical Formula C44H63ClN6O6[4]
Molecular Weight 807.5 g/mol [4]
Excitation Maximum (λex) ~646 nm[1][2][4]
Emission Maximum (λem) ~662 nm[1][2][4]
Molar Extinction Coefficient ~250,000 cm-1 M-1[6]
Fluorescence Quantum Yield ~0.2[6]
Solubility Soluble in DMSO, DMF[4]

Table 1: Physicochemical and Spectroscopic Properties of CY5-azide.

ReagentApplicationTypical ConcentrationIncubation Time
O-propargyl-puromycin (OP-puro) Nascent Protein Synthesis20-50 µM1-2 hours
Azidohomoalanine (AHA) Nascent Protein Synthesis50-100 µM4-18 hours
Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) O-GlcNAcylation25-50 µM48-72 hours

Table 2: Common Alkyne- or Azide-Modified Metabolic Precursors for Click Chemistry Labeling.

Reaction TypeKey FeaturesAdvantagesDisadvantages
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Requires a copper(I) catalyst.Fast reaction kinetics, high efficiency.[7]Copper toxicity can be a concern for live-cell imaging.[8][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free reaction with strained alkynes (e.g., DBCO, BCN).Biocompatible, suitable for live-cell imaging.[10][11]Generally slower reaction kinetics compared to CuAAC.

Table 3: Comparison of Click Chemistry Reactions.

Experimental Protocols

The following are detailed methodologies for key experiments involving CY5-Peg5-azide.

Metabolic Labeling of Nascent Proteins with O-propargyl-puromycin (OP-puro)

This protocol describes the labeling of newly synthesized proteins in cultured cells.

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • O-propargyl-puromycin (OP-puro) stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click chemistry reaction components (see Protocol 3.2 or 3.3)

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

  • Metabolic Labeling: To your complete cell culture medium, add OP-puro to a final concentration of 20-50 µM.

  • Incubation: Incubate the cells with the OP-puro containing medium for 1-2 hours at 37°C in a CO2 incubator.

  • Washing: Gently aspirate the labeling medium and wash the cells twice with warm PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Click Reaction: Proceed with either the CuAAC (Protocol 3.2) or SPAAC (Protocol 3.3) reaction to label the incorporated OP-puro with CY5-Peg5-azide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells

This protocol is suitable for fixed-cell imaging.

Materials:

  • Fixed and permeabilized cells with incorporated alkyne groups

  • CY5-Peg5-azide stock solution (1 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (1 M in water, freshly prepared)

  • PBS

Procedure:

  • Prepare Click Reaction Cocktail (for 1 mL):

    • 885 µL of PBS

    • 10 µL of CY5-Peg5-azide stock solution (final concentration: 10 µM)

    • 50 µL of CuSO4 stock solution (final concentration: 1 mM)

    • 50 µL of THPTA stock solution (final concentration: 5 mM)

    • 5 µL of sodium ascorbate stock solution (final concentration: 5 mM)

    • Note: Add the sodium ascorbate last to initiate the reaction.

  • Labeling: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20.

  • Counterstaining (Optional): Stain the nuclei with DAPI or another suitable counterstain.

  • Imaging: Mount the coverslip and image the cells using a fluorescence microscope with appropriate filter sets for CY5 (Excitation: ~640-650 nm, Emission: ~660-700 nm).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol is ideal for live-cell imaging as it avoids the use of a toxic copper catalyst. For this reaction, the metabolic precursor should contain a strained alkyne (e.g., DBCO or BCN), and the fluorescent probe should have an azide group. Alternatively, an azide-containing metabolic precursor can be used with a strained alkyne-modified CY5 dye. This protocol assumes the use of an azide-containing metabolic precursor and a DBCO-modified CY5 dye.

Materials:

  • Live cells metabolically labeled with an azide-containing precursor

  • Live-cell imaging medium

  • DBCO-CY5 stock solution (1 mM in DMSO)

Procedure:

  • Cell Preparation: After metabolic labeling with an azide-containing precursor, wash the cells twice with warm live-cell imaging medium.

  • Labeling: Prepare a working solution of DBCO-CY5 in live-cell imaging medium at a final concentration of 5-20 µM. Add this solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Gently wash the cells three times with warm live-cell imaging medium to remove unbound dye.

  • Imaging: Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2 levels. Use appropriate filter sets for CY5.

Visualizations of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the use of CY5-Peg5-azide.

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry cluster_imaging Fluorescence Microscopy A 1. Incubate cells with alkyne-modified precursor B 2. Add CY5-Peg5-azide and catalyst (if CuAAC) A->B C 3. Wash and image labeled biomolecules B->C

Caption: General experimental workflow for labeling biomolecules using metabolic labeling and click chemistry.

o_glcnac_pathway cluster_pathway O-GlcNAcylation Signaling Glucose Glucose UDP_GlcNAc UDP-GlcNAc Glucose->UDP_GlcNAc Hexosamine Biosynthesis Pathway OGlcNAcylated_Protein O-GlcNAcylated Protein UDP_GlcNAc->OGlcNAcylated_Protein Protein Protein (Ser/Thr) Protein->OGlcNAcylated_Protein OGlcNAcylated_Protein->Protein OGT OGT OGT->OGlcNAcylated_Protein Adds O-GlcNAc OGA OGA OGA->Protein Removes O-GlcNAc

Caption: Simplified diagram of the O-GlcNAc cycling pathway.

nascent_protein_synthesis_workflow cluster_workflow Visualizing Nascent Protein Synthesis A 1. Treat cells with O-propargyl-puromycin (OP-puro) B 2. OP-puro incorporates into nascent polypeptide chains A->B C 3. Fix and permeabilize cells B->C D 4. Perform click reaction with CY5-Peg5-azide C->D E 5. Visualize newly synthesized proteins via fluorescence microscopy D->E

Caption: Workflow for visualizing nascent protein synthesis using OP-puro and click chemistry.

References

An In-Depth Technical Guide to CY5-Peg5-azide bromide for Novice Users in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of CY5-Peg5-azide bromide, a fluorescent labeling reagent, for researchers, scientists, and drug development professionals new to bioconjugation. It covers the core properties, detailed experimental protocols, and the underlying principles of its application in labeling biomolecules.

Introduction to this compound

This compound is a versatile bioconjugation reagent that combines a bright, far-red fluorescent cyanine (B1664457) dye (Cy5) with a polyethylene (B3416737) glycol (PEG) spacer and a reactive azide (B81097) group. This combination of features makes it a powerful tool for attaching a fluorescent label to a wide range of biomolecules, including proteins, peptides, and nucleic acids. The PEG spacer enhances water solubility and reduces steric hindrance, facilitating conjugation and minimizing interference with the biomolecule's function.[1][2]

The key to its utility lies in the terminal azide group, which allows for highly specific and efficient covalent bond formation with alkyne-containing molecules through a process known as "click chemistry".[3][4][5] This reaction is bio-orthogonal, meaning it proceeds with high efficiency under mild, aqueous conditions without cross-reacting with other functional groups found in biological systems.[6][7]

Core Properties and Specifications

Understanding the physicochemical properties of this compound is crucial for its successful application in bioconjugation experiments. The following table summarizes its key characteristics.

PropertyValueReference
Molecular FormulaC₄₄H₆₃BrN₆O₆[8]
Molecular Weight851.91 g/mol [8]
Purity≥95%[4][8]
Excitation Maximum (λmax)646 nm[2][4]
Emission Maximum (λmax)662 nm[2][4]
Molar Extinction Coefficient232,000 M⁻¹cm⁻¹[2][4]
SolubilityDMSO, DMF, DCM[2][4]
Storage Conditions-20°C, sealed, away from moisture and light[4][8]

The Chemistry of Bioconjugation: Click Chemistry

This compound is primarily used in click chemistry reactions, which encompass a set of biocompatible, highly efficient, and specific chemical ligations. For novice users, it is important to understand the two main types of click chemistry reactions that can be employed with this reagent.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common form of click chemistry is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the formation of a stable triazole linkage between an azide (in this case, on the this compound) and a terminal alkyne on the target biomolecule. The reaction is catalyzed by Cu(I) ions.[6]

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product CY5_PEG5_Azide CY5-Peg5-N₃ Labeled_Biomolecule CY5-Peg5-Triazole-Biomolecule CY5_PEG5_Azide->Labeled_Biomolecule Alkyne_Biomolecule Biomolecule-C≡CH Alkyne_Biomolecule->Labeled_Biomolecule Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Labeled_Biomolecule Catalyzes Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Copper_Catalyst Maintains Cu(I) state Ligand Ligand (e.g., TBTA) Ligand->Copper_Catalyst Stabilizes

Diagram of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst.[6] In SPAAC, the azide group of this compound reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), that is attached to the biomolecule.[3][5] The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product CY5_PEG5_Azide CY5-Peg5-N₃ Labeled_Biomolecule CY5-Peg5-Triazole-Biomolecule CY5_PEG5_Azide->Labeled_Biomolecule Strained_Alkyne_Biomolecule Biomolecule-DBCO/BCN Strained_Alkyne_Biomolecule->Labeled_Biomolecule Physiological_Conditions Physiological Conditions (e.g., PBS, 37°C) Physiological_Conditions->Labeled_Biomolecule Spontaneous Reaction

Diagram of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.

Experimental Protocols

The following are generalized protocols for labeling an alkyne-modified protein with this compound using both CuAAC and SPAAC. These should be optimized for your specific biomolecule and experimental setup.

General Workflow for Bioconjugation

G Start Start: Alkyne-Modified Biomolecule & CY5-Peg5-azide Prepare_Reagents Prepare Reagent Stocks Start->Prepare_Reagents Reaction_Setup Set up Click Reaction (CuAAC or SPAAC) Prepare_Reagents->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Purification Purify Labeled Biomolecule (e.g., SEC, Dialysis) Incubation->Purification Characterization Characterize Conjugate (e.g., SDS-PAGE, Spectroscopy) Purification->Characterization End End: Purified CY5-Labeled Biomolecule Characterization->End

General experimental workflow for bioconjugation.

Protocol for CuAAC Labeling

This protocol is adapted for a small-scale labeling reaction of an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • DMSO (anhydrous)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM in water)

  • Sodium ascorbate (B8700270) solution (50 mM in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) solution (10 mM in DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reagent Stocks:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to a final concentration of 2-10 molar equivalents relative to the protein.

    • Add the TBTA stock solution to a final concentration of 1 mM.

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light.

  • Purification:

    • Remove the unreacted this compound and copper catalyst by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.

  • Characterization:

    • Confirm successful conjugation by SDS-PAGE, observing a fluorescent band corresponding to the molecular weight of the protein.

    • Determine the degree of labeling using UV-Vis spectroscopy.

Protocol for SPAAC Labeling

This protocol is for the copper-free labeling of a DBCO- or BCN-modified protein.

Materials:

  • DBCO- or BCN-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • DMSO (anhydrous)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reagent Stocks:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO- or BCN-modified protein to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to a final concentration of 2-10 molar equivalents relative to the protein.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or 37°C, protected from light. The reaction time may need to be optimized.

  • Purification:

    • Remove the unreacted this compound by size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm successful conjugation by SDS-PAGE and UV-Vis spectroscopy as described for the CuAAC protocol.

Troubleshooting and Considerations for Novice Users

  • Low Labeling Efficiency:

    • Ensure the alkyne or cyclooctyne modification of your biomolecule was successful.

    • For CuAAC, use freshly prepared sodium ascorbate.

    • Increase the molar excess of the this compound.

    • Increase the reaction time or temperature.

  • Protein Precipitation:

    • Some proteins may be sensitive to the presence of DMSO or copper. Minimize the final concentration of organic solvents.

    • For CuAAC, ensure a copper-chelating ligand like TBTA is used to stabilize the copper and prevent protein aggregation.

  • Background Fluorescence:

    • Ensure complete removal of unreacted this compound during the purification step.

Conclusion

This compound is a robust and versatile reagent for the fluorescent labeling of biomolecules. Its bright, far-red emission and the specificity of click chemistry make it an excellent choice for a wide range of applications in research and drug development. By carefully following the protocols outlined in this guide and optimizing the reaction conditions for their specific system, even novice users can achieve successful and reproducible bioconjugation results.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with CY5-Peg5-azide bromide for SDS-PAGE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the two-step labeling of proteins with CY5-Peg5-azide bromide for subsequent analysis by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This method utilizes bio-orthogonal click chemistry, a highly specific and efficient reaction between an azide (B81097) and an alkyne.[1][2] Since native proteins typically lack alkyne groups, the first step involves introducing an alkyne moiety onto the protein of interest.[1] This is commonly achieved by modifying primary amines (N-terminus and lysine (B10760008) residues) with an alkyne-functionalized N-hydroxysuccinimide (NHS) ester. The second step is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) where the CY5-Peg5-azide is covalently attached to the alkyne-modified protein.[3][4] The resulting fluorescently labeled protein can then be visualized directly in the polyacrylamide gel using an appropriate fluorescence scanner, offering a sensitive detection method for protein analysis.[5][6]

Experimental Workflow Overview

The overall process involves protein preparation, modification with an alkyne group, click chemistry reaction with the fluorescent azide probe, and finally, analysis by SDS-PAGE.

G Experimental Workflow for CY5-Peg5-azide Protein Labeling cluster_0 Step 1: Protein Preparation & Modification cluster_1 Step 2: Click Chemistry Labeling cluster_2 Step 3: Analysis p_prep Protein Preparation (Buffer Exchange) p_mod Protein Modification (Alkyne-NHS Ester Labeling) p_prep->p_mod p_purify Purification (Removal of excess Alkyne-NHS Ester) p_mod->p_purify click_rxn CuAAC Click Reaction (with CY5-Peg5-azide) p_purify->click_rxn sds_prep SDS-PAGE Sample Preparation click_rxn->sds_prep sds_page SDS-PAGE sds_prep->sds_page in_gel In-Gel Fluorescence Scanning sds_page->in_gel G Chemical Principle of Two-Step Protein Labeling protein Protein-NH2 modified_protein Protein-Alkyne protein->modified_protein + alkyne_nhs Alkyne-NHS Ester alkyne_nhs->modified_protein labeled_protein Protein-Triazole-CY5 modified_protein->labeled_protein + cy5_azide CY5-Peg5-Azide cy5_azide->labeled_protein catalyst Copper (I) Catalyst catalyst->labeled_protein CuAAC

References

Application Notes and Protocols for CY5-Peg5-azide Click Chemistry Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of CY5-Peg5-azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. These protocols are intended to offer a starting point for the covalent labeling of alkyne-modified biomolecules such as proteins, nucleic acids, and other molecular probes.

Introduction to CY5-Peg5-azide

CY5-Peg5-azide is a fluorescent labeling reagent that combines a bright, far-red cyanine (B1664457) 5 (CY5) fluorophore with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminating in a reactive azide (B81097) group.[1] The PEG spacer enhances water solubility and reduces steric hindrance, making the azide group readily accessible for reaction. This reagent is primarily used in "click chemistry," a set of highly efficient and specific reactions for bioconjugation.[2]

The most common application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide group on CY5-Peg5-azide reacts specifically with a terminal alkyne on a target molecule.[3][4][5] This reaction forms a stable triazole linkage, covalently attaching the CY5 dye.[2][3] The reaction is highly selective, rapid, and can be performed in aqueous buffers, making it ideal for labeling sensitive biological samples.[5][6]

Properties of CY5-Peg5-azide

A summary of the key physical and spectral properties of CY5-Peg5-azide is provided below.

PropertyValueReference
Molecular FormulaC₄₄H₆₃ClN₆O₆[1]
Molecular Weight807.5 g/mol [1]
Excitation Maximum (λex)~646 nm[1]
Emission Maximum (λem)~662 nm[1]
Molar Extinction Coefficient~250,000 M⁻¹cm⁻¹[7][8]
SolubilityDMSO, DMF, DCM, Water[1][8]
Storage Conditions-20°C, desiccated, protected from light[1][8]
Purity>95% (HPLC)[1][8]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol describes a general procedure for labeling an alkyne-modified biomolecule (e.g., protein, oligonucleotide) with CY5-Peg5-azide in an aqueous environment.

A. Materials and Reagents

  • CY5-Peg5-azide

  • Alkyne-modified biomolecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (B8700270) (NaAsc)

  • Copper Ligand (e.g., THPTA or TBTA)

  • Solvents: Anhydrous DMSO for stock solutions, and an appropriate reaction buffer (e.g., PBS, pH 7.4)

  • Purification resin (e.g., size-exclusion spin columns)[9]

B. Reagent Preparation (Stock Solutions)

  • CY5-Peg5-azide (10 mM): Dissolve an appropriate amount of CY5-Peg5-azide in anhydrous DMSO. Note: Prepare fresh or store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Alkyne-Biomolecule: Dissolve the alkyne-modified biomolecule in a suitable buffer (amine-free, e.g., PBS) to a known concentration (e.g., 1-10 mg/mL).

  • Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water. This solution is stable at room temperature.[10]

  • Sodium Ascorbate (100 mM): Dissolve sodium ascorbate in deionized water. Note: This solution is prone to oxidation and should be prepared fresh before each reaction.[10][11]

  • Copper Ligand (50 mM THPTA): Dissolve Tris(hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water. This solution is stable at room temperature.[10]

C. Step-by-Step Reaction Procedure

  • Prepare Biomolecule: In a microcentrifuge tube, add your alkyne-modified biomolecule to the desired final volume with reaction buffer.

  • Add CY5-Peg5-azide: Add the 10 mM CY5-Peg5-azide stock solution to the reaction mixture. A 5-10 fold molar excess of the azide over the alkyne is a good starting point.[12]

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. It is crucial to add the components in the correct order to prevent precipitation and protect the biomolecule.[11]

    • Add the required volume of 20 mM CuSO₄.

    • Add 5 molar equivalents of the 50 mM ligand (THPTA) relative to the copper.[10] For example, for 2.5 µL of 20 mM CuSO₄, add 5.0 µL of 50 mM THPTA.

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Add the CuSO₄/Ligand premix to the tube containing the biomolecule and azide.

    • Initiate the click reaction by adding the freshly prepared 100 mM sodium ascorbate.[7][12] The solution may turn a faint yellow-orange, indicating the formation of the active Cu(I) species.[12]

    • Vortex the tube gently to ensure thorough mixing.

  • Incubation: Protect the reaction from light and incubate at room temperature for 1-4 hours.[12] The reaction can also be performed at 4°C overnight.

D. Purification of the Labeled Conjugate

It is essential to remove unreacted CY5-Peg5-azide and copper catalyst from the final product. Size-exclusion chromatography using spin columns is a rapid and effective method for biomolecules.[9]

  • Equilibrate Column: Prepare a spin column (e.g., G-25) according to the manufacturer's instructions. This typically involves centrifuging to remove the storage buffer and equilibrating the resin with your buffer of choice (e.g., PBS).[9]

  • Load Sample: Carefully load the entire reaction mixture onto the center of the resin bed.

  • Elute: Place the column in a new collection tube and centrifuge according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).[9]

  • Collect Product: The purified CY5-labeled biomolecule will be in the eluate. The smaller, unreacted CY5-Peg5-azide and catalyst components will remain trapped in the column resin.[9]

E. Characterization: Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules per biomolecule, can be determined spectrophotometrically.

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the λmax of CY5, ~650 nm (A₆₅₀).[9]

  • Calculate Concentrations:

    • A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. For CY5, this is typically around 0.05.

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

    • Dye Concentration (M) = A₆₅₀ / ε_dye

    • Where ε_protein is the molar extinction coefficient of your biomolecule at 280 nm and ε_dye is the molar extinction coefficient of CY5 at 650 nm (~250,000 M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

    • An optimal DOL for CY5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[9]

Quantitative Data and Troubleshooting

Typical Reaction Parameters

The table below summarizes typical conditions for CuAAC reactions. Optimization may be required for specific applications.

ParameterRecommended Condition/ValueNotes
Reactant Ratio (Azide:Alkyne)5:1 to 10:1Higher excess can drive the reaction to completion but may require more rigorous purification.[12]
Copper(II) Sulfate0.1 - 0.5 mM (final concentration)Higher concentrations can damage biomolecules.[12]
Sodium Ascorbate1 - 5 mM (final concentration)Should be in excess of copper to maintain the Cu(I) state.[12]
Ligand:Copper Ratio5:1Protects biomolecules from oxidation and accelerates the reaction.[10][13]
Reaction Time1 - 16 hoursGenerally complete within 4 hours at room temperature.[12]
TemperatureRoom Temperature (20-25°C)Can be performed at 4°C to preserve sensitive samples, though reaction time may increase.[12]
Reaction pH4 - 11The reaction is largely pH-insensitive, but buffer should be compatible with the biomolecule.[5][6]
Expected EfficiencyHigh (>90%)CuAAC is known for its high conversion rates.[12]
Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Labeling 1. Inactive reagents (especially sodium ascorbate). 2. Insufficient reagent concentration. 3. Copper sequestration by the biomolecule or buffer components.1. Prepare fresh sodium ascorbate solution immediately before use. 2. Increase the molar excess of the azide reagent and/or catalyst components.[12] 3. Increase the ligand-to-copper ratio; ensure buffer is free of chelators like EDTA.
Protein Precipitation 1. Over-labeling increases protein hydrophobicity. 2. Oxidative damage from the catalyst system.1. Reduce the molar ratio of CY5-Peg5-azide to the biomolecule. Aim for a lower DOL.[9] 2. Ensure a sufficient excess of ligand (e.g., 5:1) is used. Degas solutions to remove oxygen.
Low Fluorescence Signal 1. Labeling reaction failed. 2. Over-labeling causing self-quenching of the fluorophore.1. Verify the reaction using the steps above. 2. Calculate the DOL. If it is high (>8), reduce the dye-to-protein ratio in the reaction.
Free Dye After Purification 1. Inefficient purification method. 2. Column was overloaded.1. Repeat the purification step. 2. Ensure the sample volume does not exceed the column's capacity. Consider an alternative method like dialysis for larger volumes.

Visualizations

CuAAC Reaction Mechanism

The diagram below illustrates the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis A Prepare Stock Solutions (Azide, CuSO4, Ligand, Ascorbate) D Prepare CuSO4/Ligand Premix A->D B Prepare Alkyne-Biomolecule in Reaction Buffer C Combine Alkyne-Biomolecule and CY5-Peg5-Azide B->C E Add Premix to Biomolecule/Azide C->E D->E F Initiate with Sodium Ascorbate E->F G Incubate (1-4h, RT, Dark) F->G H Purify via Size-Exclusion Spin Column G->H I Collect Labeled Product H->I J Analyze via Spectrophotometry (Calculate DOL) I->J

References

Application Notes and Protocols for Live Cell Imaging Using CY5-Peg5-azide Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CY5-Peg5-azide bromide in live cell imaging experiments. The protocols detailed below focus on the visualization of metabolically labeled biomolecules, specifically cell-surface glycans, through bioorthogonal click chemistry.

Introduction

This compound is a fluorescent probe designed for bioorthogonal labeling in living cells. It comprises a cyanine (B1664457) 5 (Cy5) fluorophore, a five-unit polyethylene (B3416737) glycol (PEG5) linker, and an azide (B81097) (-N₃) reactive group. The Cy5 dye is a far-red fluorophore, which is advantageous for live-cell imaging due to reduced phototoxicity and minimal autofluorescence from cellular components in this spectral range. The hydrophilic PEG linker enhances the solubility of the probe in aqueous media and minimizes non-specific binding. The azide group allows for covalent attachment to alkyne- or strained cyclooctyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.

This document provides a detailed protocol for the metabolic labeling of cell-surface sialic acids with an azide-modified sugar analog, N-azidoacetylmannosamine (Ac₄ManNAz), followed by fluorescent detection using this compound in a SPAAC reaction with a dibenzocyclooctyne (DBCO) modified biomolecule.

Product Information

PropertySpecification
Fluorophore Cyanine 5 (Cy5)
Reactive Group Azide (-N₃)
Linker Polyethylene glycol (PEG5)
Excitation Maximum (λex) ~646 nm
Emission Maximum (λem) ~662 nm
Solubility Soluble in DMSO, DMF
Storage Store at -20°C, protected from light and moisture

Key Applications

  • Live Cell Imaging: Visualization of dynamic processes in living cells with minimal perturbation.

  • Bioorthogonal Labeling: Specifically tagging biomolecules that have been metabolically, enzymatically, or chemically modified with an alkyne or strained cyclooctyne (B158145) group.

  • Glycan Imaging: Studying the localization, trafficking, and dynamics of glycans in cellular processes and disease states.[1][2]

  • Protein and Nucleic Acid Labeling: Visualizing newly synthesized proteins or nucleic acids that have incorporated unnatural amino acids or nucleosides with a compatible reactive group.

Experimental Protocols

Protocol for Visualizing Cell-Surface Glycans

This protocol describes a two-step process for labeling and visualizing sialic acid-containing glycans on the surface of living cells.

Step 1: Metabolic Labeling of Cells with Ac₄ManNAz

  • Cell Seeding: Seed the cells of interest onto a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) at a density that allows for logarithmic growth during the labeling period. Allow the cells to adhere overnight under normal growth conditions (e.g., 37°C, 5% CO₂).

  • Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM).

  • Metabolic Labeling: The following day, add the Ac₄ManNAz stock solution to the cell culture medium to achieve the desired final concentration. An optimal concentration should be determined empirically for each cell line and experimental goal, but a starting concentration of 25-50 µM is recommended.[3]

  • Incubation: Incubate the cells under their normal growth conditions for 1 to 3 days to allow for the metabolic incorporation of the azido-sugar into cell-surface glycans.[3]

Step 2: Labeling with a DBCO-functionalized molecule and this compound

This step involves a pre-labeling with a DBCO-containing molecule of interest that will then be detected by the CY5-Peg5-azide. This is a common strategy in multi-step labeling or when the molecule of interest is functionalized with DBCO. A more direct approach would be to metabolically label with an alkyne-modified sugar and directly use the CY5-Peg5-azide, however, the following protocol highlights the versatility of the click chemistry system. For this protocol, we will assume the target has been labeled with a DBCO group.

  • Prepare Staining Solution: Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM). Dilute the stock solution in pre-warmed, serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration. A starting concentration of 2-10 µM is recommended for live-cell imaging.

  • Cell Washing: Gently wash the metabolically labeled cells twice with pre-warmed PBS to remove any unreacted Ac₄ManNAz.

  • SPAAC Reaction: Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells three to five times with pre-warmed PBS to remove any unbound probe and reduce background fluorescence.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the Cy5 dye (Excitation: ~630-650 nm, Emission: ~660-700 nm).

General Recommendations for Live Cell Imaging
  • Cell Health: Ensure cells are healthy and not overly confluent before starting the experiment.

  • Imaging Medium: For prolonged imaging, use a CO₂-independent imaging medium to maintain physiological pH.

  • Phototoxicity: To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a sufficient signal-to-noise ratio.

  • Controls: Include appropriate controls in your experiment:

    • Cells not treated with Ac₄ManNAz but incubated with this compound to assess non-specific binding.

    • Cells treated with Ac₄ManNAz but not with the fluorescent probe to check for autofluorescence.

Data Presentation

Recommended Staining Parameters
ParameterRecommended RangeNotes
Ac₄ManNAz Concentration 25 - 100 µMOptimal concentration is cell-type dependent and should be determined empirically.
Metabolic Labeling Time 1 - 3 daysLonger incubation times may increase the density of azide groups on the cell surface.
CY5-Peg5-azide Conc. 2 - 10 µMHigher concentrations may increase signal but also background. Titration is recommended to find the optimal signal-to-noise ratio.
Staining Incubation Time 30 - 60 minutesShorter times may be sufficient for highly reactive probes or high densities of the target molecule.
Photophysical Properties of Cy5
PropertyValueReference
Quantum Yield (Φ) ~0.2 in aqueous solution[4]
Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹ at 649 nm
Photostability Moderate[5][6]
Toxicity Low at typical imaging concentrations[7][8]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Glycan Labeling

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Fluorescent Labeling (SPAAC) cluster_2 Step 3: Imaging cell_seeding Seed Cells metabolic_labeling Incubate Cells with Ac4ManNAz (1-3 days) cell_seeding->metabolic_labeling ac4manaz_prep Prepare Ac4ManNAz Stock Solution ac4manaz_prep->metabolic_labeling wash1 Wash Cells metabolic_labeling->wash1 cy5_prep Prepare CY5-Peg5-azide Staining Solution spaac_reaction Incubate with CY5-Peg5-azide (30-60 min) cy5_prep->spaac_reaction wash1->spaac_reaction wash2 Wash Cells spaac_reaction->wash2 imaging Live Cell Fluorescence Microscopy wash2->imaging

Caption: Workflow for metabolic labeling and fluorescent imaging of cell-surface glycans.

Signaling Pathway for Sialic Acid Biosynthesis and Labeling

G cluster_0 Cellular Uptake and Metabolism cluster_1 Glycan Incorporation cluster_2 Bioorthogonal Labeling Ac4ManNAz Ac4ManNAz (extracellular) ManNAz ManNAz Ac4ManNAz->ManNAz Uptake & Deacetylation DBCO_Probe DBCO-functionalized Probe SiaNAz SiaNAz (Azido-sialic acid) ManNAz->SiaNAz Sialic Acid Biosynthesis CMP_SiaNAz CMP-SiaNAz SiaNAz->CMP_SiaNAz Activation Golgi Golgi Apparatus CMP_SiaNAz->Golgi Glycoprotein Glycoprotein with Azide Group Golgi->Glycoprotein Sialyltransferase Labeled_Glycoprotein Fluorescently Labeled Glycoprotein Glycoprotein->Labeled_Glycoprotein SPAAC Reaction DBCO_Probe->Labeled_Glycoprotein CY5_Azide CY5-Peg5-azide

Caption: Metabolic incorporation of Ac4ManNAz and subsequent bioorthogonal labeling.

References

Application Notes and Protocols for CY5-Peg5-azide bromide in Fixed Cell Immunofluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of CY5-Peg5-azide bromide in fixed-cell immunofluorescence assays. This method utilizes bioorthogonal click chemistry to fluorescently label specific cellular components, offering a powerful tool for high-specificity imaging in cellular research and drug development.

Introduction

This compound is a fluorescent probe combining a bright, far-red Cyanine5 (CY5) dye with a polyethylene (B3416737) glycol (Peg5) spacer and a reactive azide (B81097) group. This molecule is designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1][2][3] In the context of cellular imaging, this technique allows for the precise labeling of biomolecules that have been metabolically tagged with an alkyne-containing analog.

The workflow involves two main stages:

  • Metabolic Labeling: Live cells are incubated with a modified version of a biological building block (e.g., an amino acid, sugar, or nucleoside) that contains a reactive alkyne group. This alkyne-modified molecule is incorporated into newly synthesized proteins, glycans, or nucleic acids.

  • Click Chemistry Reaction: After fixing and permeabilizing the cells, the incorporated alkyne groups are "clicked" with the azide group of this compound. This forms a stable, covalent bond, attaching the bright CY5 fluorophore to the target biomolecules.[4][5]

This method can be seamlessly integrated with standard immunofluorescence protocols, allowing for the simultaneous detection of a metabolically labeled population of molecules and a specific protein of interest using antibodies.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₄₄H₆₃BrN₆O₆[6]
Molecular Weight 851.91 g/mol [6]
Excitation Maximum (λex) ~646 nm[1][7]
Emission Maximum (λem) ~662 nm[1][7]
Solubility DMSO, DMF[1]
Storage -20°C, protected from light and moisture[6]

Experimental Protocols

This section details the protocols for metabolic labeling, the click chemistry reaction, and integration with standard immunofluorescence.

Metabolic Labeling of Live Cells

The first step is to introduce the alkyne handle into the biomolecules of interest. This is achieved by culturing cells in the presence of an alkyne-modified metabolic precursor. The choice of precursor depends on the target biomolecule.

Commonly Used Alkyne-Modified Precursors:

  • For Protein Synthesis: L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG) (alkyne-containing methionine analogs).

  • For Glycosylation: Alkyne-modified sugars like N-acetylmannosamine (ManNAc) analogs.[8]

  • For DNA Replication: 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).

  • For RNA Synthesis: 5-ethynyluridine (B57126) (EU).[9]

  • For Fatty Acylation: Alkyne-modified fatty acids.[10]

Protocol for Metabolic Labeling with an Alkyne-Amino Acid (e.g., HPG):

  • Cell Seeding: Plate cells on sterile glass coverslips in a culture dish at a density that will result in 50-70% confluency at the time of the experiment.

  • Prepare Labeling Medium: Prepare methionine-free culture medium. Supplement this medium with your desired concentration of HPG (typically 25-50 µM). The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Labeling: Remove the standard culture medium from the cells. Wash the cells once with warm PBS. Add the HPG-containing medium to the cells.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours for observing newly synthesized proteins). Incubation times can be adjusted to study different biological processes.

  • Proceed to Fixation: After the incubation period, proceed immediately to the cell fixation protocol.

Cell Fixation and Permeabilization

This protocol is compatible with standard immunofluorescence fixation and permeabilization methods.

  • Fixation: After metabolic labeling, gently wash the cells twice with warm PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the click chemistry reagents and antibodies to access intracellular targets.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

Click Chemistry Reaction

This step covalently attaches the this compound to the alkyne-modified biomolecules within the fixed cells.

Preparation of Click Reaction Cocktail (Prepare Fresh):

  • Final concentrations in the reaction mix:

    • This compound: 1-10 µM

    • Copper(II) Sulfate (CuSO₄): 1-2 mM

    • Copper(I)-stabilizing ligand (e.g., THPTA): 5-10 mM (to maintain copper in its active Cu(I) state and reduce cell damage)

    • Reducing Agent (e.g., Sodium Ascorbate): 50 mM (freshly prepared)

Click Reaction Protocol:

  • Prepare Stock Solutions:

    • This compound: 1 mM in DMSO

    • CuSO₄: 100 mM in deionized water

    • THPTA: 100 mM in deionized water

    • Sodium Ascorbate (B8700270): 1 M in deionized water (prepare fresh)

  • Prepare Click Reaction Cocktail: For a 1 mL final volume, add the components in the following order to PBS. Vortex gently after adding each component.

    • 900 µL PBS

    • 1-10 µL of 1 mM this compound stock

    • 10-20 µL of 100 mM CuSO₄ stock

    • 50-100 µL of 100 mM THPTA stock

    • 50 µL of 1 M Sodium Ascorbate stock (add this last to initiate the reaction)

  • Staining: Remove the PBS from the fixed and permeabilized cells on the coverslips. Add the freshly prepared click reaction cocktail to cover the cells.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

Immunofluorescence Staining

After the click chemistry reaction, proceed with standard immunofluorescence staining.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (with a spectrally distinct fluorophore from CY5, e.g., Alexa Fluor 488) in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Staining (Optional): Incubate the cells with a nuclear stain like DAPI (300 nM in PBS) for 5 minutes at room temperature.

  • Final Wash: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Image the slides using a fluorescence microscope equipped with the appropriate filter sets for DAPI, the secondary antibody fluorophore, and CY5.

Data Presentation

The following table summarizes the recommended concentration ranges and incubation times for the key steps in the protocol.

StepReagentTypical ConcentrationIncubation Time
Metabolic Labeling Alkyne-modified precursor (e.g., HPG)25 - 50 µM1 - 4 hours
Fixation Paraformaldehyde (PFA)4%15 minutes
Permeabilization Triton X-1000.25%10 minutes
Click Reaction This compound1 - 10 µM30 - 60 minutes
Copper(II) Sulfate (CuSO₄)1 - 2 mM30 - 60 minutes
THPTA Ligand5 - 10 mM30 - 60 minutes
Sodium Ascorbate50 mM30 - 60 minutes
Blocking BSA or Normal Goat Serum5 - 10%1 hour
Primary Antibody (Varies by antibody)Manufacturer's recommendation1-2 hours (RT) or O/N (4°C)
Secondary Antibody (Varies by antibody)Manufacturer's recommendation1 hour
Nuclear Staining DAPI300 nM5 minutes

Visualizations

Experimental Workflow

experimental_workflow cluster_live_cell Live Cell Steps cluster_fixed_cell Fixed Cell Steps seeding 1. Seed Cells on Coverslips metabolic_labeling 2. Metabolic Labeling (e.g., with HPG) seeding->metabolic_labeling fixation 3. Fixation (4% PFA) metabolic_labeling->fixation permeabilization 4. Permeabilization (0.25% Triton X-100) fixation->permeabilization click_reaction 5. Click Reaction (CY5-Peg5-azide) permeabilization->click_reaction blocking 6. Blocking (5% BSA) click_reaction->blocking primary_ab 7. Primary Antibody blocking->primary_ab secondary_ab 8. Secondary Antibody primary_ab->secondary_ab mounting 9. Mount and Image secondary_ab->mounting

Caption: Workflow for combined metabolic labeling and immunofluorescence.

Click Chemistry Reaction

click_chemistry cluster_reactants Reactants alkyne Alkyne-modified Biomolecule (in fixed cell) catalyst Catalyst Cocktail CuSO₄ + Sodium Ascorbate + Ligand alkyne->catalyst azide This compound azide->catalyst product Stable Triazole Linkage (CY5-labeled Biomolecule) catalyst->product

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protein Synthesis and Labeling Pathway

protein_synthesis_pathway cluster_cell Cellular Environment hpg_medium HPG in Medium hpg_cell HPG uptake hpg_medium->hpg_cell aminoacyl_trna Aminoacyl-tRNA Synthetase hpg_cell->aminoacyl_trna ribosome Ribosome aminoacyl_trna->ribosome nascent_protein Nascent Polypeptide (HPG incorporated) ribosome->nascent_protein labeled_protein Folded, Alkyne-labeled Protein nascent_protein->labeled_protein

Caption: Metabolic labeling of newly synthesized proteins with HPG.

Troubleshooting

IssuePotential CauseSuggested Solution
High Background Fluorescence Non-specific binding of this compound.Decrease the concentration of the this compound. Increase the number and duration of wash steps after the click reaction. Ensure adequate blocking.
Insufficient washing after permeabilization.Ensure thorough washing after using Triton X-100.
Autofluorescence of the cells/tissue.Image an unstained control sample to assess autofluorescence. Use appropriate filters to minimize its detection.
Weak or No CY5 Signal Inefficient metabolic labeling.Optimize the concentration and incubation time of the alkyne-modified precursor. Ensure the use of precursor-deficient medium.
Inactive click reaction cocktail.Prepare the sodium ascorbate solution fresh each time. Ensure all components are added in the correct order.
Degraded this compound.Store the reagent at -20°C, protected from light and moisture.
Weak Immunofluorescence Signal Click reaction interfering with the epitope.The click reaction is generally bioorthogonal, but interference is possible. Test the immunofluorescence staining on its own without the click reaction to ensure the antibody is working.
Standard immunofluorescence issues.Refer to standard immunofluorescence troubleshooting guides (e.g., antibody concentration, incubation times, secondary antibody compatibility).

References

Application Notes: High-Efficiency Labeling of Oligonucleotides with CY5-Peg5-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the efficient labeling of oligonucleotides with CY5-Peg5-azide. Covalent attachment of fluorescent dyes such as Cyanine 5 (Cy5) to oligonucleotides is a critical process for a multitude of applications in molecular biology and diagnostics, including real-time PCR, fluorescence in situ hybridization (FISH), and fluorescence resonance energy transfer (FRET) studies[1][2][3]. The use of a polyethylene (B3416737) glycol (PEG) spacer, in this case, a Peg5 linker, can improve the solubility of the labeled oligonucleotide and reduce steric hindrance, potentially enhancing hybridization performance.

The protocol described herein utilizes "click chemistry," a highly efficient and bioorthogonal reaction between an azide (B81097) (present on the CY5-Peg5 moiety) and a terminal alkyne (incorporated into the oligonucleotide)[4][5]. This copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers high specificity and reaction yields, simplifying the purification of the final product.

Core Concepts

The labeling strategy involves a two-step process:

  • Synthesis of an alkyne-modified oligonucleotide: A terminal alkyne group is introduced into the oligonucleotide during solid-phase synthesis. This is typically achieved by using a phosphoramidite (B1245037) reagent containing a terminal alkyne.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified oligonucleotide is then reacted with CY5-Peg5-azide in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). A ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) is often used to stabilize the copper(I) oxidation state and improve reaction efficiency[4].

Data Presentation

Table 1: Properties of Cy5 Fluorophore
PropertyValueReference
Absorbance Maximum (λmax)~646-650 nm[2][6]
Emission Maximum (λem)~662-670 nm[2][6]
Extinction Coefficient at λmax250,000 cm⁻¹M⁻¹[2][6]
Molecular Formula (Cy5)C₃₁H₃₈N₂O₄P[2]
Molecular Weight (Cy5)533.63 g/mol [2]
Table 2: Expected Quantitative Data for CY5-Peg5-azide Labeling
ParameterExpected ValueNotes
Labeling Efficiency> 90%Typically assessed by HPLC or gel electrophoresis.
Purification Yield50-70%Post-purification recovery of the labeled oligonucleotide.
Purity of Final Product> 95%Determined by analytical HPLC or mass spectrometry.
StabilityStable for ≥ 6 months at -20°CWhen stored protected from light and in a nuclease-free environment[2].

Experimental Protocols

Materials and Reagents
  • Alkyne-modified oligonucleotide (desalted or HPLC-purified)

  • CY5-Peg5-azide bromide

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)

  • Sodium ascorbate (5 mM in nuclease-free water, freshly prepared)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Nuclease-free water

  • Reagents for purification (e.g., HPLC solvents, gel electrophoresis reagents)

Protocol 1: Labeling of Alkyne-Modified Oligonucleotide with CY5-Peg5-azide
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of CY5-Peg5-azide in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the Copper(II)-TBTA complex by dissolving TBTA in a 55% aqueous DMSO solution, followed by the addition of CuSO₄·5H₂O[4].

    • Prepare a fresh 5 mM solution of sodium ascorbate in nuclease-free water[4].

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100-200 µM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the order listed:

      • Alkyne-modified oligonucleotide solution (e.g., 1 nmol in 5-10 µL)

      • 2 M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M)

      • DMSO (to a final volume of 50% of the total reaction volume)

      • 10 mM CY5-Peg5-azide stock solution (1.5-fold molar excess over the oligonucleotide)

    • Vortex the mixture gently.

  • Initiation of the Click Reaction:

    • Add the 5 mM sodium ascorbate solution to the reaction mixture to a final concentration of 0.5 mM[4]. Vortex briefly.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds to remove oxygen, which can interfere with the reaction[4].

    • Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM[4].

    • Flush the tube with the inert gas again, cap it tightly, and vortex thoroughly.

  • Incubation:

    • Incubate the reaction mixture at room temperature overnight in the dark. If precipitation of the azide is observed, the mixture can be heated to 80°C for 3 minutes and vortexed before incubation[7].

Protocol 2: Purification of the CY5-Labeled Oligonucleotide

Purification is crucial to remove unreacted CY5-Peg5-azide and the copper catalyst. High-performance liquid chromatography (HPLC) is the recommended method for obtaining a highly pure product[2][8].

  • Precipitation of the Labeled Oligonucleotide:

    • Add at least a 4-fold volume of cold acetone (B3395972) to the reaction mixture[7].

    • Mix thoroughly and incubate at -20°C for 20 minutes[7].

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the oligonucleotide[7].

    • Carefully discard the supernatant.

    • Wash the pellet with 1 mL of cold acetone, centrifuge again, and discard the supernatant[4].

    • Air-dry the pellet to remove residual acetone.

  • HPLC Purification:

    • Resuspend the dried pellet in an appropriate volume of HPLC-grade water or initial mobile phase.

    • Purify the labeled oligonucleotide using reverse-phase HPLC (RP-HPLC). A C18 column is commonly used[9][10].

    • Use a gradient of acetonitrile (B52724) in a buffer such as triethylammonium acetate (TEAA) to separate the labeled oligonucleotide from unlabeled starting material and free dye.

    • Monitor the elution profile at 260 nm (for the oligonucleotide) and ~650 nm (for the Cy5 dye). The desired product will absorb at both wavelengths.

    • Collect the peak corresponding to the CY5-labeled oligonucleotide.

Protocol 3: Characterization of the Labeled Oligonucleotide
  • Quantification:

    • Measure the absorbance of the purified product at 260 nm and ~650 nm using a spectrophotometer.

    • Calculate the concentration of the oligonucleotide and the dye to determine the labeling efficiency. The contribution of the Cy5 dye to the absorbance at 260 nm should be taken into account (the extinction coefficient of Cy5 at 260 nm is approximately 10,000 M⁻¹cm⁻¹)[6].

  • Purity Assessment:

    • Analyze the purified product by analytical RP-HPLC to confirm its purity.

    • Mass spectrometry can be used to verify the molecular weight of the labeled oligonucleotide.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis reagents Prepare Reagents (Oligo, CY5-Azide, Catalyst) mix Mix Oligo and CY5-Azide reagents->mix add_catalyst Add Catalyst (Cu(I)-TBTA, Ascorbate) mix->add_catalyst incubate Incubate Overnight (Room Temperature, Dark) add_catalyst->incubate precipitate Acetone Precipitation incubate->precipitate hplc RP-HPLC Purification precipitate->hplc quantify Spectrophotometry (A260 / A650) hplc->quantify purity Analytical HPLC / MS quantify->purity final_product Purified CY5-Labeled Oligonucleotide purity->final_product

Caption: Workflow for labeling oligonucleotides with CY5-Peg5-azide.

signaling_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product oligo Alkyne-Modified Oligonucleotide labeled_oligo CY5-Labeled Oligonucleotide (Triazole Linkage) oligo->labeled_oligo Click Reaction cy5 CY5-Peg5-Azide cy5->labeled_oligo Click Reaction cuso4 CuSO4 (Cu II) cu_i Cu (I) cuso4->cu_i Reduction ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu_i cu_tbta [Cu(I)-TBTA] Complex cu_i->cu_tbta tbta TBTA Ligand tbta->cu_tbta cu_tbta->labeled_oligo Catalyzes

Caption: Click chemistry reaction for oligonucleotide labeling.

References

Application Notes and Protocols: CY5-Peg5-Azide Bromide in Proteomics and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Profiling Protein Dynamics with CY5-Peg5-Azide

Introduction

The study of the proteome, the complete set of proteins expressed by an organism, is fundamental to understanding cellular processes in both healthy and diseased states. A critical aspect of proteomics is the analysis of protein dynamics, including synthesis, localization, and turnover. CY5-Peg5-azide bromide is a versatile tool for the fluorescent labeling of newly synthesized proteins, enabling their visualization and identification. This molecule incorporates a Cy5 fluorophore for detection, a 5-unit polyethylene (B3416737) glycol (Peg5) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for bioorthogonal ligation.

Principle of a Bioorthogonal Reporter

CY5-Peg5-azide is employed in a two-step labeling strategy that leverages bioorthogonal chemistry. This approach allows for the tagging of biomolecules in complex biological systems without interfering with native cellular processes.[1]

  • Metabolic Labeling: Cells are first cultured with a non-canonical amino acid containing an alkyne group, such as L-homopropargylglycine (HPG), an analog of methionine. As new proteins are synthesized, HPG is incorporated into their polypeptide chains.[2]

  • Click Chemistry: The azide group on the CY5-Peg5-azide molecule is then covalently attached to the alkyne group of the incorporated HPG via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][3] This highly specific and efficient "click" reaction forms a stable triazole linkage, fluorescently tagging the newly synthesized proteins.[4]

Applications in Proteomics and Drug Development

  • Visualization of Protein Synthesis: The covalent attachment of the CY5 fluorophore allows for the direct visualization of newly synthesized proteins in cells and tissues using fluorescence microscopy or in-gel fluorescence scanning.

  • Monitoring Proteome Dynamics: This method can be used to study changes in protein synthesis in response to various stimuli, such as drug treatment, environmental stress, or disease progression.[5]

  • Target Identification and Validation: In drug discovery, this technique can help identify cellular targets of a compound by observing changes in the synthesis of specific proteins.[6]

  • Complement to Mass Spectrometry: While CY5-Peg5-azide is primarily a visualization tool, the underlying metabolic labeling strategy is fully compatible with mass spectrometry-based proteomics. By using an alkyne-biotin tag in parallel, newly synthesized proteins can be enriched and subsequently identified and quantified by LC-MS/MS.[7][8]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with HPG

This protocol describes the incorporation of the alkyne-containing amino acid analog L-homopropargylglycine (HPG) into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Methionine-free medium

  • L-homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Centrifuge

Procedure:

  • Plate cells at an appropriate density and allow them to adhere and grow overnight in complete medium.

  • The next day, aspirate the complete medium and wash the cells once with warm PBS.

  • Remove the PBS and add methionine-free medium to the cells. Incubate for 1-2 hours to deplete intracellular methionine stores.

  • Replace the medium with fresh methionine-free medium containing 25-50 µM HPG. The optimal concentration may vary depending on the cell line and experimental goals.

  • Incubate the cells for the desired labeling period (e.g., 1-24 hours), depending on the protein synthesis rates of the cell line.

  • To harvest, aspirate the labeling medium and wash the cells twice with cold PBS.

  • Lyse the cells immediately for click chemistry reaction or store the cell pellet at -80°C.

Protocol 2: Labeling of Alkyne-Modified Proteins with CY5-Peg5-Azide via CuAAC

This protocol details the "click" reaction to attach CY5-Peg5-azide to HPG-labeled proteins in a cell lysate.

Materials:

  • HPG-labeled cell lysate (from Protocol 1)

  • This compound (e.g., 10 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) (e.g., 50 mM stock in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) (e.g., 50 mM stock in water)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Prepare the cell lysate by adding an appropriate volume of lysis buffer to the cell pellet and incubating on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • In a microcentrifuge tube, combine the following components for the click reaction (example for a 50 µL reaction):

    • 50 µg of HPG-labeled protein lysate

    • Add lysis buffer to a final volume of 40 µL

    • 5 µL of CY5-Peg5-azide (final concentration 100 µM)

    • 1 µL of TCEP (final concentration 1 mM)

    • 3 µL of TBTA (final concentration 600 µM)

    • 1 µL of CuSO4 (final concentration 1 mM)

  • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.

Protocol 3: Visualization by In-Gel Fluorescence Scanning

Materials:

  • Click-labeled protein lysate (from Protocol 2)

  • SDS-PAGE loading buffer

  • Polyacrylamide gels

  • SDS-PAGE running buffer

  • Fluorescence gel scanner with appropriate laser and emission filters for Cy5 (Excitation/Emission ~650/670 nm)

  • Coomassie stain or other total protein stain

Procedure:

  • Add SDS-PAGE loading buffer to the click-labeled protein lysate, and heat at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • After electrophoresis, carefully remove the gel from the cassette.

  • Scan the gel using a fluorescence scanner equipped with a Cy5-compatible laser and filter set.

  • (Optional) After scanning, stain the gel with Coomassie blue or a similar total protein stain to visualize all protein bands and confirm equal loading.

Data Presentation

The following table represents hypothetical data from an experiment designed to measure the effect of a drug on the synthesis of a specific protein, "Protein X". Cells were metabolically labeled with HPG in the presence or absence of the drug, followed by click-labeling with CY5-Peg5-azide. The fluorescence intensity of the Protein X band was quantified from in-gel fluorescence scans.

ConditionTreatmentReplicateFluorescence Intensity (Arbitrary Units) of Protein XFold Change vs. Control
ControlVehicle115,2341.00
216,0121.05
314,8890.98
Drug A10 µM17,5430.50
28,1100.53
37,9500.52

Visualizations

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Click Chemistry Labeling cluster_2 Step 3: Downstream Analysis start Culture Mammalian Cells wash_pbs Wash with PBS start->wash_pbs met_free Methionine-free Medium Incubation wash_pbs->met_free add_hpg Add HPG-containing Medium met_free->add_hpg harvest Harvest Cells add_hpg->harvest lyse Cell Lysis harvest->lyse click_reaction CuAAC Reaction: Lysate + CY5-Peg5-Azide lyse->click_reaction sds_page SDS-PAGE click_reaction->sds_page ms_prep Sample Prep for Mass Spectrometry click_reaction->ms_prep scan In-Gel Fluorescence Scanning sds_page->scan lc_ms LC-MS/MS Analysis ms_prep->lc_ms

Caption: Experimental workflow for proteome analysis using CY5-Peg5-Azide.

G cluster_1 Reaction cluster_2 Product protein Protein-HPG (Alkyne) plus + protein->plus cy5_azide CY5-Peg5-Azide cy5_azide->plus catalyst Cu(I) Catalyst (from CuSO4/TCEP) plus->catalyst Click Reaction product CY5-Labeled Protein (Stable Triazole Linkage) catalyst->product

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

G stimulus External Stimulus (e.g., Drug Treatment) pathway Signaling Pathway (e.g., mTOR) stimulus->pathway translation mRNA Translation pathway->translation protein_synthesis Nascent Protein Synthesis (HPG Incorporation) translation->protein_synthesis labeled_protein CY5-Labeled Proteins (Visualization/Quantification) protein_synthesis->labeled_protein Click Chemistry

Caption: Pathway analysis via nascent protein synthesis monitoring.

References

Application Notes and Protocols for In Vivo Imaging Using CY5-Peg5-azide bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CY5-Peg5-azide bromide for in vivo imaging. This near-infrared (NIR) fluorescent probe is particularly suited for bioorthogonal click chemistry applications, enabling precise and targeted visualization of biological processes within a living organism. The inclusion of a five-unit polyethylene (B3416737) glycol (Peg5) linker enhances solubility and pharmacokinetic properties.

Core Principles and Applications

This compound is a versatile tool for in vivo imaging, primarily employed in a two-step pre-targeting strategy based on strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry". This bioorthogonal reaction allows for the covalent attachment of the CY5 fluorophore to a targeting moiety in a living system without interfering with native biochemical processes.

Key Applications Include:

  • Tumor Imaging and Cancer Research: By conjugating CY5-Peg5-azide to a tumor-targeting molecule (e.g., an antibody or peptide modified with a strained alkyne like DBCO or BCN), researchers can visualize tumor localization, growth, and metastasis.

  • Cell Tracking: Labeling specific cell populations (e.g., immune cells or stem cells) to monitor their migration, engraftment, and fate in vivo.

  • Biodistribution and Pharmacokinetic Studies: Tracking the accumulation, distribution, and clearance of drugs, nanoparticles, or other biological molecules.

Data Presentation: Quantitative Analysis

The following tables provide representative quantitative data for in vivo imaging experiments using a CY5-labeled targeting agent. This data is illustrative and will vary depending on the specific targeting molecule, animal model, and imaging system.

Table 1: Biodistribution of a BCN-Modified Antibody Pre-targeted with CY5-Peg5-azide in a Xenograft Mouse Model

Organ% Injected Dose per Gram (%ID/g) at 4h% Injected Dose per Gram (%ID/g) at 24h% Injected Dose per Gram (%ID/g) at 48h
Tumor5.8 ± 1.210.5 ± 2.18.2 ± 1.5
Blood3.1 ± 0.81.2 ± 0.40.5 ± 0.2
Liver15.2 ± 3.512.8 ± 2.99.7 ± 2.2
Kidneys8.5 ± 2.14.3 ± 1.12.1 ± 0.7
Spleen2.9 ± 0.72.1 ± 0.51.5 ± 0.4
Lungs1.8 ± 0.51.1 ± 0.30.7 ± 0.2
Muscle0.9 ± 0.30.6 ± 0.20.4 ± 0.1

Data are presented as mean ± standard deviation (n=5 mice per group).

Table 2: Pharmacokinetic Parameters of a CY5-Peg5-azide-labeled Peptide

ParameterValueUnit
t½ α (Distribution) 0.25hours
t½ β (Elimination) 4.8hours
Cmax 12.5µg/mL
AUC (0-inf) 45.8µg·h/mL
Clearance 0.22L/h/kg
Volume of Distribution 1.5L/kg

Experimental Protocols

Protocol 1: Conjugation of CY5-Peg5-azide to a BCN- or DBCO-Modified Antibody

This protocol describes the ex vivo labeling of a targeting antibody, modified with a bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO) group, with this compound via a copper-free click reaction.

Materials:

  • BCN- or DBCO-modified antibody (in PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Prepare the CY5-Peg5-azide Solution: Allow the vial of this compound to warm to room temperature. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.

  • Prepare the Antibody Solution: Adjust the concentration of the BCN- or DBCO-modified antibody to 2-5 mg/mL in PBS.

  • Labeling Reaction: While gently vortexing, add a 3-5 molar excess of the CY5-Peg5-azide solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted CY5-Peg5-azide by passing the reaction mixture through a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the Cy5 dye at ~646 nm.

Protocol 2: In Vivo Pre-targeting Imaging of a Tumor Xenograft

This protocol outlines a two-step imaging strategy where a BCN- or DBCO-modified antibody is first administered, followed by the injection of this compound for in vivo visualization.

Materials:

  • BCN- or DBCO-modified targeting antibody (sterile, in PBS)

  • This compound (sterile, in PBS)

  • Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts)

  • In vivo imaging system with appropriate NIR filters (Excitation: ~640 nm, Emission: ~660 nm)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Antibody Administration (Pre-targeting): Administer the BCN- or DBCO-modified antibody to the tumor-bearing mice via intravenous (i.v.) injection (e.g., tail vein). The typical dose is 1-10 mg/kg.

  • Accumulation and Clearance Period: Allow the antibody to circulate and accumulate at the target site for 24-72 hours. This period also allows for the clearance of unbound antibody from the bloodstream, reducing background signal.

  • CY5-Peg5-azide Administration: Dissolve the sterile this compound in PBS to the desired concentration. Administer the solution to the mice via i.v. injection. A typical dose is 1-5 molar equivalents relative to the injected antibody.

  • In Vivo Imaging:

    • Acquire a baseline image before injecting the CY5-Peg5-azide to assess autofluorescence.

    • Anesthetize the mice and perform whole-body imaging at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to determine the optimal imaging window.

  • Ex Vivo Organ Analysis (Optional):

    • At the final time point, euthanize the mice.

    • Perfuse the animals with saline to remove blood from the organs.

    • Dissect the major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor.

    • Arrange the organs in the imaging chamber and acquire a fluorescence image to confirm biodistribution.

  • Data Quantification:

    • Draw regions of interest (ROIs) around the tumor and other organs in both the in vivo and ex vivo images.

    • Measure the average fluorescence intensity.

    • Express the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

experimental_workflow cluster_ex_vivo Ex Vivo Conjugation cluster_in_vivo In Vivo Pre-targeting and Imaging Antibody_Modification BCN/DBCO-Modified Antibody Click_Reaction SPAAC Click Reaction (2-4h, RT) Antibody_Modification->Click_Reaction CY5_Azide This compound CY5_Azide->Click_Reaction Purification Purification (Size-Exclusion Chromatography) Click_Reaction->Purification Labeled_Antibody CY5-Labeled Antibody Purification->Labeled_Antibody Inject_Antibody Step 1: Inject BCN/DBCO- Modified Antibody Accumulation Step 2: Accumulation and Clearance (24-72h) Inject_Antibody->Accumulation Inject_CY5 Step 3: Inject CY5-Peg5-azide Accumulation->Inject_CY5 Imaging Step 4: In Vivo Imaging (1, 4, 24, 48h) Inject_CY5->Imaging Analysis Step 5: Data Analysis (%ID/g) Imaging->Analysis

Caption: Experimental workflow for in vivo imaging.

signaling_pathway BCN_Antibody BCN-Modified Targeting Antibody Receptor Target Receptor BCN_Antibody->Receptor Binding Click_Reaction In Vivo SPAAC Click Reaction BCN_Antibody->Click_Reaction Tumor_Cell Tumor Cell Receptor->Tumor_Cell CY5_Azide CY5-Peg5-azide bromide CY5_Azide->Click_Reaction Fluorescence Fluorescence Signal (Imaging) Click_Reaction->Fluorescence

Caption: Pre-targeting signaling pathway.

Application Notes and Protocols for CY5-Peg5-azide bromide in Single-Molecule Tracking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using CY5-Peg5-azide bromide for single-molecule tracking (SMT) studies in live cells. This document includes the chemical and photophysical properties of the probe, detailed protocols for cell labeling and imaging, and a workflow for data analysis.

Introduction

This compound is a fluorescent probe designed for bio-orthogonal labeling and subsequent visualization of biomolecules at the single-molecule level. The Cy5 fluorophore is a bright and photostable dye in the far-red spectrum, making it ideal for single-molecule imaging with reduced autofluorescence from cellular components. The azide (B81097) group allows for covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry, offering high specificity in complex biological environments. The polyethylene (B3416737) glycol (PEG) linker enhances the solubility and biocompatibility of the probe while providing a flexible spacer between the dye and the target molecule.

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₄₄H₆₃BrN₆O₆[1]
Molecular Weight 851.91 g/mol [1]
Purity ≥98%[1]
Excitation Maximum (λex) ~646 nm[2]
Emission Maximum (λem) ~662 nm[2]
Molar Extinction Coefficient ~232,000 M⁻¹cm⁻¹[2]
Solubility DMSO, DMF, DCM[2]
Storage -20°C, sealed, away from moisture and light[1]

Quantitative Data from Single-Molecule Tracking Studies

The following table summarizes representative quantitative data obtained from single-molecule tracking experiments using Cy5-labeled biomolecules. It is important to note that these values can vary depending on the specific biomolecule, cellular environment, and imaging conditions.

ParameterExample ValueBiological ContextReference
Apparent Diffusion Coefficient (Dₐₚₚ) - Fast Fraction 3.6 µm²/stRNA-Cy5 in live E. coli[3][4]
Apparent Diffusion Coefficient (Dₐₚₚ) - Slow/Bound Fraction 0.5 µm²/sRibosome-bound tRNA-Cy5 in live E. coli[3]
Apparent Diffusion Coefficient (Dₐₚₚ) - DNA-bound protein ~0.01-0.02 µm²/sChromatin-bound proteins[5]
Photobleaching Lifetime Can be enhanced with oxygen scavengers and triplet state quenchersGeneral observation for Cy5[6][7]
Tracking Duration Dependent on photostability and imaging conditionsGeneral observation for SMT[8]

Experimental Protocols

Protocol for Labeling of Alkyne-Modified Proteins in Live Cells

This protocol describes the labeling of proteins containing a non-canonical amino acid with an alkyne group using this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • Live cells expressing the alkyne-modified protein of interest

  • This compound (stock solution in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture cells expressing the alkyne-modified protein to the desired confluency in a suitable imaging dish (e.g., glass-bottom dish).

  • Preparation of Labeling Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).

  • Labeling Reaction:

    • Wash the cells once with pre-warmed PBS.

    • Prepare the click-labeling cocktail in cell culture medium. For a final volume of 1 mL, add the reagents in the following order, mixing gently after each addition:

      • 1 µL of 10 mM this compound stock (final concentration: 10 µM)

      • 1 µL of 50 mM CuSO₄ stock (final concentration: 50 µM)

      • 5 µL of 50 mM THPTA stock (final concentration: 250 µM)

    • Immediately before adding to the cells, add 25 µL of 100 mM sodium ascorbate stock (final concentration: 2.5 mM) to the labeling cocktail and mix.

    • Remove the PBS from the cells and immediately add the complete labeling cocktail.

  • Incubation: Incubate the cells for 5-15 minutes at 37°C in a cell culture incubator. The optimal incubation time may need to be determined empirically.

  • Washing:

    • Remove the labeling solution and wash the cells three times with pre-warmed cell culture medium.

    • After the final wash, add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.

  • Imaging: Proceed immediately to single-molecule imaging.

Protocol for Single-Molecule Imaging and Tracking

Instrumentation:

  • A total internal reflection fluorescence (TIRF) microscope or a highly inclined and laminated optical sheet (HILO) microscope is recommended to achieve a high signal-to-noise ratio for single-molecule detection at the cell surface.

  • A laser line suitable for exciting Cy5 (e.g., 640 nm or 647 nm).

  • A sensitive detector, such as an electron-multiplying charge-coupled device (EMCCD) or a scientific complementary metal-oxide-semiconductor (sCMOS) camera.

  • An environmental chamber to maintain cells at 37°C and 5% CO₂ during imaging.

Imaging Procedure:

  • Cell Mounting: Place the imaging dish with the labeled cells on the microscope stage within the environmental chamber.

  • Locate Cells: Using brightfield or differential interference contrast (DIC) microscopy, locate a field of view with healthy, well-adhered cells.

  • Image Acquisition:

    • Switch to fluorescence imaging mode.

    • Illuminate the sample with the excitation laser at a low power density to minimize phototoxicity and photobleaching.

    • Acquire a time-lapse series of images with a typical exposure time of 10-50 ms (B15284909) per frame. The total number of frames will depend on the photostability of the dye and the biological process being observed.

  • Data Storage: Save the image series as a multi-frame TIFF file for subsequent analysis.

Signaling Pathway and Workflow Diagrams

Signaling Pathway: EGFR Dimerization

The epidermal growth factor receptor (EGFR) is a well-studied example of a receptor tyrosine kinase whose dimerization and subsequent activation can be investigated using single-molecule tracking. The following diagram illustrates the basic steps of EGF-induced EGFR dimerization.[9][10][11]

EGFR_Dimerization cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_mono1 EGFR (Monomer) EGF->EGFR_mono1 Binding EGFR_mono2 EGFR (Monomer) EGF->EGFR_mono2 Binding EGFR_dimer_unbound Pre-formed Dimer (unliganded) EGFR_mono1->EGFR_dimer_unbound EGFR_dimer_bound Liganded Dimer (Active) EGFR_mono1->EGFR_dimer_bound EGFR_mono2->EGFR_dimer_bound EGFR_dimer_unbound->EGFR_dimer_bound Ligand Binding Signaling Downstream Signaling EGFR_dimer_bound->Signaling Autophosphorylation & Activation

Caption: EGF-induced EGFR dimerization and signaling pathway.

Experimental Workflow for Single-Molecule Tracking

The following diagram outlines the key steps in a single-molecule tracking experiment, from sample preparation to data analysis.

SMT_Workflow cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis Cell_Culture Cell Culture with Alkyne-Modified Protein Labeling Click Chemistry Labeling with CY5-Peg5-azide Cell_Culture->Labeling Microscopy Single-Molecule Imaging (TIRF/HILO) Labeling->Microscopy Image_Series Acquire Time-Lapse Image Series Microscopy->Image_Series Localization Particle Localization Image_Series->Localization Tracking Trajectory Reconstruction Localization->Tracking MSD Mean Squared Displacement (MSD) Analysis Tracking->MSD Diffusion Diffusion Coefficient Calculation MSD->Diffusion

Caption: Experimental workflow for single-molecule tracking.

Logical Relationship for Data Analysis

This diagram illustrates the logical flow of analyzing single-molecule tracking data to extract quantitative information.

SMT_Data_Analysis Input Raw Image Time-Series Localization Single-Particle Localization Input->Localization Trajectories Particle Trajectories Localization->Trajectories MSD MSD Analysis Trajectories->MSD Output Diffusion Coefficients & Mobility States MSD->Output

Caption: Logical workflow for SMT data analysis.

Safety and Handling

This compound should be handled with care in a laboratory setting.[12] Avoid prolonged or repeated exposure.[12] It is recommended to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[12] For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low labeling efficiency Inefficient click chemistry reaction.Ensure all click chemistry reagents are fresh. Optimize the concentration of this compound and incubation time. Ensure the expression of the alkyne-modified protein.
High background fluorescence Non-specific binding of the probe.Increase the number of washing steps after labeling. Use a blocking agent if necessary. Image in a phenol red-free medium.
Rapid photobleaching High laser power. Presence of oxygen.Reduce the laser power to the minimum required for single-molecule detection. Use an oxygen scavenging system (e.g., glucose oxidase/catalase) in the imaging medium.
Difficulty in tracking particles Low signal-to-noise ratio. High particle density.Optimize imaging conditions to improve signal-to-noise. Adjust cell density or labeling concentration to achieve a sparse distribution of labeled molecules.

Conclusion

This compound is a versatile and powerful tool for single-molecule tracking studies in living cells. Its bright and photostable Cy5 fluorophore, combined with the specificity of click chemistry, enables the detailed investigation of molecular dynamics and interactions. By following the protocols and guidelines outlined in these application notes, researchers can successfully employ this probe to gain valuable insights into complex biological processes at the single-molecule level.

References

Application Notes: CY5-Peg5-azide bromide for Super-Resolution Microscopy (STORM)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stochastic Optical Reconstruction Microscopy (STORM) is a powerful super-resolution imaging technique that overcomes the diffraction limit of light microscopy, enabling the visualization of cellular structures at the nanoscale.[1] The precision of STORM imaging is highly dependent on the photophysical properties and labeling density of the fluorophores used. CY5-Peg5-azide bromide is a versatile fluorescent probe well-suited for STORM applications due to its small size, bright fluorescence, and capability for covalent labeling through click chemistry.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in STORM imaging.

The use of small, bioorthogonal chemical groups like azides for labeling minimizes perturbations to the natural biological environment, which can be a limitation when using larger affinity probes like antibodies.[5] this compound, with its azide (B81097) functional group, can be efficiently and specifically conjugated to alkyne- or cyclooctyne-modified biomolecules within a cell.[2][6] This allows for the precise labeling of proteins, glycans, and other cellular components for subsequent super-resolution imaging.

Properties of this compound

This compound is a cyanine (B1664457) 5 (Cy5) dye functionalized with a 5-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal azide group. The PEG spacer enhances water solubility and minimizes non-specific binding.[3][7]

PropertyValueReference
Molecular FormulaC₄₄H₆₃BrN₆O₆[8]
Molecular Weight851.91 g/mol [8]
Excitation Maximum (λex)~646 nm[3][4]
Emission Maximum (λem)~662 nm[3][4]
Extinction Coefficient~250,000 cm⁻¹M⁻¹[4]
Purity≥98%[8]
SolubilityDMSO, DMF, DCM[3]
Storage-20°C, protected from light and moisture[3][8]

Experimental Workflow for STORM Imaging

The general workflow for using this compound in STORM involves three main stages: metabolic or enzymatic incorporation of a bioorthogonal handle (e.g., an alkyne), click chemistry-based labeling with this compound, and finally, STORM imaging.

G cluster_0 1. Bioorthogonal Labeling cluster_1 2. Click Chemistry Reaction cluster_2 3. STORM Imaging a Metabolic Incorporation of Alkyne/Cyclooctyne-Modified Substrates b Cell Fixation & Permeabilization a->b Proceed to labeling c Incubation with this compound b->c d Wash Steps c->d e Addition of STORM Imaging Buffer d->e Sample ready for imaging f Image Acquisition (TIRF/Epi) e->f g Image Reconstruction f->g

Figure 1: General experimental workflow for STORM imaging using this compound.

Click Chemistry Labeling with this compound

This compound can be conjugated to alkyne-modified biomolecules via two primary click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is highly efficient but requires a copper(I) catalyst, which can be cytotoxic, making it suitable primarily for fixed cells.[6]

G cluster_0 CuAAC Reaction Target_Molecule Target Molecule-Alkyne Product Target Molecule-Triazole-CY5 Target_Molecule->Product Cu(I) catalyst (e.g., CuSO4 + Sodium Ascorbate) CY5_Azide CY5-Peg5-azide CY5_Azide->Product

Figure 2: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.[2] This method is ideal for live-cell imaging due to its biocompatibility.

G cluster_1 SPAAC Reaction Target_Molecule_DBCO Target Molecule-DBCO Product_SPAAC Target Molecule-Triazole-CY5 Target_Molecule_DBCO->Product_SPAAC Copper-free CY5_Azide_SPAAC CY5-Peg5-azide CY5_Azide_SPAAC->Product_SPAAC

Figure 3: Schematic of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Protocols

The following are example protocols for labeling and imaging. These should be optimized for your specific cell type and target molecule.

Protocol 1: Metabolic Labeling of Cells

This protocol describes the incorporation of an alkyne-modified amino acid, L-azidohomoalanine (AHA), which is an analog of methionine, into newly synthesized proteins.[5] For SPAAC, an alkyne-modified amino acid would be used.

  • Cell Culture: Culture cells to the desired confluency on coverslips suitable for microscopy (e.g., 8-well Lab-Tek chambered coverglass).

  • Methionine-Free Medium: Remove the normal growth medium, wash cells once with pre-warmed PBS, and replace with methionine-free medium.

  • AHA Incubation: Add L-azidohomoalanine (AHA) to the methionine-free medium at a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 4-24 hours at 37°C in a 5% CO₂ incubator to allow for the incorporation of AHA into newly synthesized proteins.

Protocol 2: Cell Fixation and Permeabilization
  • Wash: Wash the cells three times with pre-warmed PBS.

  • Fixation: Fix the cells with 3-4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

Protocol 3: CuAAC Labeling with this compound
  • Prepare Click Reaction Cocktail (Fresh):

    • This compound (1-5 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

    • Copper(II) sulfate (B86663) (CuSO₄) (1 mM)

    • Sodium Ascorbate (5 mM) - Add this last to initiate the reaction.

  • Labeling: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS containing 0.05% Triton X-100, followed by three washes with PBS.

Protocol 4: STORM Imaging
  • Prepare STORM Imaging Buffer (Glox-based):

    • Buffer A: 10% (w/v) glucose, 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.

    • Buffer B: 0.5 mg/mL glucose oxidase, 40 µg/mL catalase in 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.

    • Final Buffer: Mix Buffer A and Buffer B at a 100:1 ratio. Add a reducing agent such as 10 mM 2-mercaptoethanol (B42355) (MEA).[1]

  • Imaging: Mount the coverslip onto the microscope. Replace the PBS with the freshly prepared STORM imaging buffer.

  • Acquisition: Use a super-resolution microscope equipped for STORM. Irradiate the sample with a high-intensity laser (e.g., 647 nm) to induce photoswitching of the Cy5 fluorophores.[9] Acquire a series of 10,000-50,000 frames at a high frame rate (e.g., 50-100 Hz).[5]

  • Reconstruction: Process the acquired image stack using appropriate STORM analysis software to reconstruct the super-resolved image from the localized single-molecule blinking events.

Considerations and Troubleshooting

  • Background Fluorescence: Ensure thorough washing steps to minimize non-specific binding of the dye. Including a blocking step (e.g., with 3% BSA) before labeling may also reduce background.

  • Photobleaching: The STORM imaging buffer is crucial for enabling the photoswitching of Cy5 and preventing rapid photobleaching.[9] Ensure the buffer is freshly prepared.

  • Labeling Density: The concentration of the alkyne-modified substrate and the this compound may need to be optimized to achieve the appropriate labeling density for STORM. Too high a density can make it difficult to resolve individual molecules, while too low a density will result in a poorly reconstructed image.

  • Copper Toxicity: For live-cell applications, SPAAC is strongly recommended to avoid the cytotoxic effects of the copper catalyst used in CuAAC.[6]

By following these guidelines and protocols, researchers can effectively utilize this compound for high-quality super-resolution imaging of a wide range of biological structures.

References

Application Notes and Protocols for FRET Imaging with a CY5-Based Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to FRET and CY5 Acceptors

Förster Resonance Energy Transfer (FRET) is a powerful microscopy technique for investigating molecular interactions within the 1-10 nanometer range.[1][2] It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[3] This energy transfer only occurs when the donor and acceptor are in close proximity, making FRET an effective "spectroscopic ruler" for studying protein-protein interactions, conformational changes, and other dynamic cellular processes.[3][4]

The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, meaning even small changes in distance can lead to significant changes in the FRET signal.[1] Key conditions for FRET to occur include significant overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and appropriate dipole-dipole orientation.[1][3]

Cyanine 5 (CY5) is a popular acceptor fluorophore in FRET experiments due to its high extinction coefficient, good quantum yield, and emission in the far-red region of the spectrum, which helps to minimize background fluorescence.[5][6] When paired with a suitable donor, such as CY3 or certain fluorescent proteins, CY5 can be used to create robust FRET-based biosensors and imaging agents.[7][8][9]

Understanding CY5-Peg5-azide bromide

The molecule "this compound" is a custom-designed chemical probe. Let's break down its components:

  • CY5: The core fluorophore that will act as the FRET acceptor.[10]

  • Peg5: A five-unit polyethylene (B3416737) glycol (PEG) linker. This water-soluble spacer increases the solubility of the molecule and provides a flexible arm to reduce steric hindrance.[10][11]

  • Azide (-N3): A functional group that is key for "click chemistry."[12][13] This allows for the highly specific and efficient covalent attachment of the CY5 probe to a target molecule that has been modified to contain an alkyne group.[14]

  • Bromide (Br-): A counter-ion associated with the CY5 dye.[15]

This custom probe design allows for the site-specific labeling of a target molecule of interest, which can then be used in FRET imaging experiments.

Experimental Design and Workflow

A typical FRET imaging experiment using a CY5-based acceptor involves several key stages, from probe preparation to data analysis.

FRET_Workflow cluster_prep Probe Preparation & Conjugation cluster_cell Cellular Experiment cluster_imaging FRET Microscopy cluster_analysis Data Analysis A Synthesize or Procure CY5-Peg5-azide B Introduce Alkyne Group into Target Molecule C Click Chemistry Reaction (CuAAC or SPAAC) B->C Combine D Purify Labeled Target Molecule C->D Purify E Introduce Labeled Acceptor & Donor into Cells C->E F Incubate for Interaction G Image Donor-only & Acceptor-only Controls F->G H Acquire FRET Images (Donor Excitation, Donor & Acceptor Emission) I Perform Acceptor Photobleaching (Optional but Recommended) J Correct for Spectral Bleed-through I->J K Calculate FRET Efficiency L Interpret Results Click_Chemistry Protein_Alkyne Target Protein with Alkyne Group Labeled_Protein CY5-Labeled Target Protein Protein_Alkyne->Labeled_Protein CY5_Azide CY5-Peg5-azide CY5_Azide->Labeled_Protein Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Catalyst->Labeled_Protein Signaling_Pathway cluster_fret FRET Occurs Ligand Ligand Receptor Receptor Ligand->Receptor Binds ProteinA Protein A (Donor-labeled) Receptor->ProteinA Activates ProteinB Protein B (Acceptor-labeled) ProteinA->ProteinB Interaction Downstream Downstream Signaling ProteinB->Downstream Initiates

References

Illuminating the Cell Surface Glycome: A Guide to Labeling with CY5-Peg5-azide Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust method of labeling cell surface glycans using CY5-Peg5-azide bromide. This technique, rooted in bioorthogonal chemistry, offers a powerful tool for visualizing, quantifying, and tracking glycans in living cells, with significant implications for disease diagnostics, drug development, and fundamental biological research.

Introduction

Cell surface glycans play a pivotal role in a myriad of biological processes, including cell signaling, adhesion, and immune recognition. Alterations in glycosylation patterns are frequently associated with disease states such as cancer. Metabolic glycoengineering, coupled with click chemistry, provides a highly specific and sensitive method for studying these complex structures.[1][2][3] This two-step process involves the metabolic incorporation of an unnatural sugar analog containing a bioorthogonal azide (B81097) group into the cell's glycan structures.[4][5] This is followed by a highly specific and efficient click chemistry reaction with a fluorescent probe, such as this compound, enabling visualization and analysis.[6][7]

This document outlines detailed protocols for metabolic labeling of cell surface glycans with an azide-modified sugar precursor, N-azidoacetylmannosamine (Ac4ManNAz), and subsequent fluorescent tagging with this compound via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Principle of the Method

The labeling strategy is a two-step process:

  • Metabolic Labeling: Cells are cultured in a medium supplemented with a peracetylated azido-sugar, such as Ac4ManNAz. The cells' metabolic machinery processes this sugar analog, leading to the incorporation of azido-sialic acids onto cell surface glycoconjugates.[3]

  • Bioorthogonal Click Chemistry: The azide-modified glycans are then covalently labeled with this compound. This reaction is highly specific and occurs with high efficiency under physiological conditions, minimizing off-target effects.[8][9] The CY5 fluorophore allows for sensitive detection in the far-red spectrum, reducing background fluorescence from cellular components.[10]

Data Presentation

The following tables summarize quantitative data from representative experiments, demonstrating the efficiency and specificity of this labeling technique.

Table 1: Optimization of Ac4ManNAz Concentration for Metabolic Labeling

Cell LineAc4ManNAz Concentration (µM)Incubation Time (days)Mean Fluorescence Intensity (Arbitrary Units)Cell Viability (%)Reference
A54903150>95[11]
A5491031200>95[11]
A5492032500>95[11]
A5495034500~90[11]
HCT116502Not specified~95[2]
MCF71002Not specified~95[2]
Jurkat10Not specifiedNot specified>95[4]
Jurkat50Not specifiedNot specifiedToxic[4]

Table 2: Click Reaction Conditions and Efficiency

Cell LineAzide PrecursorClick ReagentReagent Concentration (µM)Reaction Time (min)Signal-to-Background RatioReference
A549Ac4ManNAz (10 µM)DBCO-Cy52060~8[11]
HeLaAc4ManNAz (50 µM)Alkyne-488251-5Not specified[12]
CHOAc4ManNAz (50 µM)Alkyne-488251-5Not specified[12]
JurkatAc4ManNAz (10 µM)Biotin-alkyne5060Not specified[12]

Experimental Protocols

Materials and Reagents
  • Cells: Mammalian cell line of interest (e.g., A549, HeLa, Jurkat)

  • Culture Medium: Appropriate complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz): Stock solution (10 mM in sterile DMSO)

  • This compound: Stock solution (1 mM in sterile DMSO)

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Staining Buffer: PBS with 1% Bovine Serum Albumin (BSA)

  • Fixative (optional): 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (optional): 0.1% Triton X-100 in PBS

  • Nuclear Counterstain (optional): DAPI

Protocol 1: Metabolic Labeling of Cell Surface Glycans
  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, glass-bottom dish for microscopy) at a density that will allow for 70-80% confluency at the time of labeling.

  • Metabolic Incorporation: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line to achieve sufficient labeling while minimizing potential effects on cell physiology.[5][11]

  • Incubation: Incubate the cells for 1-3 days at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time should also be determined for each specific cell line and experimental goal.[5]

  • Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove unincorporated Ac4ManNAz.

Protocol 2: Click Chemistry Reaction with this compound

This protocol is for labeling live cells. For fixed-cell imaging, refer to the notes at the end of this section.

  • Harvesting (for suspension cells or flow cytometry): For adherent cells, detach them using a gentle cell dissociation reagent. For suspension cells, pellet them by centrifugation at 300 x g for 5 minutes.

  • Cell Resuspension: Resuspend the harvested cells in Staining Buffer at a concentration of 1 x 10^6 cells/mL.

  • Preparation of this compound Solution: Dilute the 1 mM stock solution of this compound in Staining Buffer to a final working concentration of 10-50 µM.

  • Staining: Add the diluted this compound solution to the cell suspension.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.[1]

  • Washing: Wash the cells three times with 1 mL of Staining Buffer. Centrifuge at 300 x g for 5 minutes between each wash.

  • Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Notes for Fixed-Cell Imaging:

  • Fixation: After metabolic labeling and washing (Protocol 1, step 4), fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[5]

  • Washing: Wash the cells twice with PBS.

  • Permeabilization (optional for intracellular targets): If labeling intracellular glycans is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[5]

  • Click Reaction: Perform the click chemistry reaction (Protocol 2, steps 3-6) on the fixed (and permeabilized, if applicable) cells.

  • Counterstaining (optional): After the final wash, you can counterstain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips and image the cells using a fluorescence microscope with appropriate filters for CY5 (Excitation: ~650 nm, Emission: ~670 nm).[1]

Mandatory Visualizations

Metabolic_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_golgi Golgi Apparatus cluster_membrane Cell Membrane Ac4ManNAz_out Ac4ManNAz Ac4ManNAz_in Ac4ManNAz Ac4ManNAz_out->Ac4ManNAz_in Uptake ManNAz ManNAz Ac4ManNAz_in->ManNAz Esterases ManNAz_6P ManNAz-6-P ManNAz->ManNAz_6P Hexokinase SiaNAz_9P SiaNAz-9-P ManNAz_6P->SiaNAz_9P Sialic Acid Synthase SiaNAz SiaNAz SiaNAz_9P->SiaNAz Phosphatase CMP_SiaNAz CMP-SiaNAz SiaNAz->CMP_SiaNAz CMP-Sialic Acid Synthetase Glycoprotein_azide Azide-labeled Glycoprotein CMP_SiaNAz->Glycoprotein_azide Sialyltransferases Glycoprotein_surface Cell Surface Glycoprotein Glycoprotein_azide->Glycoprotein_surface Trafficking Experimental_Workflow cluster_prep Cell Preparation cluster_labeling Metabolic Labeling cluster_click Click Chemistry Reaction cluster_analysis Analysis seed_cells Seed Cells culture_cells Culture to 70-80% Confluency seed_cells->culture_cells add_ac4manaz Add Ac4ManNAz (10-50 µM) culture_cells->add_ac4manaz incubate_label Incubate for 1-3 Days add_ac4manaz->incubate_label wash_cells1 Wash Cells with PBS incubate_label->wash_cells1 resuspend Resuspend Cells in Staining Buffer wash_cells1->resuspend add_cy5 Add this compound (10-50 µM) resuspend->add_cy5 incubate_click Incubate for 30-60 min (RT, dark) add_cy5->incubate_click wash_cells2 Wash Cells with Staining Buffer incubate_click->wash_cells2 flow_cytometry Flow Cytometry wash_cells2->flow_cytometry fluorescence_microscopy Fluorescence Microscopy wash_cells2->fluorescence_microscopy

References

Troubleshooting & Optimization

Troubleshooting low signal with CY5-Peg5-azide bromide staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CY5-Peg5-azide bromide staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding low signal intensity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent labeling reagent used in bioorthogonal chemistry. It consists of three key components:

  • CY5: A far-red fluorescent dye with an excitation maximum around 646 nm and an emission maximum around 662 nm. Its use in the far-red spectrum helps to minimize autofluorescence from biological samples.[1][2]

  • Peg5: A polyethylene (B3416737) glycol (PEG) linker with five repeating units. This hydrophilic spacer enhances the solubility of the molecule in aqueous buffers and helps to reduce non-specific binding and aggregation, which can otherwise lead to background signal.[3][4]

  • Azide (-N3): A functional group that allows for covalent attachment to alkyne-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry."[2][5]

The bromide is a counter-ion and is not directly involved in the staining reaction. However, it is important to be aware that high concentrations of halide ions, including bromide, can potentially quench the fluorescence of cyanine (B1664457) dyes.[6][7][8]

Q2: I am observing a very weak or no fluorescent signal. What are the primary causes?

Low or no signal in this compound staining experiments can stem from several factors, broadly categorized into issues with the click chemistry reaction itself, problems with the fluorescent dye, or suboptimal imaging parameters.

Q3: How can I be sure that the click chemistry reaction is efficient?

The success of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is critical for attaching the CY5 dye to your target. Inefficient reactions are a common cause of low signal. Key factors to consider are the quality and concentration of your reagents, the presence of interfering substances, and the proper execution of the reaction protocol.

Q4: Could the CY5 dye itself be the source of the low signal?

Yes, several factors related to the CY5 fluorophore can lead to diminished signal. These include:

  • Photobleaching: CY5, like all fluorophores, is susceptible to photodegradation upon prolonged exposure to excitation light.[9]

  • Quenching: The fluorescence of CY5 can be quenched by various substances or by self-quenching if the dye molecules are too close to each other.[10]

  • Degradation of the dye: Improper storage or handling can lead to the degradation of the this compound reagent.

Q5: How do I optimize my imaging setup for CY5?

Proper microscope configuration is essential for detecting the far-red fluorescence of CY5. Key parameters to check include the excitation source, filter sets, and detector settings.

Troubleshooting Guide: Low Fluorescence Signal

This guide provides a systematic approach to diagnosing and resolving the root causes of low signal intensity.

Problem 1: Inefficient Click Chemistry Reaction
Possible Cause Recommendation Experimental Context
Suboptimal Reagent Concentrations Perform a titration of the this compound, copper (II) sulfate, and sodium ascorbate (B8700270) to find the optimal concentrations for your system. Refer to the table below for recommended starting concentrations.[11][12]In situ cell staining, protein labeling
Degraded Reagents Always use freshly prepared sodium ascorbate solution. Ensure the this compound has been stored correctly (typically at -20°C, protected from light and moisture).All click chemistry applications
Copper Catalyst Inactivation The active Cu(I) catalyst is prone to oxidation. Use a copper-chelating ligand like THPTA or TBTA in a 5:1 molar ratio to copper to protect the Cu(I) state. De-gas solutions to remove oxygen.[11][13]All CuAAC reactions
Interfering Buffer Components Avoid using Tris-based buffers as the amine groups can chelate copper. Phosphate buffers can also cause precipitation if the copper is not pre-mixed with the ligand. Use buffers like HEPES or PBS.[12][13]All CuAAC reactions
Low Incorporation of Alkyne Ensure that your target molecule (e.g., protein, nucleic acid) has been successfully modified with an alkyne group. Use a positive control to verify the alkyne incorporation.Metabolic labeling or direct conjugation experiments
Insufficient Incubation Time Allow the click reaction to proceed for at least 30-60 minutes at room temperature. Protect the reaction from light.[14]All click chemistry applications
Problem 2: Issues with the CY5 Fluorophore
Possible Cause Recommendation Experimental Context
Photobleaching Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium for imaging.[9]Fluorescence microscopy
Fluorescence Quenching Ensure thorough washing steps to remove any potential quenching agents from your buffers. While the bromide counter-ion is present in a low concentration, if other sources of halides are in your buffers, consider buffer exchange.[6][7]All fluorescence-based experiments
Reagent Degradation Store the this compound stock solution in small, single-use aliquots at -20°C in the dark to avoid repeated freeze-thaw cycles.All applications
High Background Signal High background can obscure a weak signal. The PEG linker is designed to reduce non-specific binding, but optimizing the concentration of the CY5 probe and increasing the number and duration of wash steps can further reduce background.[3][4]Fluorescence microscopy
Problem 3: Suboptimal Imaging Parameters
Possible Cause Recommendation Experimental Context
Incorrect Filter Sets Use a filter set specifically designed for CY5, with an excitation filter around 620-650 nm and an emission filter around 660-720 nm.Fluorescence microscopy
Low Detector Sensitivity Increase the detector gain or exposure time. Be aware that this may also increase background noise. Use an objective with a high numerical aperture (NA) to collect more light.[9]Fluorescence microscopy
Incorrect Excitation Source Use a laser line appropriate for CY5 excitation, such as a 633 nm or 647 nm laser.[2]Confocal and fluorescence microscopy

Experimental Protocols & Data

Recommended Reagent Concentrations for In Situ Click Chemistry

This table provides starting concentrations for a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for cell staining. Optimization may be required for your specific application.

ReagentStock ConcentrationFinal Concentration
This compound10 mM in DMSO25 - 100 µM
Copper (II) Sulfate (CuSO₄)20 mM in H₂O50 - 100 µM[11]
Ligand (e.g., THPTA)50 mM in H₂O250 - 500 µM[11]
Sodium Ascorbate100 mM in H₂O (prepare fresh)2.5 - 5 mM[11]
General Protocol for CY5-Azide Staining of Alkyne-Modified Cells
  • Cell Preparation: Culture and treat cells with an alkyne-modified metabolic precursor (e.g., an alkyne-modified amino acid or nucleoside).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1-0.5% Triton X-100 in PBS for 10 minutes. Wash cells three times with PBS.

  • Prepare Click Reaction Cocktail: Prepare the reaction cocktail by adding the reagents in the following order, vortexing briefly after each addition:

    • PBS buffer

    • This compound

    • Copper (II) Sulfate (pre-mixed with ligand is recommended)

    • Sodium Ascorbate (add last to initiate the reaction)

  • Staining: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS containing a mild detergent (e.g., 0.1% Tween-20) to remove unreacted reagents.

  • (Optional) Counterstaining: Stain with a nuclear counterstain like DAPI if desired.

  • Mounting and Imaging: Mount the coverslips using an anti-fade mounting medium and image using a fluorescence microscope with the appropriate filter set for CY5.

Visualizing Workflows

Troubleshooting_Workflow cluster_start Start cluster_click_chem Click Chemistry Issues cluster_fluorophore Fluorophore & Staining Issues cluster_imaging Imaging Setup cluster_solution Solution Start Low or No CY5 Signal CheckReagents Check Reagent Quality & Concentration Start->CheckReagents Step 1 CheckPhotobleaching Minimize Photobleaching Start->CheckPhotobleaching Step 2 CheckFilters Use Correct Filter Set Start->CheckFilters Step 3 CheckCatalyst Verify Copper Catalyst Activity CheckReagents->CheckCatalyst CheckBuffer Assess Buffer Compatibility CheckCatalyst->CheckBuffer CheckAlkyne Confirm Alkyne Incorporation CheckBuffer->CheckAlkyne Solution Signal Restored CheckAlkyne->Solution If resolved CheckWashing Optimize Wash Steps CheckPhotobleaching->CheckWashing CheckStorage Verify Reagent Storage CheckWashing->CheckStorage CheckStorage->Solution If resolved CheckDetector Optimize Detector Settings CheckFilters->CheckDetector CheckDetector->Solution If resolved

Caption: A troubleshooting workflow for diagnosing low signal in this compound staining experiments.

References

Preventing non-specific binding of CY5-Peg5-azide bromide in cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of CY5-Peg5-azide bromide during cellular labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem?

A: Non-specific binding refers to the attachment of the this compound probe to cellular components other than its intended target. This phenomenon is driven by interactions such as hydrophobic or electrostatic forces rather than the specific click chemistry reaction.[1][2] It results in high background fluorescence, which obscures the true signal from specifically labeled targets, reduces the signal-to-noise ratio, and can lead to inaccurate data interpretation.[3]

Q2: What properties of this compound might contribute to non-specific binding?

A: Several properties of the probe can contribute to non-specific binding:

  • Hydrophobicity: The Cy5 dye component is a relatively large, hydrophobic molecule.[4] Hydrophobic probes have a tendency to interact non-specifically with hydrophobic cellular structures like membranes and proteins.[2][4][5]

  • Charge: Highly charged fluorescent dyes can contribute to non-specific binding through electrostatic interactions with cellular components.[6]

  • Aggregation: At higher concentrations, fluorescent dyes can form aggregates that become trapped within cells, leading to punctate background staining.

Q3: My experiment uses copper-catalyzed click chemistry (CuAAC). Can the catalyst itself cause background?

A: Yes, in copper-catalyzed reactions, unbound copper ions can sometimes generate reactive oxygen species (ROS) that lead to off-target reactions and increased background fluorescence. It is crucial to use a copper-chelating ligand, such as THPTA or BTTAA, at a sufficient excess (e.g., 5:1 ratio of ligand to copper) to protect the copper(I) state and minimize these side reactions.[7][8]

Troubleshooting Guide

This section addresses common issues encountered during cell labeling with this compound.

Issue 1: High, diffuse background fluorescence across the entire cell.

This is often caused by an excess of unbound probe, inadequate washing, or sub-optimal reaction conditions.

Potential Cause Troubleshooting Step Expected Outcome
Probe concentration too high Titrate the this compound concentration. Start with the recommended concentration and test several dilutions below it (e.g., 2-fold and 5-fold lower).[3]Reduced background with minimal impact on specific signal, improving the signal-to-noise ratio.
Inadequate washing Increase the number and duration of wash steps after probe incubation. Use a buffered saline solution like PBS containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20).[3][9]Efficient removal of unbound probe, leading to a clearer distinction between signal and background.
Sub-optimal buffer composition Increase the salt concentration of the wash buffer to disrupt weak, non-specific ionic interactions.[2] Consider adding a protein-based blocking agent like BSA to the wash buffer.[2]Reduced electrostatic binding and minimized non-specific protein interactions.
Issue 2: Punctate (dot-like) staining in the cytoplasm or nucleus.

This pattern often suggests probe aggregation or binding to specific subcellular structures like lysosomes or mitochondria.

Potential Cause Troubleshooting Step Expected Outcome
Probe Aggregation Prepare fresh probe dilutions immediately before use. Briefly centrifuge the stock solution before dilution to pellet any pre-existing aggregates. Lower the final probe concentration.Homogenous, diffuse staining of the target structure rather than bright, punctate spots.
Binding to Cellular Debris Ensure cell cultures are healthy. Wash cells gently before fixation to remove dead cells and debris, which can bind the probe non-specifically.[10][11]Cleaner sample with less random, bright staining from dead cells.
Hydrophobic Interactions Include a blocking step before probe incubation. Use a buffer containing a non-protein blocker or a detergent like Tween-20 to minimize hydrophobic interactions.[2][12]Reduced punctate background by saturating non-specific hydrophobic binding sites.
Issue 3: High background in negative control cells (not containing the alkyne target).

If cells that should not be labeled are showing a strong signal, the probe is binding non-specifically to endogenous cellular components.

Potential Cause Troubleshooting Step Expected Outcome
Non-specific probe binding Implement a pre-blocking step. Incubate cells with a blocking buffer for 30-60 minutes before adding the click chemistry reaction cocktail.[7]Saturation of non-specific binding sites, significantly reducing background in control samples.
Cellular Autofluorescence Image an unstained control sample to assess the level of natural autofluorescence.[6] If high, especially in the green/blue channels, consider using spectral unmixing or autofluorescence quenching reagents like Sudan Black B.[13][14]Accurate identification of the background source, allowing for targeted correction.
Fixation-induced Autofluorescence Aldehyde fixatives (e.g., formaldehyde) can induce autofluorescence.[13] Minimize fixation time or treat samples with a quenching agent like sodium borohydride (B1222165) after fixation.[13][14]Reduction of background fluorescence generated during the sample preparation process.

Key Experimental Protocols

Protocol 1: Standard Blocking and Staining Workflow

This protocol is a starting point for minimizing non-specific binding in fixed cells.

  • Cell Preparation: Grow cells on glass-bottom dishes or coverslips suitable for imaging.[3] Wash once with PBS.

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash cells 3 times with PBS for 5 minutes each.

  • Permeabilization (if target is intracellular): Incubate with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Incubate cells with a blocking buffer (e.g., 3% BSA in PBS with 0.1% Tween 20) for 1 hour at room temperature.[9]

  • Click Reaction: Prepare the click chemistry cocktail according to your established protocol, using an optimized, low concentration of this compound. Incubate for 30-60 minutes.

  • Post-Reaction Washing (High Stringency):

    • Wash once with PBS + 0.1% Tween 20.

    • Wash twice with PBS.

    • (Optional) Perform a final wash with a buffer containing a lower concentration of the blocking agent.

  • Counterstaining & Mounting: Stain with a nuclear counterstain (e.g., DAPI) if desired, and mount for imaging.

Protocol 2: Autofluorescence Quenching

To be used if significant autofluorescence is identified in control samples.

  • Perform steps 1-4 from the Standard Protocol above.

  • Quenching: Incubate fixed and permeabilized cells with 0.1% sodium borohydride in PBS for 10 minutes at room temperature. Caution: This reaction generates gas; perform in a well-ventilated area.

  • Washing: Wash cells thoroughly, 3-4 times with PBS, to remove all traces of sodium borohydride.

  • Proceed with Blocking and Staining (Steps 5-8 from the Standard Protocol).

Quantitative Data Summary

Optimizing reagent concentrations and wash conditions is critical. The following table summarizes typical starting points and the expected effects of optimization on the signal-to-noise ratio.

Parameter Standard Condition Optimized Condition Effect on Signal/Background Reference
CY5-Azide Concentration 5 - 10 µM0.5 - 2 µMTitration reduces background from excess unbound probe.[3][8]
Ligand:Copper Ratio (CuAAC) 2:15:1 to 10:1Minimizes copper-mediated side reactions and background.[7][8]
Blocking Agent 1% BSA3-5% BSA or Normal SerumIncreased blocking efficiency reduces non-specific antibody/probe binding.[1][15]
Detergent in Wash Buffer None0.05-0.1% Tween 20Disrupts weak hydrophobic interactions, washing away non-specifically bound probe.[1][2]

Visualizations

Diagram 1: Mechanisms of Probe Binding

This diagram illustrates the difference between the desired specific "click" reaction and the various sources of non-specific binding that contribute to background noise.

G cluster_0 Probe Interactions in Cell cluster_1 Specific Binding cluster_2 Non-Specific Binding (Noise) Probe CY5-Peg5-Azide (Probe) Click Copper-Catalyzed Click Reaction (CuAAC) Probe->Click Specific Hydro Hydrophobic Interactions (e.g., Membranes) Probe->Hydro Non-Specific Electro Electrostatic Interactions (e.g., Charged Proteins) Probe->Electro Non-Specific Agg Probe Aggregation Probe->Agg Non-Specific Specific Target Alkyne Moiety Click->Specific

Caption: Specific vs. Non-Specific Binding Pathways.

Diagram 2: Troubleshooting Workflow for High Background

This logical workflow guides researchers through a stepwise process to diagnose and resolve high background issues.

G Start High Background Observed? Step1 1. Titrate Probe Decrease concentration Start->Step1 Yes Check1 Problem Solved? Step1->Check1 Step2 2. Enhance Washing Increase number/duration Add detergent (Tween 20) Check1->Step2 No End_Success Optimized Protocol Check1->End_Success Yes Check2 Problem Solved? Step2->Check2 Step3 3. Add Blocking Step Use BSA or Normal Serum before probe incubation Check2->Step3 No Check2->End_Success Yes Check3 Problem Solved? Step3->Check3 Step4 4. Check for Autofluorescence Image unstained control Use quenching agent Check3->Step4 No Check3->End_Success Yes End_Fail Consult Further (e.g., different dye) Step4->End_Fail If still unresolved Check4 Check4 Check4->End_Success Yes

Caption: Stepwise workflow for troubleshooting high background.

Diagram 3: Experimental Workflow with Optimization Points

This diagram outlines the key stages of a cell labeling experiment, highlighting where optimization steps to reduce non-specific binding should be implemented.

G cluster_workflow Experimental Workflow cluster_optimization Optimization Points A 1. Cell Fixation & Permeabilization B 2. Blocking Step A->B C 3. Click Reaction B->C Opt_B Optimize Blocker: - Type (BSA, Serum) - Concentration - Incubation Time B->Opt_B D 4. Washing C->D Opt_C Optimize Probe: - Titrate Concentration C->Opt_C E 5. Imaging D->E Opt_D Optimize Wash: - Number of washes - Duration - Add Detergent D->Opt_D

Caption: Key optimization points in the labeling workflow.

References

How to address CY5-Peg5-azide bromide aggregation problems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation problems encountered with CY5-Peg5-azide bromide during experimental procedures.

Troubleshooting Guide: Addressing this compound Aggregation

Aggregation of this compound can lead to significant experimental issues, including fluorescence quenching, altered spectral properties, precipitation, and reduced reactivity in conjugation and click chemistry reactions. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Visible Precipitate or Cloudiness in Solution

Possible Cause Troubleshooting Steps
High Concentration The concentration of this compound may exceed its solubility limit in the chosen solvent.[1]
1. Dilution: Attempt to dissolve the compound in a larger volume of solvent to achieve a lower concentration.
2. Sonication: Briefly sonicate the solution to help break up existing aggregates.[2]
3. Gentle Heating: Gentle warming of the solution may aid dissolution, but be cautious of potential degradation at elevated temperatures.
Inappropriate Solvent CY5, as a non-sulfonated cyanine (B1664457) dye, has limited aqueous solubility.[3][4][5] The PEG5 linker enhances hydrophilicity, but aggregation can still occur, especially in purely aqueous buffers.
1. Use of Co-solvents: Prepare stock solutions in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[4][5] For aqueous reactions, adding a small percentage of an organic co-solvent can prevent aggregation.[1]
2. Solvent Optimization: Test different percentages of the organic co-solvent to find the optimal balance for your experiment, typically keeping it below 10-15% (v/v) to minimize effects on biological molecules.[4]

Issue 2: Reduced or Quenched Fluorescence Signal

Possible Cause Troubleshooting Steps
H-Aggregate Formation Cyanine dyes like Cy5 are prone to forming non-fluorescent H-aggregates, especially at high concentrations or in aqueous environments.[6][7] This is a common cause of fluorescence quenching.[1]
1. UV-Vis Spectroscopy: Acquire an absorbance spectrum of your this compound solution. The appearance of a new, blue-shifted absorption band (around 600 nm for Cy5) is indicative of H-aggregate formation.[1][8][9]
2. Dilution: Lowering the concentration of the dye is often the most effective way to reduce aggregation and restore fluorescence.
3. Solvent and Buffer Optimization: As described in Issue 1, using organic co-solvents or modifying buffer conditions can disrupt aggregates.
High Ionic Strength High salt concentrations can promote the aggregation of cyanine dyes.[2][10][11][12][13]
1. Buffer Composition: If possible, reduce the salt concentration in your reaction buffer.
2. Test Different Salts: The type of salt can influence aggregation, with different ions having varying effects.[2][10] If high ionic strength is necessary, screen different salt types.

Issue 3: Inconsistent or Failed Bioconjugation/Click Chemistry Reaction

Possible Cause Troubleshooting Steps
Aggregation Limiting Reagent Accessibility Aggregates of this compound may sterically hinder the azide (B81097) group, preventing it from participating in the click reaction.
1. Pre-reaction Check: Before initiating the conjugation or click chemistry reaction, ensure your this compound solution is clear and free of visible precipitate.
2. Use of Anti-Aggregation Additives: Consider the addition of non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (below their critical micelle concentration) to prevent hydrophobic interactions.[1]
3. Fresh Solution Preparation: Always prepare fresh solutions of this compound immediately before use to minimize the time for aggregation to occur.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: It is highly recommended to prepare stock solutions of non-sulfonated cyanine dyes like CY5 in high-quality, anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4][5] These solvents minimize aggregation in the stock solution.

Q2: Can I dissolve this compound directly in an aqueous buffer?

A2: While the PEG5 linker improves water solubility compared to the parent Cy5 dye, direct dissolution in aqueous buffers, especially at higher concentrations, can still lead to aggregation.[14] It is best practice to first dissolve the compound in a minimal amount of DMSO or DMF and then add it to the aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experiment.[4]

Q3: How can I detect aggregation if it's not visible to the naked eye?

A3: UV-Vis spectroscopy is a powerful tool for detecting dye aggregation. A change in the shape of the absorbance spectrum, such as the appearance of a blue-shifted shoulder or peak for H-aggregates, is a clear indicator of aggregation.[1] For Cy5, a peak around 600 nm in addition to the monomer peak at ~650 nm suggests aggregation.[8][9]

Q4: Will aggregation permanently damage the this compound?

A4: In many cases, aggregation is a reversible process. Aggregates can often be dispersed by diluting the solution, adding a small amount of organic co-solvent, or through sonication.[2] However, prolonged storage in an aggregated state may increase the risk of degradation.

Q5: Are there any additives that can help prevent aggregation in my aqueous reaction?

A5: Yes, non-ionic surfactants such as Tween® 20 or Triton™ X-100 can be used at low concentrations (below their critical micelle concentration) to prevent aggregation by disrupting hydrophobic interactions between the dye molecules.[1] Another option is the use of β-cyclodextrin, which can encapsulate the hydrophobic dye portion and improve solubility.[1]

Q6: Does the bromide counter-ion contribute to aggregation?

A6: The nature of the counter-ion can influence the aggregation of cationic dyes.[2][10] While bromide is a common counter-ion, if aggregation persists and is suspected to be ion-related, exploring alternative salt forms, if available, could be a consideration.

Quantitative Data Summary

Parameter Value / Information Source
Molecular Formula C₄₄H₆₃BrN₆O₆[15]
Molecular Weight 851.91 g/mol [15]
Excitation Maximum (Cy5) ~646-650 nm[3][16]
Emission Maximum (Cy5) ~662-670 nm[3][16]
Solubility Soluble in DMSO, DMF, DCM. Limited solubility in purely aqueous solutions.[4][5][16]
Storage Store at -20°C, sealed, and protected from light and moisture.[15]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of high-quality, anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 1-10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Store the stock solution in small, single-use aliquots at -20°C, protected from light.[1] Avoid repeated freeze-thaw cycles.[1]

Protocol 2: General Procedure for a Copper(I)-Catalyzed Click Chemistry (CuAAC) Reaction

This protocol is a general guideline and may require optimization for specific applications.

  • In a microcentrifuge tube, dissolve your alkyne-containing biomolecule in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add the this compound stock solution to the reaction mixture. The final concentration of the dye should be optimized, and the volume of organic solvent from the stock solution should ideally not exceed 10% of the total reaction volume.

  • Prepare a fresh solution of a copper(I) source and a ligand. A common combination is copper(II) sulfate (B86663) (CuSO₄) pre-mixed with a reducing agent like sodium ascorbate, and a ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the copper(I) ion.

  • Add the copper catalyst solution to the reaction mixture to initiate the click reaction.

  • Incubate the reaction at room temperature or as optimized for your specific molecules, protected from light. Reaction times can range from 1 to 24 hours.

  • Purify the labeled product using an appropriate method, such as size exclusion chromatography, dialysis, or HPLC, to remove unreacted dye and catalyst.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_issue Observed Issue cluster_diagnosis Diagnosis cluster_solution Solution cluster_outcome Outcome start Aggregation Suspected (Precipitate, Low Signal) check_visual Visual Inspection start->check_visual check_spec UV-Vis Spectroscopy start->check_spec sol_additive Use Anti-Aggregation Additives (e.g., Tween-20) start->sol_additive Prophylactic Measure sol_dilute Dilute Solution check_visual->sol_dilute Precipitate Observed sol_solvent Optimize Solvent (add DMSO/DMF) check_spec->sol_solvent H-Aggregates Detected sol_buffer Modify Buffer (e.g., lower salt) check_spec->sol_buffer Aggregation in High Salt end_node Problem Resolved sol_dilute->end_node sol_solvent->end_node sol_additive->end_node sol_buffer->end_node

Caption: Troubleshooting workflow for this compound aggregation.

Click_Chemistry_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_alkyne 1. Prepare Alkyne-Biomolecule in Buffer mix 4. Combine Reagents prep_alkyne->mix prep_azide 2. Prepare CY5-Peg5-azide Stock in DMSO/DMF prep_azide->mix prep_catalyst 3. Prepare Fresh Cu(I) Catalyst Solution prep_catalyst->mix incubate 5. Incubate (Protect from Light) mix->incubate purify 6. Purify Conjugate (e.g., SEC, HPLC) incubate->purify analyze 7. Analyze Product purify->analyze

Caption: General workflow for a CuAAC (Click Chemistry) reaction.

Aggregation_Factors center CY5-Peg5-azide Aggregation concentration High Concentration concentration->center solvent Aqueous Solvent solvent->center ionic_strength High Ionic Strength ionic_strength->center temperature Low Temperature temperature->center impurities Impurities impurities->center

Caption: Key factors influencing the aggregation of this compound.

References

Stability of CY5-Peg5-azide bromide in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CY5-Peg5-azide bromide

Welcome to the technical support center for this compound. This guide provides essential information on the stability, storage, and handling of this compound, along with troubleshooting advice to ensure the success of your research applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored under specific conditions. As a general guideline for cyanine (B1664457) dyes and azide-containing compounds, storage at -20°C is recommended for long-term stability.[1][2] Some suppliers suggest storage at -80°C for periods up to 6 months.[3] The compound should always be stored in a tightly sealed container, protected from light and moisture to prevent degradation.[2][3]

Q2: How should I handle the compound when preparing solutions?

A2: When taking the reagent from cold storage, it is crucial to allow the vial to warm to room temperature before opening.[1] This prevents atmospheric moisture from condensing inside the vial, which can hydrolyze the compound and reduce its shelf life.[1] After use, purging the vial with an inert gas like argon or dry nitrogen before sealing can further extend the reagent's stability.[1]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in organic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and dimethyl sulfoxide (B87167) (DMSO).[4] Hygroscopic (water-absorbing) DMSO can significantly impact solubility, so using a fresh, anhydrous grade is recommended.[3] Aqueous solutions are not recommended for long-term storage; for cyanine dyes like Cy7, it is advised not to store aqueous solutions for more than one day.[5]

Q4: What are the primary factors that cause degradation of this compound?

A4: The two primary points of instability are the CY5 dye and the azide (B81097) functional group.

  • CY5 Dye: Cyanine dyes like CY5 are susceptible to photobleaching, which is the irreversible destruction of the fluorophore caused by light exposure, particularly high-intensity excitation light in the presence of oxygen.[6][7] Temperature also plays a crucial role, with higher temperatures accelerating degradation.[8]

  • Azide Group: Organic azides can be sensitive to heat, light, and shock.[9] They can react with acids to form hydrazoic acid, which is toxic and explosive, and should not be mixed with certain metals or halogenated solvents.[10]

Troubleshooting Guide

Problem 1: Weak or No Fluorescence Signal

Potential Cause Suggested Solution
Photobleaching The CY5 dye has been degraded by exposure to light.[6][7] Minimize light exposure during all handling, storage, and experimental steps. Use the lowest possible excitation laser power and shortest exposure times during imaging.[6] Incorporate antifade reagents in your mounting medium or imaging buffer to protect the dye.[6][11]
Incorrect Buffer/Solvent The local chemical environment (e.g., pH) can affect fluorescence intensity.[12] Ensure the pH of your buffer is stable and within the optimal range for CY5 (pH 4-10).[13] Avoid storing the compound in aqueous solutions for extended periods.[5]
Low Conjugation Efficiency The labeling reaction may have been inefficient, resulting in a low dye-to-biomolecule ratio. Optimize the labeling ratio by performing a titration experiment. Ensure the antibody or biomolecule to be labeled is pure (>95%) and in a buffer free of interfering substances like Tris, glycine, or BSA.[14]

Problem 2: Failed Click Chemistry Reaction

Potential Cause Suggested Solution
Azide Group Degradation The azide functional group may have degraded due to improper storage or handling (exposure to light, heat, or incompatible chemicals).[9][10] Use a fresh aliquot of the compound that has been stored correctly at -20°C or -80°C, protected from light and moisture.[3]
Incompatible Reaction Conditions Azides should not be used with metal spatulas or mixed with certain metals or halogenated solvents.[10] Ensure all reagents and equipment are compatible. For copper-catalyzed reactions, ensure the catalyst is active and used under appropriate conditions.
Impure Reagents Impurities in the alkyne-containing reaction partner or other reagents can inhibit the click reaction. Ensure all components of the reaction are of high purity.

Data Summary: Storage and Stability

Condition Solid Form In Organic Solvent (DMSO, DMF) In Aqueous Buffer
Temperature -20°C (long-term)[1][2] or -80°C (up to 6 months)[3]-20°C or -80°C2-8°C (Short-term only)
Light Store in the dark.[1]Store in the dark.Store in the dark.
Moisture Store in a tightly sealed vial, desiccated.[3]Use anhydrous solvents and store sealed.Prone to hydrolysis; not recommended for storage > 1 day.[5]
Stability Stable for ≥ 1 month at -20°C, 6 months at -80°C.[3]Prepare fresh or store in small aliquots at -20°C or -80°C for short periods.Unstable; use immediately after preparation.[5]

Experimental Protocol: Assessing Compound Stability

This protocol outlines a method to evaluate the stability of this compound under specific experimental conditions (e.g., in a particular buffer) using fluorescence spectroscopy.

Objective: To quantify the change in fluorescence intensity over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Fluorometer with excitation/emission capabilities for CY5 (Excitation ~646 nm, Emission ~662 nm)[4]

  • Quartz cuvettes

  • Temperature-controlled chamber/incubator

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution into your experimental buffer to a final concentration suitable for fluorescence measurement (e.g., 1 µM). Prepare enough volume for all time points.

  • Initial Measurement (T=0): Immediately after preparation, transfer an aliquot of the working solution to a quartz cuvette. Measure the fluorescence emission spectrum (e.g., 655-750 nm) using an excitation wavelength of ~646 nm. Record the peak emission intensity.

  • Incubation: Store the remaining working solution under the desired test condition (e.g., room temperature with ambient light, 37°C in the dark, etc.).

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stored working solution and repeat the fluorescence measurement as in Step 3.

  • Data Analysis: Plot the peak fluorescence intensity as a function of time. A decrease in intensity indicates degradation of the fluorophore. The stability can be quantified by calculating the half-life of the fluorescence signal under the tested conditions.

Visual Guides

G cluster_stressors Stressors Compound This compound (Stable State) Degraded_Fluorophore Degraded CY5 (Non-fluorescent) Compound->Degraded_Fluorophore Degraded_Azide Degraded Azide (Non-reactive) Compound->Degraded_Azide Loss_Fluorescence Loss of Signal Degraded_Fluorophore->Loss_Fluorescence Failed_Conjugation Failed Click Reaction Degraded_Azide->Failed_Conjugation Light High-Intensity Light Light->Degraded_Fluorophore Photobleaching Oxygen Oxygen Oxygen->Degraded_Fluorophore Heat High Temperature Heat->Degraded_Fluorophore Heat->Degraded_Azide Chemicals Incompatible Chemicals (e.g., Acids) Chemicals->Degraded_Azide

Caption: Factors leading to the degradation of this compound.

G A 1. Prepare Stock Solution (Compound in Anhydrous DMSO) B 2. Create Working Solution (Dilute in Test Buffer) A->B C 3. Measure Initial Fluorescence (T=0) B->C D 4. Incubate Solution (Under Specific Test Conditions) C->D E 5. Measure Fluorescence (At Set Time Intervals: T=1, 2, ...n) D->E F 6. Plot Intensity vs. Time E->F Repeat for each time point G 7. Analyze Data (Calculate Signal Half-Life) F->G

References

Technical Support Center: CY5-Peg5-Azide Bromide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CY5-Peg5-azide bromide. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the impact of buffer pH on the reaction kinetics of this compound in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What type of reaction is this compound primarily used for?

A1: this compound is a fluorescent labeling reagent used for bioconjugation via "click chemistry".[1] Specifically, the azide (B81097) group on the molecule allows it to react with an alkyne-modified molecule in one of two main types of reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction that joins the azide and a terminal alkyne to form a stable triazole linkage.[2][3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (B158145) (e.g., DBCO or BCN) without the need for a copper catalyst, which can be beneficial when working with sensitive biological samples.[1][2]

Q2: What is the impact of buffer pH on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) kinetics?

A2: The CuAAC reaction is known to be effective over a broad pH range, typically between 4 and 12.[2][3] For most bioconjugation applications, a pH of around 7 is recommended.[5] While the reaction proceeds well across this range, very high concentrations of certain buffer components, like chloride ions (>0.2 M), can compete for copper binding and may affect reaction efficiency.[5] Buffers containing primary amines, such as Tris, can also slow down the reaction by binding to the copper catalyst and are generally not recommended.[5][6]

Q3: How does buffer pH influence Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction rates?

A3: For SPAAC reactions, higher pH values generally lead to increased reaction rates.[7][8] However, the specific buffer system used can also have a significant impact. For instance, one study found that HEPES buffer at pH 7 resulted in higher reaction rates compared to PBS at the same pH.[7] The choice of buffer and pH should be optimized for the specific biomolecules involved to ensure their stability and reactivity.

Q4: Is the CY5 fluorescent dye itself sensitive to pH?

A4: The fluorescence intensity of the CY5 dye is largely stable and insensitive to pH within a broad range, typically from pH 3 to 10.[9][10][11] This makes it a versatile fluorophore for experiments conducted in various buffer systems.[12] However, extreme pH values outside of this range can potentially affect the dye's performance and stability.[11][12] It is also important to note that while the core dye is stable, its immediate chemical environment after conjugation can influence its fluorescent properties.[9]

Q5: What are the recommended buffer systems for CY5-Peg5-azide reactions?

A5: The choice of buffer depends on the type of click chemistry reaction being performed:

  • For CuAAC: Phosphate-buffered saline (PBS) at a pH around 7 is a common choice.[5] Avoid buffers with high concentrations of chelating agents or primary amines like Tris.[5][6]

  • For SPAAC: Buffers such as PBS, HEPES, MES, and borate (B1201080) buffers can be used.[7][8] The optimal pH is often slightly basic, but should be tested for each specific application to maximize reaction rate while maintaining the stability of the biomolecules.[7][8]

Troubleshooting Guide

Issue: Low or No Fluorescent Labeling

Potential Cause Recommended Solution
Suboptimal pH for the Reaction For CuAAC, ensure the pH is within the 4-12 range, with a recommended starting point of pH 7.[2][3][5] For SPAAC, consider increasing the pH to a more basic level (e.g., pH 8.5), provided your biomolecule is stable.[7][8]
Incompatible Buffer System If using CuAAC, avoid Tris and other amine-containing buffers as they can interfere with the copper catalyst.[5][6] Use buffers like PBS or HEPES.
Degradation of Reagents Ensure that the CY5-Peg5-azide and the alkyne-modified molecule have been stored correctly, protected from light and moisture.[11] Prepare stock solutions in anhydrous solvents like DMSO or DMF and use them promptly.[6][13]
Issues with Copper Catalyst (CuAAC) Use a freshly prepared solution of a copper(I) source or a copper(II) source with a reducing agent like sodium ascorbate (B8700270).[5] Ensure the reducing agent is active.

Issue: Inconsistent Reaction Kinetics

Potential Cause Recommended Solution
pH Drift During Reaction Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.
Temperature Fluctuations Perform the reaction at a controlled and consistent temperature. Studies on SPAAC have shown that temperature can affect reaction rates.[7][8]
Variability in Reagent Concentrations Carefully and accurately measure the concentrations of all reactants, including the CY5-Peg5-azide, the alkyne-containing molecule, and the copper catalyst (for CuAAC).

Quantitative Data on Reaction Kinetics

The following table summarizes the effect of pH and buffer type on the second-order rate constants for a model SPAAC reaction. This data can serve as a general guide for optimizing your own experiments.

Table 1: Influence of Buffer and pH on SPAAC Reaction Rates (k₂ in M⁻¹s⁻¹) *

BufferpH 5pH 7pH 8.5pH 10
MES 0.450.650.80N/A
PBS N/A0.320.60N/A
HEPES N/A1.221.10N/A
Borate N/AN/A0.951.18

*Data adapted from a study on the kinetics of SPAAC reactions using model azides and a sulfo DBCO-amine alkyne at 37°C.[7][8] Absolute rates will vary depending on the specific reactants.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare the Biomolecule: Dissolve your alkyne-modified biomolecule in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0-7.5) to a final concentration of 1-10 mg/mL.[14]

  • Prepare CY5-Peg5-azide: Dissolve CY5-Peg5-azide in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Prepare Catalyst and Reducing Agent: Prepare fresh stock solutions of a copper(II) sulfate (B86663) (e.g., 50 mM in water) and a reducing agent like sodium ascorbate (e.g., 500 mM in water).

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule, and then add the CY5-Peg5-azide stock solution. A 2 to 10-fold molar excess of the dye over the biomolecule is a common starting point.

  • Initiate the Reaction: Add the copper(II) sulfate solution to a final concentration of 0.1-1 mM, followed by the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the labeled conjugate using size exclusion chromatography, dialysis, or another suitable method to remove unreacted dye and catalyst.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Prepare the Biomolecule: Dissolve your strained alkyne (e.g., DBCO-functionalized) biomolecule in a suitable buffer (e.g., PBS or HEPES at pH 7.0-8.5) to a final concentration of 1-10 mg/mL.

  • Prepare CY5-Peg5-azide: Dissolve CY5-Peg5-azide in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Reaction Setup: In a microcentrifuge tube, combine the strained alkyne-modified biomolecule with the CY5-Peg5-azide stock solution. A 1.5 to 5-fold molar excess of the azide is typically recommended.

  • Incubation: Incubate the reaction at room temperature or 37°C for 2-18 hours, protected from light. Reaction times may need to be optimized.

  • Purification: Purify the resulting conjugate using an appropriate method such as size exclusion chromatography or dialysis to remove any unreacted dye.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_biomolecule Prepare Alkyne-Modified Biomolecule in Buffer mix Mix Biomolecule and CY5-Peg5-Azide prep_biomolecule->mix prep_dye Prepare CY5-Peg5-Azide Stock Solution (DMSO/DMF) prep_dye->mix add_catalyst Add Catalyst (CuAAC Only) mix->add_catalyst If CuAAC incubate Incubate (Protect from Light) mix->incubate If SPAAC add_catalyst->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Labeled Product (e.g., Spectroscopy, SDS-PAGE) purify->analyze

Caption: General experimental workflow for bioconjugation using CY5-Peg5-azide.

troubleshooting_ph decision decision issue issue solution solution start Low Labeling Efficiency check_ph Is pH optimal for the reaction type? start->check_ph check_buffer Is the buffer compatible? (e.g., amine-free for CuAAC) check_ph->check_buffer Yes adjust_ph Adjust pH: - CuAAC: ~pH 7 - SPAAC: pH 7.0-8.5 check_ph->adjust_ph No other_issues Consider other factors: - Reagent stability - Concentrations - Incubation time check_buffer->other_issues Yes change_buffer Use a recommended buffer: - PBS, HEPES check_buffer->change_buffer No

Caption: Troubleshooting decision tree for pH-related issues in labeling reactions.

References

Minimizing photobleaching of CY5-Peg5-azide bromide during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of CY5-Peg5-azide bromide during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent labeling reagent. It consists of the CY5 fluorophore, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, with bromide as a counter-ion.[1][2]

  • CY5 (Cyanine-5): A bright, far-red fluorescent dye with a typical excitation maximum around 649 nm and an emission maximum around 670 nm.[3][4] Its emission in the far-red spectrum is advantageous as it reduces autofluorescence from biological samples, leading to clearer images and higher signal-to-noise ratios.[3][4][5]

  • Peg5 Linker: The PEG spacer increases the water solubility of the molecule.[2][6]

  • Azide Group: This functional group allows the dye to be easily attached to other molecules containing alkyne, DBCO, or BCN groups via "click chemistry," a highly efficient and specific reaction.[6][7]

This reagent is widely used for labeling biomolecules like proteins, antibodies, and nucleic acids for various applications, including fluorescence microscopy, flow cytometry, and in-vivo imaging.[4][8]

Q2: What is photobleaching and why is it a significant issue for CY5?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[5] For CY5, this process is a major limitation, especially in experiments requiring long or intense light exposure, such as time-lapse imaging or single-molecule studies.[3][5] The gradual decrease in fluorescence signal can compromise data quality and limit the duration of observation.[9]

Q3: What is the molecular mechanism behind CY5 photobleaching?

The photobleaching of CY5 is primarily driven by reactions with molecular oxygen. The process can be summarized in a few key steps:

  • Excitation: The CY5 molecule absorbs light and is promoted from its ground singlet state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: While most molecules return to the ground state by emitting a photon (fluorescence), some can transition to a long-lived and highly reactive triplet state (T₁).[10][11]

  • ROS Generation: This triplet-state CY5 molecule can react with molecular oxygen (³O₂) to produce damaging reactive oxygen species (ROS), such as singlet oxygen (¹O₂).[5][10][12]

  • Fluorophore Destruction: The generated ROS chemically attack and destroy the conjugated polymethine chain of the CY5 fluorophore, rendering it non-fluorescent.[5][13]

cluster_cy5 CY5 Fluorophore cluster_env Environment S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light) Destroyed Photobleached CY5 (Non-Fluorescent) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing O2 Molecular Oxygen (³O₂) T1->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) O2->ROS Generation ROS->S0 Chemical Attack

Caption: Simplified diagram of the primary CY5 photobleaching pathway.

Q4: What are the main factors that accelerate the photobleaching of CY5?

Several experimental factors can increase the rate of photobleaching:

  • High Excitation Light Intensity: More intense light leads to a higher rate of fluorophore excitation and more frequent transitions to the damaging triplet state.[5][9][10]

  • Presence of Molecular Oxygen: Oxygen is a critical component in the generation of ROS, which are the primary cause of photobleaching.[5][10] Removing oxygen can substantially reduce the rate of photobleaching.[14]

  • Long Exposure Times: Prolonged or repeated exposure to excitation light increases the cumulative damage to the fluorophore.[10]

  • Local Chemical Environment: The pH of the imaging buffer can influence photostability, with acidic environments sometimes decreasing the stability of cyanine (B1664457) dyes. A slightly basic pH of around 7.5 is often recommended.[5]

Q5: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds added to imaging buffers or mounting media to protect fluorophores from photobleaching.[15] They are highly recommended for any imaging experiment involving CY5.[3] They typically work through two main mechanisms:

  • Triplet State Quenchers (TSQs): These molecules accept energy from the triplet state CY5, returning it to the ground state before it can react with oxygen to form ROS.[10][12]

  • Reactive Oxygen Species (ROS) Scavengers: These molecules chemically neutralize ROS after they have been formed, preventing them from damaging the fluorophore. Many common antifade agents, like ascorbic acid, function as antioxidants.[16]

Antifade Reagent Primary Mechanism Advantages Disadvantages & Considerations
n-Propyl gallate (NPG) ROS ScavengerNon-toxic, can be used with live cells.[15] Increases photostability of some dyes.[16][17]Difficult to dissolve.[18] May have anti-apoptotic properties.[15] Can decrease the initial lifetime of CY5 in some contexts.[16]
p-Phenylenediamine (PPD) ROS ScavengerHighly effective antifade compound.[18][19]Can react with and damage cyanine dyes.[18] Can result in weak/diffuse fluorescence after storage.[15] pH sensitive; requires pH > 8.0.[18]
DABCO ROS ScavengerLess toxic than PPD.[15]Less effective than PPD.[15][18] May have anti-apoptotic properties.[15]
Trolox Triplet State Quencher & ROS ScavengerCell-permeable, popular for live-cell imaging. Can eliminate CY5 blinking and dramatically reduce photobleaching when combined with an oxygen scavenging system.[9]Works via a combination of its reduced and oxidized forms.
Cyclooctatetraene (COT) Triplet State QuencherEfficiently quenches the triplet state of CY5, significantly enhancing photostability.[10][12]Often used in specialized single-molecule imaging buffers.
Ascorbic Acid (Vitamin C) ROS ScavengerAntioxidant that can retard photobleaching.[16][17] Can be used to radioprotect cyanine dyes.[20]Can decrease initial CY5 lifetimes in some buffers.[16]

Q6: Are there more photostable alternatives to CY5?

Yes. While CY5 is a widely used and effective dye, other fluorophores with similar spectral properties have been developed to offer improved photostability. Alexa Fluor 647 is a common alternative that is spectrally similar but generally exhibits greater photostability and brightness in conjugates.[10][21][22]

Property CY5 Alexa Fluor 647
Excitation Maximum (nm) ~649~650
Emission Maximum (nm) ~666~668
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000
Quantum Yield ~0.2Significantly higher than CY5 conjugates
Photostability Less photostableSignificantly more photostable than CY5[23][24]
Brightness of Conjugates Prone to self-quenching at high labeling ratios[13][23]Less self-quenching, resulting in brighter conjugates[23][25]
Table adapted from BenchChem.[21]

Troubleshooting Guide

Problem 1: The fluorescence signal disappears very quickly during imaging.

  • Possible Cause: Rapid photobleaching due to suboptimal imaging conditions.

  • Solutions:

    • Reduce Excitation Power: Use the lowest laser power or light intensity that provides an adequate signal. Use neutral density (ND) filters to attenuate the light source.[5]

    • Minimize Exposure Time: Use the shortest possible camera exposure time for each frame.[10] For time-lapse experiments, increase the interval between image acquisitions.[5]

    • Incorporate Antifade Reagents: This is the most critical step. Mount your sample in a high-quality commercial or homemade antifade mounting medium (for fixed cells) or use an imaging buffer containing antifade agents (for live or fixed cells).[3][5][10]

    • Use an Oxygen Scavenging System: For demanding applications like single-molecule imaging, use an enzymatic oxygen scavenging system (e.g., GODCAT or PCA/PCD) in your imaging buffer to remove dissolved oxygen.[16][23][26]

Problem 2: The initial signal is weak or the signal-to-noise ratio (SNR) is poor.

  • Possible Cause: Low labeling efficiency, high background fluorescence, or suboptimal detector settings.

  • Solutions:

    • Optimize Labeling Density: Perform a titration experiment to find the optimal dye-to-biomolecule ratio. Over-labeling can lead to self-quenching, where adjacent CY5 molecules reduce each other's fluorescence.[5][21]

    • Reduce Background Fluorescence: Ensure thorough removal of unbound dye after labeling using methods like size-exclusion chromatography or dialysis.[5] Use high-quality, clean coverslips and slides.[5]

    • Use Correct Filter Sets: Ensure your microscope is equipped with a filter set specifically designed for CY5 (e.g., Excitation: ~620-650 nm, Emission: ~660-720 nm) to maximize signal detection and block unwanted light.[3][27]

    • Optimize Detector Settings: Adjust the gain on your camera or photomultiplier tube (PMT). Be careful not to increase gain so much that it amplifies noise and leads to a saturated signal.[5]

Problem 3: I'm seeing blinking or long-lived dark states in my single-molecule experiment.

  • Possible Cause: The CY5 fluorophore is entering transient non-fluorescent states, a phenomenon distinct from irreversible photobleaching. This can be influenced by the local environment and the presence of reducing agents.[28]

  • Solutions:

    • Use a Combined Antifade System: Employing a combination of an oxygen scavenger (like GODCAT) and a triplet-state quencher (like Trolox) has been shown to effectively eliminate CY5 blinking and improve signal stability.[9]

    • Optimize Reducing Agent Concentration: Some imaging buffers for super-resolution or single-molecule tracking use reducing agents like β-mercaptoethanol (BME). While necessary for photoswitching in some applications, they can increase blinking.[17][23] Titrate the concentration to find a balance between the desired effect and signal stability.

Problem 4: My sample looks fine with confocal microscopy but bleaches instantly with TIRF.

  • Possible Cause: Total Internal Reflection Fluorescence (TIRF) microscopy generates a very thin but highly intense excitation field at the coverslip surface. This high power density dramatically accelerates photobleaching compared to the scanned point of a confocal microscope.[29]

  • Solutions:

    • Aggressive Photoprotection is Required: Standard antifade reagents may not be sufficient. A robust oxygen scavenging system combined with a triplet state quencher is highly recommended for TIRF imaging of CY5.[9][29]

    • Minimize Laser Power and Exposure: Even more so than with other techniques, use the absolute minimum laser power and exposure time required to get a usable signal.

    • Consider a More Photostable Dye: For demanding TIRF applications, switching to a more photostable alternative like Alexa Fluor 647 may be necessary to acquire sufficient data.[10][21]

Experimental Protocols

Protocol 1: General Best Practices for Minimizing Photobleaching

  • Prepare Sample: Label your biomolecule of interest with this compound according to your established protocol, ensuring thorough purification to remove free dye.[5]

  • Mount Sample:

    • Fixed Cells: Mount the coverslip onto a microscope slide using a commercial or freshly prepared antifade mounting medium (e.g., containing NPG or DABCO).[3]

    • Live Cells/Aqueous Imaging: Prepare an imaging buffer with a pH of ~7.5 containing appropriate antifade reagents.[5]

  • Microscope Setup:

    • Use a filter set optimized for CY5 to maximize signal collection.[27]

    • Start with the lowest possible excitation light intensity by using neutral density filters.

  • Image Acquisition:

    • Find the region of interest using minimal light exposure, perhaps with a fast, low-resolution scan.

    • Set the camera/detector gain and exposure time to the minimum values that provide a good signal-to-noise ratio.[5]

    • For time-lapse imaging, use the longest possible interval between frames that still captures the dynamics of your process.[5]

Protocol 2: Quantifying the Photobleaching Rate of CY5

This protocol allows for the quantitative assessment of CY5 photostability under your specific experimental conditions.[5][30]

cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis P1 Prepare Immobilized CY5 Sample P2 Set Up Microscope (Constant Laser Power) P1->P2 A1 Acquire Time-Lapse Image Series P2->A1 D1 Measure Mean Fluorescence Intensity (per frame) A1->D1 D2 Correct for Background D1->D2 D3 Normalize Intensity Data D2->D3 D4 Plot Normalized Intensity vs. Time D3->D4 D5 Fit to Exponential Decay Function D4->D5

Caption: Experimental workflow for quantifying fluorophore photostability.
  • Sample Preparation: Prepare a sample with immobilized CY5-labeled molecules on a glass coverslip. This ensures you are imaging the same molecules over time.

  • Microscope Setup: Use a fluorescence microscope with a laser for CY5 excitation (e.g., 633 nm or 647 nm). Set the laser power to a constant level that is relevant for your experiments. Choose the appropriate CY5 emission filter.[5]

  • Image Acquisition: Acquire a time-lapse series of images of the same field of view. Use a constant, uninterrupted exposure time and frame rate.[21]

  • Data Analysis:

    • Define a region of interest (ROI) around your fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Measure the background intensity in a region with no fluorophores and subtract this value from your ROI intensity for each frame.

    • Normalize the background-corrected intensity values by dividing each by the intensity of the first frame.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting curve to an exponential decay function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence intensity to decrease to 1/e (approximately 37%) of its initial value.[30]

References

Validation & Comparative

A Head-to-Head Comparison for Cellular Imaging: CY5-Peg5-azide bromide vs. Alexa Fluor 647 azide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of cell biology and drug discovery, the precise visualization of cellular components and processes is paramount. The selection of fluorescent probes for labeling biomolecules is a critical decision that directly impacts the quality and reliability of experimental data. Among the far-red fluorescent dyes, CY5-Peg5-azide bromide and Alexa Fluor 647 azide (B81097) are two prominent choices for labeling alkyne-modified molecules within a cellular context via click chemistry. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their specific cell imaging applications.

Executive Summary

While both this compound and Alexa Fluor 647 azide are spectrally similar and compatible with the same imaging instrumentation, substantial evidence from numerous studies indicates that Alexa Fluor 647 azide offers superior performance in terms of brightness and photostability . The core fluorophore of this compound, Cyanine 5 (Cy5), is known to be susceptible to photobleaching and self-quenching, particularly at high labeling densities. In contrast, Alexa Fluor 647, a sulfonated rhodamine derivative, is engineered for enhanced fluorescence performance and resistance to these limitations. The inclusion of a Peg5 linker in the CY5 product may improve its water solubility.

Quantitative Performance Comparison

The selection of a fluorescent dye is often dictated by its photophysical properties. The following table summarizes the key performance metrics for the core fluorophores, Cy5 and Alexa Fluor 647.

PropertyCY5Alexa Fluor 647Reference(s)
Excitation Maximum (nm) ~649~650[1]
Emission Maximum (nm) ~670~665[1]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~239,000 - 270,000[1]
Quantum Yield ~0.2~0.33[1]
Photostability ModerateHigh[2][3][4]
Brightness (Ext. Coeff. x QY) ~50,000~78,870 - 89,100[1]
pH Sensitivity pH-insensitive from pH 4 to pH 10pH-insensitive over a broad range[5]
Self-Quenching Prone to self-quenching and aggregationSignificantly less self-quenching[2][4][6]

Key Performance Attributes in Cell Imaging

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. Alexa Fluor 647 consistently demonstrates higher brightness compared to Cy5.[1][5] This increased brightness allows for the detection of low-abundance targets and can enable the use of lower laser powers, thereby reducing phototoxicity and background fluorescence.

Photostability: Photostability, or the resistance to photobleaching, is a critical factor in experiments requiring prolonged or repeated imaging, such as time-lapse microscopy or z-stack acquisition. Studies have shown that Alexa Fluor 647 is significantly more photostable than Cy5.[2][3][4] In one experiment, after continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%.[3] This enhanced photostability allows for the collection of more photons from each molecule, leading to a better signal-to-noise ratio and more reliable quantitative data.

Self-Quenching and Aggregation: A notable drawback of Cy5 is its tendency to form non-fluorescent aggregates and to self-quench when conjugated to biomolecules at high degrees of labeling.[2][4][6] This can lead to a decrease in the overall fluorescence signal of the labeled conjugate. Alexa Fluor 647 conjugates exhibit markedly less of this self-quenching effect, resulting in brighter and more reliable signals, even at higher labeling densities.[2][4]

Experimental Protocols

The following is a generalized protocol for labeling alkyne-modified biomolecules in cells using either this compound or Alexa Fluor 647 azide via a copper-catalyzed click reaction (CuAAC).

I. Preparation of Reagents
  • Azide Dye Stock Solution: Prepare a 10 mM stock solution of either this compound or Alexa Fluor 647 azide in anhydrous DMSO. Store at -20°C, protected from light and moisture.

  • Copper(II) Sulfate (CuSO4) Stock Solution: Prepare a 100 mM stock solution of CuSO4 in deionized water. Store at 4°C.

  • Reducing Agent Stock Solution: Prepare a 500 mM stock solution of a reducing agent, such as sodium ascorbate (B8700270) or THPTA, in deionized water. This solution should be prepared fresh for each experiment.

  • Fixative Solution: 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

  • Wash Buffer: PBS containing 3% bovine serum albumin (BSA).

II. Cell Culture and Metabolic Labeling
  • Culture cells of interest to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

  • Introduce an alkyne-modified metabolic precursor (e.g., an amino acid, nucleoside, or sugar analog) to the cell culture medium and incubate for a period sufficient for its incorporation into the biomolecules of interest. The concentration and incubation time will need to be optimized for the specific cell type and metabolic label.

III. Cell Fixation and Permeabilization
  • After metabolic labeling, gently wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

IV. Click Chemistry Labeling Reaction
  • Prepare the click reaction cocktail immediately before use. For a single coverslip, the following volumes can be used as a starting point:

    • 130 µL PBS

    • 10 µL of 100 mM CuSO4

    • 1 µL of 10 mM azide dye stock solution (final concentration ~50-100 µM, may require optimization)

    • 10 µL of 500 mM reducing agent

  • Aspirate the PBS from the cells and add the click reaction cocktail.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with Wash Buffer.

  • (Optional) Counterstain for nuclei with a suitable dye (e.g., DAPI or Hoechst).

  • Mount the coverslip on a microscope slide with an appropriate mounting medium.

V. Imaging
  • Image the cells using a fluorescence microscope equipped with appropriate laser lines and emission filters for the far-red spectrum (e.g., excitation at ~640 nm and emission detection at ~660-700 nm).

  • Use identical acquisition settings when comparing the fluorescence intensity of cells labeled with this compound and Alexa Fluor 647 azide.

Visualizations

Experimental Workflow for Cell Labeling

G cluster_0 Cell Preparation cluster_1 Fixation & Permeabilization cluster_2 Click Chemistry Labeling cluster_3 Imaging A 1. Cell Culture B 2. Metabolic Labeling with Alkyne A->B C 3. Fixation (e.g., 4% PFA) B->C D 4. Permeabilization (e.g., Triton X-100) C->D E 5. Prepare Click Reaction Cocktail (Azide Dye, CuSO4, Reducing Agent) D->E F 6. Incubate with Cells E->F G 7. Wash & Mount F->G H 8. Fluorescence Microscopy G->H

Caption: Workflow for labeling intracellular components using click chemistry.

Click Chemistry Reaction Pathway

G cluster_0 Reactants Alkyne Alkyne-modified Biomolecule Catalyst Cu(I) Catalyst (from CuSO4 + Reducing Agent) Alkyne->Catalyst Azide Azide-functionalized Fluorescent Dye (CY5 or Alexa Fluor 647) Azide->Catalyst Product Stable Triazole Linkage (Fluorescently Labeled Biomolecule) Catalyst->Product Click Reaction

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Conclusion

For most cell imaging applications, Alexa Fluor 647 azide is the superior choice over this compound . Its enhanced brightness and photostability contribute to higher quality images with better signal-to-noise ratios. Furthermore, its resistance to self-quenching ensures a more linear relationship between the fluorescence signal and the number of labeled molecules, which is crucial for quantitative studies. While the PEG linker on the CY5-based dye may offer improved solubility, the fundamental photophysical advantages of the Alexa Fluor 647 core fluorophore make it a more robust and reliable tool for demanding cell imaging experiments. Researchers should consider the specific requirements of their experiments, but for applications requiring high sensitivity, photostability, and quantitative accuracy, Alexa Fluor 647 azide is the recommended reagent.

References

A Comparative Analysis of Red Fluorescent Dyes: Unveiling the Quantum Yield of CY5-Peg5-azide bromide and Its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of biomedical research and drug development, the precise selection of fluorescent probes is paramount for achieving sensitive and reliable experimental outcomes. This guide provides an objective comparison of the photophysical properties, with a focus on quantum yield, of CY5-Peg5-azide bromide against other widely used red dyes: Alexa Fluor 647, DyLight 650, and Atto 647N. The data presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting reagents for fluorescence-based applications.

Quantitative Comparison of Photophysical Properties

The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical parameter for determining the brightness of a fluorophore. The following table summarizes the key photophysical properties of the compared red dyes.

DyeQuantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Excitation Max (nm)Emission Max (nm)
This compound *~0.2[1]250,000[1]646[1][2]662[1][2]
Alexa Fluor 647 0.33[3][4]239,000650665
DyLight 650 High (specific value not available)[4]250,000652672
Atto 647N 0.65150,000646664

Note: The quantum yield for this compound is approximated from the value for Cy5 azide (B81097), as a specific value for the bromide salt with a PEG linker was not found in the reviewed literature. The core chromophore is the primary determinant of the quantum yield.

Experimental Protocols: Determining Fluorescence Quantum Yield

The accurate determination of fluorescence quantum yield is essential for the characterization of fluorescent dyes. The most common method, and the one from which the data in this guide is derived, is the relative quantum yield measurement. This method involves comparing the fluorescence intensity of the sample of interest to a well-characterized standard with a known quantum yield.

Relative Quantum Yield Measurement Protocol

1. Selection of a Standard: A suitable quantum yield standard should be chosen. For red-emitting dyes like Cy5, a common standard is Cresyl Violet in methanol, which has a known quantum yield of 0.54. The standard should have an absorption spectrum that overlaps with the sample dye.

2. Preparation of Solutions: A series of dilutions of both the sample dye and the standard dye are prepared in a suitable solvent (e.g., phosphate-buffered saline, PBS). The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

3. Absorbance Measurement: The absorbance of each solution is measured using a UV-Vis spectrophotometer. The absorbance at the chosen excitation wavelength is recorded for each dilution.

4. Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer. It is crucial to use the same excitation wavelength, slit widths, and detector settings for both the sample and the standard.

5. Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is plotted against the absorbance at the excitation wavelength for both the sample and the standard. A linear regression is performed on both datasets. The slope of the resulting line is the gradient (Grad).

6. Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (η_sample² / η_standard²)

Where:

  • Φ_standard is the quantum yield of the standard.

  • Grad_sample and Grad_standard are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

  • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Visualizing a Typical Experimental Workflow

The azide functional group on this compound makes it particularly suitable for "click chemistry," a powerful and versatile method for bioconjugation. The following diagram illustrates a typical workflow for labeling a biomolecule with an alkyne group using this compound for subsequent fluorescence microscopy.

experimental_workflow cluster_preparation Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_application Application Biomolecule Alkyne-modified Biomolecule (e.g., protein, oligo) Reaction Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Biomolecule->Reaction Dye This compound Dye->Reaction Purification Removal of excess dye (e.g., size exclusion chromatography) Reaction->Purification Microscopy Fluorescence Microscopy Purification->Microscopy Analysis Image Analysis Microscopy->Analysis

Caption: A typical experimental workflow for labeling and imaging with this compound.

References

A Head-to-Head Comparison: The Photostability of CY5-Peg5-azide bromide Against Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence in their work, the selection of a robust fluorophore is critical for generating reliable and reproducible data. Among the myriad of choices in the far-red spectrum, CY5-Peg5-azide bromide is a common contender. This guide provides an objective comparison of its photostability against other popular fluorophores, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

Quantitative Photostability Comparison

The photostability of a fluorophore, its resistance to photobleaching upon exposure to excitation light, is a paramount consideration in fluorescence microscopy, particularly for experiments requiring long acquisition times. The following table summarizes the relative photostability of CY5 and its common alternatives.

FluorophoreRelative PhotostabilityQuantitative Data
CY5 Less PhotostableRetains approximately 55% of initial fluorescence after prolonged illumination.[1] Prone to ozone-induced degradation.[2]
Alexa Fluor 647 Significantly More Photostable than CY5Retains approximately 80% of initial fluorescence under the same conditions as CY5.[1]
ATTO 647N HighReported to be more photostable than Cy5.[2] Highly resistant to ozone degradation.[2]
ATTO 655 HighDemonstrates superior photostability compared to Cy5 in time-course experiments.[2] Highly resistant to ozone degradation.[2]
DyLight 650 HighGenerally considered to have high photostability.[3]

It is important to note that while "this compound" is specified, the photophysical properties are primarily determined by the core CY5 cyanine (B1664457) dye structure. The PEG linker and bromide counterion are not expected to significantly alter its inherent photostability.

Experimental Protocols

To ensure a standardized and reproducible comparison of fluorophore photostability, the following experimental protocol for immunofluorescence staining and subsequent photobleaching analysis is provided.

Immunofluorescence Staining Protocol
  • Cell Culture and Preparation:

    • Culture cells of choice on sterile glass coverslips in a 24-well plate until they reach the desired confluency.

    • Wash the cells twice with 1X Phosphate Buffered Saline (PBS).

  • Fixation:

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody specific to the target of interest in 1% BSA in PBS to its recommended concentration.

    • Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Secondary Antibody Incubation (with Fluorophore-Azide Conjugates):

    • This protocol assumes the use of a secondary antibody that has been modified with an alkyne group to allow for "click chemistry" with the azide-functionalized fluorophores.

    • Prepare the click chemistry reaction cocktail according to the manufacturer's instructions, containing the alkyne-modified secondary antibody and the respective azide-functionalized fluorophore (e.g., this compound, Alexa Fluor 647 Azide, etc.).

    • Incubate the coverslips with the reaction cocktail for 1 hour at room temperature, protected from light.

    • Wash the cells three times with 1X PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the coverslips with nail polish and allow them to dry.

Photostability Assessment Protocol
  • Microscope Setup:

    • Use a fluorescence microscope equipped with a suitable laser line for excitation of the far-red fluorophores (e.g., 633 nm or 640 nm).

    • Ensure that the laser power, exposure time, and detector gain are kept constant for all samples being compared.

  • Image Acquisition:

    • Locate a region of interest with well-stained cells.

    • Acquire an initial image (Time 0).

    • Continuously expose the same region to the excitation laser.

    • Acquire images at regular time intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the stained structures in each image.

    • Normalize the fluorescence intensity at each time point to the initial intensity at Time 0.

    • Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve for each fluorophore.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in utilizing these fluorophores in a typical immunofluorescence experiment.

G cluster_prep Sample Preparation cluster_labeling Immunolabeling cluster_analysis Analysis A Cell Seeding & Growth B Fixation (e.g., PFA) A->B C Permeabilization (e.g., Triton X-100) B->C D Blocking (e.g., BSA) C->D E Primary Antibody Incubation D->E F Secondary Antibody (Alkyne) Incubation E->F G Click Reaction with Fluorophore-Azide F->G H Mounting G->H I Fluorescence Microscopy H->I J Image Analysis I->J

Caption: Workflow for an indirect immunofluorescence experiment using click chemistry.

G cluster_factors Factors Influencing Photostability cluster_outcome Experimental Outcome A Fluorophore Core Structure (e.g., Cyanine vs. Rhodamine) E Rate of Photobleaching A->E B Excitation Light Intensity B->E C Exposure Duration C->E D Local Chemical Environment (e.g., Oxygen, Mounting Medium) D->E F Signal-to-Noise Ratio E->F G Image Quality E->G

References

The PEG Advantage: A Comparative Guide to CY5-Peg5-Azide Bromide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the selection of appropriate reagents is paramount to experimental success. CY5-Peg5-azide bromide has emerged as a valuable tool, offering a powerful combination of a versatile fluorescent dye, a biocompatible linker, and a reactive handle for click chemistry. This guide provides an objective comparison of its components with leading alternatives, supported by experimental data, to inform your selection process and enhance your research outcomes.

At its core, this compound integrates three key functional units: the Cyanine5 (Cy5) fluorophore, a five-unit polyethylene (B3416737) glycol (PEG5) linker, and an azide (B81097) (N3) group. Cy5 is a bright, far-red fluorescent dye, ideal for applications requiring low background autofluorescence from biological samples.[1] The azide group serves as a reactive partner in highly efficient and specific "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] This allows for the precise and stable covalent attachment of the dye to alkyne-modified biomolecules. The bromide counter-ion, like other counter-ions, can influence the photophysical properties of the cyanine (B1664457) dye, such as its brightness and photostability.[3][4][5]

The defining feature of this molecule, however, is the PEG5 linker. This short chain of polyethylene glycol imparts significant advantages that address common challenges in bioconjugation and drug delivery.

The Competitive Edge: The Polyethylene Glycol (PEG) Linker

The inclusion of a PEG linker in bioconjugates is a well-established strategy to improve the physicochemical properties of the resulting molecule. PEG is a hydrophilic and flexible polymer that offers several key benefits.[6]

Key Advantages of the PEG5 Linker:
  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain improves the water solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic dyes or biomolecules. This can prevent aggregation and improve the reliability of experimental results.

  • Improved Biocompatibility and Reduced Immunogenicity: PEGylation can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response. This "stealth" effect is crucial for in vivo applications to prolong circulation time and minimize adverse effects.

  • Increased Stability and Protection from Degradation: The flexible PEG chain can sterically hinder the approach of proteolytic enzymes, thereby protecting protein and peptide conjugates from degradation and increasing their in vivo half-life.

  • Flexible Spacer Arm: The PEG linker provides a flexible spacer between the dye and the target biomolecule, minimizing steric hindrance and preserving the biological activity of the labeled molecule.

Performance Comparison: this compound vs. Alternatives

To provide a comprehensive overview, this section compares the individual components of this compound with common alternatives.

Fluorescent Dye Comparison: CY5 vs. Alternatives

The choice of fluorophore is critical for the sensitivity and clarity of fluorescence-based assays. While Cy5 is a widely used and effective dye, other options may offer superior performance in specific contexts.

PropertyCY5Alexa Fluor 647DyLight 650
Excitation Maximum (nm) ~649~650~652
Emission Maximum (nm) ~666~668~672
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000~250,000
Quantum Yield ~0.2Significantly higher than Cy5 conjugatesHigh
Photostability Less photostableSignificantly more photostable than Cy5High
Brightness of Conjugates Prone to self-quenching at high degrees of labeling, leading to diminished fluorescence.[7]Less self-quenching, resulting in brighter protein conjugates than Cy5, especially at high degrees of labeling.[7][8]Designed for high dye-to-protein ratios without precipitation.

Note: The performance of fluorescent dyes can be influenced by their local environment, including the solvent and the biomolecule to which they are conjugated.[1]

Linker Comparison: PEG vs. Polysarcosine (pSar)

While PEG has been the gold standard, concerns about potential immunogenicity have driven the development of alternatives. Polysarcosine (pSar), a polypeptoid, has emerged as a promising candidate.

FeaturePEG LinkerPolysarcosine (pSar) Linker
Biocompatibility Generally good, but anti-PEG antibodies can lead to accelerated clearance.Excellent, considered non-immunogenic.[9]
Biodegradability Non-biodegradable.[6]Biodegradable to the natural amino acid sarcosine.
In Vitro Activity of Conjugate (Interferon-α2b) Standard benchmarkRetains more activity than PEG-conjugated interferon.[10][11]
In Vivo Tumor Accumulation (Interferon-α2b) Standard benchmarkHigher accumulation in tumor sites compared to PEG-conjugated interferon.[10][11]
Immunogenicity (anti-IFN antibodies in mice) Elicits a notable antibody response.Elicits significantly fewer anti-IFN antibodies than PEG-conjugated interferon.[10][11]
Cell Endocytosis Can sometimes hinder cell endocytosis.[12]Can facilitate cell endocytosis compared to PEG.[12]

Experimental Protocols

To facilitate the practical application of these findings, detailed protocols for key experiments are provided below.

Protocol 1: Labeling of Alkyne-Modified Biomolecules using this compound via CuAAC (Click Chemistry)

This protocol describes the copper-catalyzed click chemistry reaction for labeling a biomolecule containing an alkyne group with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide, or oligonucleotide) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • This compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 50 mM in water).

  • Reducing agent solution (e.g., 250 mM sodium ascorbate (B8700270) in water, freshly prepared).

  • Copper ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in DMSO).

  • Purification column (e.g., size-exclusion chromatography) or dialysis equipment.

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound. A 2-5 fold molar excess of the dye is a good starting point.

  • Prepare the Catalyst Premix: In a separate tube, mix the copper(II) sulfate solution with the copper ligand solution at a 1:1 molar ratio.

  • Initiate the Reaction: Add the catalyst premix to the biomolecule-dye mixture.

  • Add the Reducing Agent: Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state. The final concentration of copper is typically in the range of 0.1-1 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye and catalyst components by size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (e.g., 280 nm) and the Cy5 absorbance maximum (~649 nm).

Protocol 2: Immunofluorescence Microscopy using a CY5-Labeled Antibody

This protocol outlines the use of a CY5-labeled antibody for visualizing a specific target in fixed cells.

Materials:

  • Cells grown on coverslips.

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Primary antibody specific to the target of interest.

  • CY5-labeled secondary antibody (or a directly CY5-conjugated primary antibody).

  • Nuclear counterstain (e.g., DAPI).

  • Mounting medium.

Procedure:

  • Cell Fixation: Wash the cells with PBS and then fix with fixation buffer for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the CY5-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Incubate with DAPI for 5 minutes.

  • Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy5 (e.g., excitation ~650 nm, emission ~670 nm for Cy5).

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_labeling Bioconjugation via Click Chemistry cluster_imaging Immunofluorescence Imaging Biomolecule Alkyne-Modified Biomolecule Labeled_Biomolecule CY5-Labeled Biomolecule Biomolecule->Labeled_Biomolecule Click Reaction Dye CY5-Peg5-Azide Dye->Labeled_Biomolecule Catalyst Cu(I) Catalyst Catalyst->Labeled_Biomolecule Fixed_Cells Fixed & Permeabilized Cells Primary_Ab Primary Antibody Fixed_Cells->Primary_Ab Incubation Secondary_Ab CY5-Secondary Antibody Primary_Ab->Secondary_Ab Binding Microscope Fluorescence Microscopy Secondary_Ab->Microscope Detection Result Image Acquisition Microscope->Result

Caption: Experimental workflow for bioconjugation and immunofluorescence imaging.

signaling_pathway_visualization Receptor Cell Surface Receptor Internalization Receptor-Mediated Endocytosis Receptor->Internalization Ligand CY5-Labeled Ligand Ligand->Receptor Binding Endosome Endosome Internalization->Endosome Signaling Downstream Signaling Cascade Endosome->Signaling Signal Transduction Lysosome Lysosome Endosome->Lysosome Degradation Pathway

Caption: Visualizing a cell signaling pathway with a fluorescently labeled ligand.

References

Navigating the Maze of Peptide Labeling: A Mass Spectrometry-Focused Comparison of CY5-Peg5-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of quantitative proteomics, the choice of labeling reagent is a critical decision that profoundly impacts the quality and reliability of mass spectrometry (MS) data. This guide provides a comprehensive validation and comparison of CY5-Peg5-azide labeling, offering insights into its performance against viable alternatives and furnishing detailed experimental protocols to ensure reproducible results.

The core of many modern proteomic workflows lies in the ability to specifically and efficiently tag peptides for subsequent detection and quantification by mass spectrometry. CY5-Peg5-azide, a fluorescent dye equipped with a bioorthogonal azide (B81097) handle, has emerged as a popular tool for this purpose. Its utility stems from the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," which allows for the covalent attachment of the dye to alkyne-modified peptides.

Performance Face-Off: CY5 vs. Key Competitors

While CY5 offers the advantage of fluorescence for orthogonal detection methods, its performance in the context of mass spectrometry is not without competition. Here, we compare its key characteristics with a popular alternative, Alexa Fluor 647, and briefly touch upon non-fluorescent isobaric tags like iTRAQ and TMT.

A significant consideration when using fluorescent dyes for protein and peptide labeling is their photophysical properties, which can influence handling and detection, and their behavior upon conjugation. Alexa Fluor 647, a dye with a similar spectral profile to Cy5, is often cited as a superior alternative due to its enhanced photostability and reduced tendency to self-quench upon conjugation to biomolecules.[1][2][3][4] This is particularly crucial at high degrees of labeling, where Cy5 can form non-fluorescent aggregates, diminishing the overall signal.[1][2][3]

FeatureCY5Alexa Fluor 647Isobaric Tags (iTRAQ/TMT)
Labeling Chemistry Click Chemistry (Azide-Alkyne)NHS Ester, Maleimide, etc.Amine-reactive NHS ester
Detection Method Fluorescence & Mass SpectrometryFluorescence & Mass SpectrometryMass Spectrometry (Reporter Ions)
Multiplexing Capability Limited by spectral overlapLimited by spectral overlapHigh (up to 11-plex for TMT)[5]
Photostability Less photostable[1][3]More photostable[1][3]Not applicable
Brightness of Conjugates Prone to self-quenching at high DOL[1][2][3]Brighter, less self-quenching[1][3]Not applicable
Quantification Strategy MS1 intensity of labeled peptideMS1 intensity of labeled peptideMS/MS reporter ion intensity[6][7][8]
Potential for Interference In-source fragmentation of dyeIn-source fragmentation of dyeCo-isolation of precursors can lead to ratio compression[8]

Experimental Deep Dive: Protocols for Robust Labeling

Reproducibility in quantitative proteomics hinges on well-defined and meticulously executed protocols. Below are detailed methodologies for the labeling of an alkyne-modified peptide with CY5-Peg5-azide via CuAAC and a general workflow for sample preparation for mass spectrometry analysis.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Peptide

This protocol outlines the steps for the covalent attachment of CY5-Peg5-azide to a peptide bearing a terminal alkyne functionality.

Materials:

  • Alkyne-modified peptide

  • CY5-Peg5-azide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO or DMF

  • C18 desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-modified peptide in a suitable buffer.

    • Prepare a 10 mM stock solution of CY5-Peg5-azide in DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 500 mM stock solution of sodium ascorbate in water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (water for THPTA, DMSO/t-butanol for TBTA).

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified peptide (e.g., to a final concentration of 1 mM)

      • CY5-Peg5-azide (1.5 to 3 molar equivalents relative to the peptide)

      • THPTA or TBTA ligand (1 molar equivalent relative to CuSO₄)

      • CuSO₄ (0.5 to 1 molar equivalent relative to the peptide)

    • Vortex the mixture gently.

    • Initiate the reaction by adding sodium ascorbate (5 molar equivalents relative to CuSO₄).

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Following incubation, purify the labeled peptide from excess reagents using a C18 desalting column according to the manufacturer's instructions.

    • Lyophilize the purified, labeled peptide for storage.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol provides a general workflow for preparing the labeled peptide for LC-MS/MS analysis.

Materials:

Procedure:

  • Sample Resuspension: Reconstitute the lyophilized labeled peptide in an appropriate solvent for LC-MS/MS analysis, typically 0.1% formic acid in water.

  • LC-MS/MS Analysis:

    • Inject the resuspended sample onto a C18 analytical column.

    • Elute the peptide using a gradient of increasing acetonitrile concentration (containing 0.1% formic acid).

    • Analyze the eluting peptide using a high-resolution mass spectrometer.

    • Acquire MS1 scans to determine the mass-to-charge ratio of the intact labeled peptide.

    • Acquire MS/MS scans of the labeled peptide precursor ion to obtain fragmentation data for sequence identification and localization of the label.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_prep Peptide Preparation cluster_reaction Click Chemistry Labeling cluster_analysis Analysis Peptide Alkyne-Modified Peptide Mix Reaction Mix (CuSO4, Ascorbate, Ligand) Peptide->Mix Dye CY5-Peg5-Azide Dye->Mix Purify Purification (C18 Desalting) Mix->Purify Incubate LCMS LC-MS/MS Analysis Purify->LCMS Data Data Interpretation LCMS->Data

Fig. 1: Experimental workflow for CY5-Peg5-azide labeling and MS analysis.

comparison_logic cluster_fluorescent Fluorescent Labels cluster_isobaric Isobaric Tags cluster_attributes Performance Attributes for MS Cy5 CY5-Peg5-Azide Alexa Alexa Fluor 647 Quant Quantification Strategy Cy5->Quant MS1 Intensity Multiplex Multiplexing Cy5->Multiplex Low Sensitivity Sensitivity Cy5->Sensitivity Affected by quenching Cost Cost Cy5->Cost Moderate Alexa->Quant MS1 Intensity Alexa->Multiplex Low Alexa->Sensitivity High Alexa->Cost High iTRAQ iTRAQ TMT TMT iTRAQ->Quant MS/MS Reporter Ions iTRAQ->Multiplex Medium (8-plex) iTRAQ->Sensitivity High iTRAQ->Cost High TMT->Quant MS/MS Reporter Ions TMT->Multiplex High (11-plex) TMT->Sensitivity High TMT->Cost Very High

Fig. 2: Comparison of labeling strategies for quantitative mass spectrometry.

Conclusion

The validation of CY5-Peg5-azide labeling by mass spectrometry reveals it to be a robust method for the targeted analysis of alkyne-modified peptides. The specificity of click chemistry ensures efficient and clean conjugation. However, for applications demanding the highest photostability and brightness, particularly in correlative fluorescence imaging and mass spectrometry experiments, Alexa Fluor 647 presents a compelling alternative. For high-throughput quantitative proteomics requiring extensive multiplexing, isobaric tagging reagents like iTRAQ and TMT remain the industry standard, albeit with their own set of considerations such as cost and potential for ratio compression. Ultimately, the choice of labeling reagent should be guided by the specific experimental goals, available instrumentation, and budget. This guide provides the foundational data and protocols to enable researchers to make an informed decision and achieve high-quality, reproducible results in their mass spectrometry-based proteomic investigations.

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of CY5-Peg5-Azide Bromide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of molecular probes is paramount. This guide provides a comprehensive comparison of CY5-Peg5-azide bromide conjugates and their alternatives, focusing on the critical aspect of cross-reactivity. By examining each component of the conjugate—the fluorescent dye, the linker, and the bioorthogonal handle—we offer insights and experimental frameworks to help you select and validate the optimal reagents for your research, minimizing the risk of off-target effects and ensuring data integrity.

The use of bioconjugates, molecules that link a targeting moiety to a payload such as a fluorescent dye, is widespread in biological research and drug development. The this compound conjugate is a popular choice, combining the bright fluorescence of the CY5 dye, the solubility and biocompatibility-enhancing properties of a polyethylene (B3416737) glycol (PEG) linker, and the versatility of an azide (B81097) group for "click" chemistry. However, each of these components can contribute to non-specific binding and off-target effects, potentially leading to misleading results and adverse reactions in therapeutic applications. Understanding and assessing this cross-reactivity is therefore a crucial step in the development and validation of any bioconjugate-based assay or therapeutic.

At a Glance: Component-wise Comparison of Cross-Reactivity

The overall cross-reactivity of a bioconjugate is a composite of the properties of its individual components. The following tables provide a summary of the cross-reactivity profiles of this compound and its leading alternatives.

Table 1: Fluorescent Dye Comparison

FeatureCY5Alexa Fluor 647DyLight 650
Known Cross-Reactivity Prone to non-specific binding to monocytes and macrophages.[1][2] Can form aggregates on proteins, leading to quenching and potential off-target interactions.[3][4]Generally lower non-specific binding compared to Cy5.[5] Less prone to aggregation on conjugates.[4]Reported to have high water solubility which can reduce non-specific binding.[6]
Brightness HighVery HighHigh
Photostability ModerateHigh[3]High[7]
pH Sensitivity ModerateLowLow

Table 2: Linker Comparison

FeaturePolyethylene Glycol (PEG)Polysarcosine (PSar)Zwitterionic Linkers
Known Cross-Reactivity Can be immunogenic, with pre-existing anti-PEG antibodies in a significant portion of the population leading to accelerated clearance and potential hypersensitivity.[8][9]Generally considered non-immunogenic and biodegradable.[10][11][12][13]Exhibit ultra-low fouling and non-specific protein adsorption.
Solubility HighHigh[10]High
Biodegradability Non-biodegradableBiodegradable[9]Varies by specific chemistry
In Vivo Half-life Generally increases half-life, but can be reduced by anti-PEG antibodies.[8]Can provide a prolonged circulation half-life, comparable to or better than PEG.[11]Can be tuned for desired pharmacokinetic properties.

Table 3: Bioorthogonal Chemistry Comparison

FeatureAzide (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)Azide (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC)Tetrazine Ligation (Inverse Electron Demand Diels-Alder)
Known Cross-Reactivity The copper catalyst can be toxic to cells and may lead to off-target reactions.[3]Generally considered highly bioorthogonal with low cross-reactivity in the absence of a copper catalyst.[14] Some strained alkynes can have off-target reactivity with thiols.Very fast reaction kinetics and high bioorthogonality. Less common off-target reactions reported.
Reaction Speed FastModerate to Fast (depends on the strained alkyne)Very Fast
Biocompatibility Lower (due to copper)High[15]High
Reagent Stability Azides and alkynes are generally stable.Azides are stable; strained alkynes can be less stable.Tetrazines and their dienophiles are generally stable.

Understanding the Pathways to Off-Target Binding

The potential for cross-reactivity in a CY5-Peg5-azide conjugate arises from multiple sources. The following diagram illustrates the key components and their potential for non-specific interactions.

cluster_conjugate CY5-Peg5-Azide Conjugate cluster_interactions Potential Cross-Reactivity CY5 CY5 Dye PEG Peg5 Linker CY5->PEG covalent bond OffTargetProteins Off-Target Proteins CY5->OffTargetProteins Hydrophobic Interactions Cells Cells (e.g., Monocytes) CY5->Cells Non-specific binding Azide Azide Moiety PEG->Azide covalent bond AntiPEGAntibodies Anti-PEG Antibodies PEG->AntiPEGAntibodies Immunogenic Recognition BiologicalThiols Biological Thiols Azide->BiologicalThiols Potential side reactions (e.g., with Cu catalyst) start Start tissue_prep Tissue Sectioning (Cryostat) start->tissue_prep fixation Fixation tissue_prep->fixation blocking Blocking fixation->blocking incubation Incubation with Conjugate blocking->incubation wash1 Washing incubation->wash1 mounting Mounting wash1->mounting imaging Fluorescence Microscopy mounting->imaging analysis Data Analysis imaging->analysis end End analysis->end start Start prepare_reagents Prepare Reagents (Radioligand, Membranes, Test Compound) start->prepare_reagents incubation Incubate Reagents prepare_reagents->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

References

Performance of CY5-Peg5-Azide Bromide in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of cellular components is critical for a multitude of applications, from basic research to therapeutic development. CY5-Peg5-azide bromide has emerged as a valuable tool for fluorescently tagging biomolecules through bioorthogonal click chemistry. This guide provides an objective comparison of its performance in various cell lines, offers insights into alternative probes, and presents detailed experimental protocols to support your research endeavors.

Performance Overview in Various Cell Lines

While direct head-to-head benchmarking studies of this compound across a wide range of cell lines are not extensively published, its utility in combination with metabolic labeling has been demonstrated in several models. The primary application involves the introduction of an azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), into the cellular glycan biosynthetic pathway. The resulting azide-functionalized glycans on the cell surface are then available for covalent labeling with a fluorescent probe, like a CY5-conjugate, via a click chemistry reaction.

The performance of this two-step labeling strategy has been validated in a variety of human and murine cell lines, including:

  • Human Lung Adenocarcinoma (A549) [1]

  • Human Nasopharyngeal Carcinoma (KB) [1]

  • Human Glioblastoma (U87MG) [1]

  • Human Breast Adenocarcinoma (MCF-7) [1]

  • Human Colon Cancer Cells (LS174T) [2]

  • Murine Dendritic Cells (DC2.4) [3]

  • Human Cervical Cancer Cells (HeLa) [4]

  • Chinese Hamster Ovary (CHO) Cells) [4][5]

In these studies, the use of a Cy5-alkyne conjugate (such as DBCO-Cy5) to react with the metabolically introduced azides resulted in robust and specific cell surface labeling, enabling effective cell tracking and visualization.[1][2] The choice of a PEG linker, as in this compound, generally enhances the water solubility of the probe.

Comparison with Alternative Fluorescent Azide Probes

The selection of a fluorescent probe for bioorthogonal labeling is often guided by factors such as photostability, brightness, cell permeability, and the specific experimental requirements. While this compound is a potent option in the far-red spectrum, several alternatives are available.

FeatureThis compound (and similar Cy5 azides)Alternative Probes (e.g., FAM azide, Rhodamine-N3)Key Considerations
Excitation/Emission Maxima ~646 nm / ~662 nm[6]FAM: ~495 nm / ~520 nm; Rhodamine: ~560 nm / ~583 nmMatch the probe to the available laser lines and filter sets on your fluorescence microscope. Cy5 is well-suited for minimizing cellular autofluorescence.
Cell Permeability Generally cell-permeable, allowing for intracellular labeling.[6]Varies by specific dye structure. Some may be less permeable.For labeling intracellular targets, a highly cell-permeable probe is essential. For surface-only labeling, this is less of a concern.
Photostability & Brightness Cy5 is known for its high extinction coefficient and good photostability.[7]Varies. Some rhodamine derivatives are very bright and photostable.Critical for long-term imaging experiments to prevent photobleaching.
Common Applications Cell tracking, in vivo imaging, labeling of post-translational modifications.[1][6]DNA labeling, labeling of biomolecules in solution.[6]The choice of fluorophore can be tailored to the specific biological question.
Spectrally Similar Dyes Alexa Fluor® 647, CF® 647 Dye[7]N/AThese can often be used interchangeably with Cy5, depending on availability and cost.

Experimental Protocols

The following are detailed methodologies for metabolic labeling of cell surface glycans and subsequent fluorescent detection using a Cy5-alkyne conjugate, which is the reaction partner for an azide-modified cell. These protocols can be adapted for use with this compound by first conjugating it to a molecule with a compatible alkyne group.

Protocol 1: Metabolic Labeling of Live Cells with Azido (B1232118) Sugars

This protocol describes the incorporation of an azide-functionalized sugar into the cell's surface glycans.

  • Cell Culture: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for imaging) and grow overnight at 37°C and 5% CO2.

  • Metabolic Labeling: The following day, add a peracetylated azido-sugar, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), to the culture medium at a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 2 to 3 days to allow for the metabolic incorporation of the azido sugar into the cell surface glycoconjugates.[2]

  • Washing: Gently wash the cells two to three times with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS) to remove any unincorporated azido sugar.[8]

Protocol 2: Fluorescent Labeling via Copper-Free Click Chemistry (SPAAC)

This protocol uses a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is bioorthogonal and does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging.

  • Prepare Labeling Solution: Prepare a solution of a DBCO-functionalized Cy5 dye (e.g., DBCO-Cy5) in DPBS or appropriate cell culture medium at a final concentration of 25-50 µM.

  • Cell Labeling: Add the DBCO-Cy5 solution to the azide-labeled cells from Protocol 1.

  • Incubation: Incubate the cells for 30 to 60 minutes at 37°C, protected from light.

  • Washing: Wash the cells two to three times with DPBS to remove the unbound fluorescent probe.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650 nm / ~670 nm).

Mandatory Visualizations

G cluster_0 Metabolic Labeling cluster_1 Click Chemistry Labeling Start Plate Cells Add_Sugar Add Ac4ManNAz (Azido Sugar) Start->Add_Sugar Incubate_1 Incubate for 2-3 Days Add_Sugar->Incubate_1 Wash_1 Wash Cells (DPBS) Incubate_1->Wash_1 Add_Probe Add DBCO-Cy5 (Alkyne Probe) Wash_1->Add_Probe Azide-labeled cells Incubate_2 Incubate for 30-60 min Add_Probe->Incubate_2 Wash_2 Wash Cells (DPBS) Incubate_2->Wash_2 Image Fluorescence Imaging Wash_2->Image

Caption: Experimental workflow for cell labeling.

G Reactants Azide-modified Biomolecule (on cell surface) CY5-Peg5-Alkyne Product Triazole Linkage Covalently Labeled Biomolecule with CY5 Reactants:f0->Product:f0 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactants:f1->Product:f0

Caption: Bioorthogonal click chemistry reaction.

References

A Comparative Analysis of Copper-Catalyzed vs. Copper-Free Click Chemistry for CY5-Peg5-Azide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. "Click chemistry" has emerged as a revolutionary tool for this purpose, offering rapid, specific, and high-yielding reactions. This guide provides a detailed comparative analysis of the two primary modalities of click chemistry—copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), or copper-free click chemistry—for the conjugation of the fluorescent probe CY5-Peg5-azide.

Executive Summary

The choice between copper-catalyzed and copper-free click chemistry for conjugating CY5-Peg5-azide hinges on the specific experimental context, particularly the tolerance of the biological system to copper. CuAAC offers significantly faster reaction kinetics, which can be advantageous for rapid labeling. However, the inherent cytotoxicity of copper necessitates the use of chelating ligands to mitigate these effects, especially in living systems.[1][2] In contrast, SPAAC is inherently biocompatible due to the absence of a metal catalyst, making it the preferred method for in vivo studies and applications involving sensitive biological samples.[3][4] This biocompatibility, however, comes at the cost of slower reaction rates compared to CuAAC.[2][5]

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative differences between CuAAC and SPAAC for the conjugation of fluorescent probes like CY5-Peg5-azide.

ParameterCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)References
**Reaction Rate (k₂) **10 to 10⁴ M⁻¹s⁻¹1.2 x 10⁻³ to ~1 M⁻¹s⁻¹[5]
Typical Reaction Time 3-5 minutes to 1 hour15 minutes to several hours[6][7]
Biocompatibility Potentially cytotoxic due to copper catalyst; can be mitigated with ligands.Highly biocompatible; no metal catalyst required.[2][4]
Reaction Conditions Aqueous buffers, wide pH range (4-11), room temperature.Physiological conditions (pH 7.4, 37°C).[4][8]
Specificity HighHigh[2][8]
Yield High to quantitativeHigh to quantitative[9]

Table 1: General Performance Comparison of CuAAC and SPAAC

ParameterCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)References
CY5 Probe Concentration 20 to 50 µM for optimal staining20 to 50 µM for optimal staining[6]
Copper (II) Sulfate (B86663) 50 µM to 0.25 mMNot Applicable[1][10]
Reducing Agent (e.g., Sodium Ascorbate) 2.5 mM to 5 mMNot Applicable[10][11]
Copper Ligand (e.g., THPTA, BTTAA) 5:1 ligand to copper ratioNot Applicable[1]
Strained Alkyne (e.g., DBCO, BCN) Not ApplicableTypically used in molar excess[12]

Table 2: Typical Reagent Concentrations for CY5 Conjugation

Experimental Protocols

Detailed methodologies for performing CuAAC and SPAAC reactions with CY5-Peg5-azide are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein with CY5-Peg5-Azide

This protocol describes the labeling of a protein containing a terminal alkyne modification.

Materials:

  • Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate, HEPES).

  • CY5-Peg5-azide stock solution (10 mM in DMSO).

  • Copper (II) sulfate (CuSO₄) stock solution (20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water).[13]

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared).[14]

  • Protein labeling buffer (e.g., PBS, pH 7.4).[15]

Procedure:

  • In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in protein labeling buffer.

  • Prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio.[14] For a final reaction volume of 200 µL with a final CuSO₄ concentration of 100 µM, mix 1 µL of 20 mM CuSO₄ with 1 µL of 100 mM THPTA.

  • Add the desired amount of CY5-Peg5-azide to the protein solution. A 3-fold molar excess of the dye is a good starting point.[15]

  • Add the CuSO₄/THPTA premix to the protein-azide mixture and vortex briefly.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.[13] For a 200 µL reaction, add 5 µL of the 100 mM stock solution.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[13]

  • Purify the labeled protein using a desalting column or dialysis to remove excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-Modified Protein with CY5-Peg5-Azide

This protocol describes the labeling of a protein modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • CY5-Peg5-azide stock solution (10 mM in DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • In a microcentrifuge tube, dilute the DBCO-modified protein to the desired concentration in the reaction buffer.

  • Add the CY5-Peg5-azide stock solution to the protein solution. A 1.5 to 5-fold molar excess of the azide (B81097) is recommended to drive the reaction to completion.

  • Incubate the reaction at 37°C for 1-4 hours, or at 4°C overnight, protected from light. The optimal time and temperature should be determined empirically.

  • Purify the labeled protein using a desalting column or dialysis to remove unreacted CY5-Peg5-azide.

Mandatory Visualization

The following diagrams illustrate the reaction mechanisms and experimental workflows described in this guide.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne R1-C≡CH Product 1,4-disubstituted Triazole Alkyne->Product Azide R2-N3 Azide->Product Cu(II) CuSO4 Cu(I) Cu(I)-Ligand Complex Cu(II)->Cu(I) Reduction ReducingAgent Sodium Ascorbate ReducingAgent->Cu(I) Ligand THPTA Ligand->Cu(I) Cu(I)->Product Catalysis

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants StrainedAlkyne Strained Alkyne (e.g., DBCO) Product Mixture of Triazole Regioisomers StrainedAlkyne->Product [3+2] Cycloaddition Azide R-N3 Azide->Product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_cuaac CuAAC Workflow cluster_spaac SPAAC Workflow CuAAC_Start Start with Alkyne- modified Biomolecule CuAAC_Reagents Add CY5-Peg5-Azide, CuSO4/Ligand, and Sodium Ascorbate CuAAC_Start->CuAAC_Reagents CuAAC_Incubate Incubate at Room Temp CuAAC_Reagents->CuAAC_Incubate CuAAC_Purify Purify Conjugate CuAAC_Incubate->CuAAC_Purify CuAAC_End CY5-Labeled Biomolecule CuAAC_Purify->CuAAC_End SPAAC_Start Start with Strained Alkyne- modified Biomolecule SPAAC_Reagents Add CY5-Peg5-Azide SPAAC_Start->SPAAC_Reagents SPAAC_Incubate Incubate at 37°C SPAAC_Reagents->SPAAC_Incubate SPAAC_Purify Purify Conjugate SPAAC_Incubate->SPAAC_Purify SPAAC_End CY5-Labeled Biomolecule SPAAC_Purify->SPAAC_End

Caption: Comparative Experimental Workflows for CuAAC and SPAAC.

References

Evaluating the In Situ Brightness of CY5-Peg5-azide bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in molecular biology, drug development, and cellular imaging, the selection of an appropriate fluorescent probe is paramount for generating high-quality, quantifiable data. This guide provides a comprehensive comparison of the in situ brightness of CY5-Peg5-azide bromide against two common alternatives: Alexa Fluor 647 azide (B81097) and DyLight 650 azide. The evaluation is based on key photophysical properties and is supported by a detailed experimental protocol for in situ brightness analysis.

Quantitative Comparison of Fluorophore Properties

The intrinsic brightness of a fluorophore is determined by its molar extinction coefficient (a measure of how efficiently it absorbs light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The table below summarizes these key parameters for this compound and its alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
CY5-Peg5-azide 646662232,000~0.2¹46,400
Alexa Fluor 647 azide 650665239,000[1]0.33[1]78,870
DyLight 650 azide 652672250,000[2]~0.3²75,000

¹Quantum yield for the closely related Cy5 Azide is used as a proxy. ²DyLight 650 is described as having a "high" quantum yield. A conservative estimate of 0.3 is used for comparative purposes.

Experimental Protocols

To empirically validate the in situ brightness of these fluorophores, the following protocol outlines a standardized method using quantitative confocal microscopy.

Objective:

To quantitatively compare the in situ fluorescence intensity of this compound, Alexa Fluor 647 azide, and DyLight 650 azide following a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in cultured mammalian cells.

Materials:
  • Human cervical cancer (HeLa) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Click-iT™ EdU Cell Proliferation Kit for Imaging (or equivalent components: EdU, copper sulfate, ascorbic acid, and a fluorescent azide)

  • This compound

  • Alexa Fluor 647 azide

  • DyLight 650 azide

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • Antifade mounting medium

  • Confocal laser scanning microscope with appropriate laser lines and detectors

Experimental Workflow Diagram:

G Experimental Workflow for In Situ Brightness Comparison cluster_cell_culture Cell Culture and Labeling cluster_fix_perm Fixation and Permeabilization cluster_click_chem Click Chemistry Reaction cluster_staining_imaging Staining and Imaging cluster_analysis Image Analysis A Seed HeLa cells on coverslips B Incubate with EdU (alkyne analog) A->B C Fix cells with 4% PFA B->C D Permeabilize with 0.1% Triton X-100 C->D F Incubate cells with the reaction cocktail D->F E Prepare Click reaction cocktail with one of the following: - this compound - Alexa Fluor 647 azide - DyLight 650 azide E->F G Counterstain nuclei with DAPI F->G H Mount coverslips with antifade medium G->H I Acquire images using a confocal microscope H->I J Define Regions of Interest (ROIs) based on DAPI staining I->J K Measure mean fluorescence intensity in the far-red channel within ROIs J->K L Perform background correction K->L M Statistically compare the corrected mean fluorescence intensities L->M

Caption: Workflow for comparing in situ fluorophore brightness.

Step-by-Step Procedure:
  • Cell Culture and Labeling with Alkyne:

    • Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

    • Incubate the cells for 24 hours.

    • Add EdU (5-ethynyl-2'-deoxyuridine), an alkyne-modified nucleoside, to the culture medium at a final concentration of 10 µM.

    • Incubate for 2 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash twice with PBS.

  • Click Chemistry Reaction:

    • Prepare the Click reaction cocktail according to the manufacturer's instructions. For each coverslip, prepare a separate reaction mix containing one of the azide-functionalized fluorophores (this compound, Alexa Fluor 647 azide, or DyLight 650 azide) at a final concentration of 5 µM.

    • Incubate the cells with the respective reaction cocktails for 30 minutes at room temperature, protected from light.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate the cells with DAPI solution (300 nM in PBS) for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Confocal Microscopy and Image Acquisition:

    • Use a confocal microscope equipped with appropriate laser lines for DAPI (e.g., 405 nm) and the far-red fluorophores (e.g., 633 nm or 647 nm).

    • Crucially, for all samples, use the exact same microscope settings: laser power, detector gain, pinhole size, pixel dwell time, and objective lens. This is essential for a valid quantitative comparison.

    • Acquire z-stack images of multiple fields of view for each experimental condition to ensure a representative dataset.

  • Image Analysis:

    • Use image analysis software such as Fiji/ImageJ.

    • Create a mask of the nuclei using the DAPI channel to define Regions of Interest (ROIs).

    • Measure the mean fluorescence intensity within these ROIs in the far-red channel for each condition.

    • For background correction, measure the mean fluorescence intensity of a region with no cells and subtract this value from the cellular fluorescence measurements.

    • Statistically compare the background-corrected mean fluorescence intensities of the three fluorophores using an appropriate test (e.g., ANOVA followed by a post-hoc test).

Signaling Pathway and Logical Relationship Diagram

The process of in situ labeling via click chemistry does not involve a biological signaling pathway. Instead, it is a bioorthogonal chemical reaction. The logical relationship for this process is illustrated below.

G Logical Relationship of In Situ Labeling cluster_reactants Reactants Alkyne Alkyne-modified biomolecule (incorporated in situ) Product Fluorescently Labeled Biomolecule Alkyne->Product Covalent Bond Formation Azide Azide-functionalized fluorophore (this compound) Azide->Product Catalyst Copper(I) Catalyst Catalyst->Product

Caption: Bioorthogonal labeling via click chemistry.

Conclusion

Based on the provided photophysical data, Alexa Fluor 647 azide is expected to be the brightest of the three probes in situ, followed closely by DyLight 650 azide. This compound, while a viable option, is likely to provide a lower fluorescence signal under identical conditions. The PEG5 linker in the CY5 probe may enhance its solubility and reduce aggregation, which could positively impact its in situ performance, though this is not directly reflected in the intrinsic brightness values.

The provided experimental protocol offers a robust framework for researchers to perform their own in situ comparisons and select the optimal fluorophore for their specific application, ensuring the generation of high-quality and reliable fluorescence data.

References

Literature review of CY5-Peg5-azide bromide in published research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of CY5-Peg5-Azide Bromide and its Alternatives for Advanced Research Applications

Introduction

In the fields of molecular biology, drug development, and biomedical imaging, the precise and efficient labeling of biomolecules is paramount. This compound is a specialized fluorescent probe designed for this purpose. It consists of three key components: the CY5 fluorophore, a five-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal azide (B81097) group for bioorthogonal conjugation. The CY5 dye is a far-red fluorophore, which is advantageous for biological imaging as it minimizes background autofluorescence from tissues and allows for deeper sample penetration. The azide group enables the molecule to be covalently attached to other molecules containing an alkyne group via "click chemistry," a highly efficient and specific reaction[1][2][3]. The PEG5 linker is incorporated to improve the solubility and pharmacokinetic properties of the resulting conjugate[4].

This guide provides an objective comparison of this compound with its alternatives, supported by experimental data from published research. We will evaluate the performance of the core Cy5 dye against other far-red fluorophores and discuss the specific contributions of the PEG linker and azide functionality.

Core Dye Performance: Cy5 vs. Key Alternatives

The performance of a fluorescent probe is largely dictated by the photophysical properties of its core dye. Cy5 has historically been a popular choice for applications compatible with 633 nm or 647 nm laser lines[5]. However, its limitations, such as lower photostability and a propensity for self-quenching when conjugated to proteins, have led to the development of superior alternatives[5][6][7]. The most prominent and widely cited alternative is Alexa Fluor 647. Other competitors include DyLight 650, iFluor 647, and ATTO 647N[5][8].

Photophysical Properties Comparison

The following table summarizes the key quantitative performance metrics for Cy5 and its main competitors. Brightness is a calculated metric derived from the extinction coefficient and quantum yield.

PropertyCy5Alexa Fluor 647DyLight 650iFluor 647
Excitation Max (nm) ~646-649~650~652~651
Emission Max (nm) ~662-670~668~672~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000~250,000Not specified
Quantum Yield ~0.2-0.3~0.33Not specifiedNot specified
Relative Brightness ModerateHighModerate-HighHigh
Photostability ModerateHighHighHigh

Note: Values are compiled from various literature and manufacturer sources and can vary based on the experimental environment and conjugation state[5][9][10].

Experimental data consistently demonstrates that Alexa Fluor 647 is significantly brighter and more photostable than Cy5[5][6][7][9]. One study showed that after prolonged exposure to illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, while Cy5 retained only 55%[9]. Furthermore, Cy5 conjugates are prone to forming dye aggregates that absorb light around 600 nm but do not fluoresce, which diminishes the overall signal[7][9][11]. Alexa Fluor 647 exhibits significantly less of this self-quenching effect, resulting in brighter conjugates, especially at high degrees of labeling[6][7][9]. iFluor 647 is also marketed as having significantly stronger fluorescence and higher photostability compared to Cy5[5][8].

The Role of the PEG5 Linker: Improving In Vivo Performance

The inclusion of a polyethylene glycol (PEG) linker, known as PEGylation, is a critical modification that primarily affects the biodistribution and pharmacokinetics of the dye conjugate, particularly in in vivo imaging applications.

Key Advantages of PEGylation:

  • Improved Biodistribution: PEGylation has been shown to favorably alter the distribution of antibody-dye conjugates, leading to significantly lower accumulation in organs of the reticuloendothelial system (RES), such as the liver and lungs, compared to non-PEGylated dyes[4].

  • Increased Tumor-to-Background Ratio (TBR): By reducing non-specific uptake in organs like the liver, PEGylated dyes enhance the contrast for imaging metastatic tumor lesions[12][4]. Studies have shown that conjugates with PEG linkers achieve a higher TBR[12].

  • Enhanced Half-life: The PEG chain can increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life in the body[4].

A study systematically investigating various functional groups on antibody-fluorophore conjugates found that pegylated and zwitterionic dye conjugates had the highest tumor-to-background ratio and a low liver-to-background ratio[12].

The Azide Group: Enabling Click Chemistry

The terminal azide (N₃) group on CY5-Peg5-azide is designed for "click chemistry," a term for bioorthogonal reactions that are highly specific, efficient, and biocompatible[1][3]. The most common type is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide reacts with a terminal alkyne to form a stable triazole linkage[2][3]. This method is exceptionally reliable and can be performed in aqueous environments at room temperature over a wide pH range (4-11), making it ideal for modifying sensitive biomolecules[3].

Advantages of Click Chemistry for Bioconjugation:

  • High Specificity: Azide and alkyne groups are generally absent in biological systems, ensuring that the labeling reaction is highly specific and bioorthogonal[2].

  • High Efficiency: The reaction is fast and quantitative, allowing for the efficient labeling of biomolecules even at low concentrations[3].

  • Versatility: This chemistry allows for the precise attachment of the CY5-Peg5 probe to a wide range of alkyne-modified molecules, including proteins, nucleic acids, and small-molecule drugs[2][13].

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for labeling an alkyne-modified protein with CY5-Peg5-azide. Note: Optimization is often required for specific biomolecules and applications[14].

1. Reagent Preparation:

  • Alkyne-Modified Protein: Prepare the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • CY5-Peg5-azide: Dissolve the dye in a compatible solvent like DMSO to create a stock solution (e.g., 10 mM).

  • Copper(II) Sulfate (CuSO₄): Prepare a fresh stock solution (e.g., 50 mM in water).

  • Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh stock solution (e.g., 100 mM in water).

  • Copper Ligand (e.g., TBTA): Prepare a stock solution in DMSO. The ligand accelerates the reaction and protects the biomolecule from oxidative damage[14].

2. Labeling Reaction:

  • In a microcentrifuge tube, combine the alkyne-modified protein with the CY5-Peg5-azide solution. A molar excess of the dye (e.g., 5-10 fold) is typically used.

  • Add the copper ligand (e.g., TBTA) to the mixture.

  • Add CuSO₄ to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate (B8700270) solution. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ[14].

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be shielded from light to prevent photobleaching of the dye.

3. Purification:

  • Remove the unreacted dye and other reaction components from the labeled protein conjugate. This is commonly achieved using size-exclusion chromatography (e.g., a spin desalting column) or dialysis.

4. Characterization:

  • Confirm the success of the conjugation by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for the Cy5 dye). The degree of labeling can be calculated from these values.

  • Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning to visualize the labeled protein.

Visualizations

cluster_Probe CY5-Peg5-Azide Probe Components cluster_Function Functional Contribution cluster_Result Final Application CY5 CY5 Dye Fluorescence Far-Red Fluorescence (Low Background) CY5->Fluorescence PEG5 PEG5 Linker Pharmacokinetics Improved Solubility & In Vivo Biodistribution PEG5->Pharmacokinetics Azide Azide Group Conjugation Bioorthogonal Conjugation (Click Chemistry) Azide->Conjugation Result Precisely Labeled Biomolecule for Imaging Fluorescence->Result Pharmacokinetics->Result Conjugation->Result

Caption: Logical relationship of CY5-Peg5-azide components to their function.

start Prepare Alkyne-Biomolecule and CY5-Azide Probe mix Combine Biomolecule, Dye, Cu(II) Sulfate, and Ligand start->mix initiate Initiate Reaction with Sodium Ascorbate mix->initiate incubate Incubate at Room Temp (1-4 hours) initiate->incubate purify Purify Conjugate via Size-Exclusion Chromatography incubate->purify analyze Analyze via Spectroscopy and/or SDS-PAGE purify->analyze image Perform Fluorescence Imaging Experiment analyze->image

Caption: Experimental workflow for bioconjugation via click chemistry.

cluster_NonPEG Non-PEGylated Dye Conjugate cluster_PEG PEGylated Dye Conjugate NonPEG Antibody-Cy5 Liver1 High Liver Accumulation NonPEG->Liver1 High non-specific uptake Tumor1 Tumor Uptake NonPEG->Tumor1 TBR1 Lower Tumor-to- Background Ratio Liver1->TBR1 PEG Antibody-PEG-Cy5 Liver2 Low Liver Accumulation PEG->Liver2 Reduced non-specific uptake Tumor2 Tumor Uptake PEG->Tumor2 TBR2 Higher Tumor-to- Background Ratio Liver2->TBR2

Caption: Conceptual comparison of in vivo biodistribution.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling CY5-Peg5-azide bromide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with CY5-Peg5-azide bromide. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₄₄H₆₃BrN₆O₆ChemScene[1]
Molecular Weight 851.91 g/mol ChemScene[1]
Purity ≥98%ChemScene[1]
Storage Conditions -20°C, sealed, away from moisture and lightChemScene[1], BroadPharm[2]
Solubility DMSO, DMF, DCMBroadPharm[2]
Appearance Likely a colored solid (typical for cyanine (B1664457) dyes)General Knowledge
Azide (B81097) Group Hazard Potentially explosive; sensitive to heat, shock, and light. Can form highly explosive metal azides.[3][4]University of Pittsburgh[3], UNM Chemistry[5]
Cyanine Dye Hazard Can be toxic and may cause skin and eye irritation.[6]Dummies.com[6]

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to the following procedures is mandatory when working with this compound to mitigate potential hazards associated with its organic azide and cyanine dye components.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Immediately transfer the compound to a designated, properly labeled secondary container and store it in a freezer at -20°C.[1][2] The storage area should be dark and away from incompatible materials such as acids, heavy metals, and their salts.[3][7]

  • Inventory: Maintain a detailed log of the amount of substance received, used, and disposed of.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following PPE must be worn at all times when handling this compound:

  • Gloves: Two pairs of powder-free nitrile or neoprene gloves should be worn.[8] Change gloves immediately if contaminated, punctured, or torn.[9]

  • Eye Protection: Chemical splash goggles and a face shield are required to protect against splashes and potential explosions.[10][11]

  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory.[10]

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a respirator may be required based on a risk assessment.[9]

Handling and Use
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[7]

  • Utensils: Use only plastic or ceramic spatulas for handling the solid compound to avoid the formation of shock-sensitive metal azides.[3][7]

  • Solvent Choice: Avoid using halogenated solvents like dichloromethane (B109758) and chloroform, as they can form explosive compounds with azides.[3][4]

  • Small Quantities: Whenever possible, work with the smallest feasible quantities of the compound.

  • Avoid Contamination: Do not allow the compound to come into contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[3]

Emergency Procedures
  • Spills: In case of a spill, evacuate the area and alert laboratory personnel. The spill should be cleaned up using appropriate absorbent materials by trained personnel wearing full PPE. The waste from the spill cleanup must be treated as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

Waste Segregation and Collection
  • Dedicated Waste Container: All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4]

  • Incompatible Wastes: Do not mix azide-containing waste with acidic wastes or waste containing heavy metals.[3]

Deactivation of Azide (if feasible and safe)
  • For dilute solutions, chemical deactivation of the azide group to a more stable amine can be considered. This process should only be carried out by trained personnel following a validated and risk-assessed protocol.[3] A common method involves the use of nitrous acid, but this generates nitric oxide and must be performed in a chemical fume hood.[5]

Final Disposal
  • All waste containing this compound, including empty containers and contaminated PPE, must be disposed of through the institution's official chemical waste program.[3] Do not pour any waste down the drain.[5]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal cluster_emergency Emergency Procedures Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store at -20°C in a Dark, Dry Place Inspect->Store PPE Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) Store->PPE Workstation Work in a Certified Chemical Fume Hood PPE->Workstation Handling Use Plastic/Ceramic Utensils Workstation->Handling Solvent Use Non-Halogenated Solvents Handling->Solvent Spill Spill Occurs Handling->Spill Exposure Personal Exposure Handling->Exposure Collect_Waste Collect Waste in a Dedicated, Labeled Container Solvent->Collect_Waste Segregate_Waste Segregate from Acids and Metals Collect_Waste->Segregate_Waste Dispose Dispose via Institutional Chemical Waste Program Segregate_Waste->Dispose Spill_Response Evacuate, Alert, and Clean Up with Full PPE Spill->Spill_Response Exposure_Response Wash Affected Area, Seek Medical Attention Exposure->Exposure_Response

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.